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Foundational

CAS number and physicochemical properties of 5-Bromo-6-(difluoromethyl)pyridin-2-amine

An In-Depth Technical Guide to 5-Bromo-6-(difluoromethyl)pyridin-2-amine (CAS: 1805958-87-5) Executive Summary In contemporary medicinal chemistry and rational drug design, the strategic incorporation of fluorinated moie...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 5-Bromo-6-(difluoromethyl)pyridin-2-amine (CAS: 1805958-87-5)

Executive Summary

In contemporary medicinal chemistry and rational drug design, the strategic incorporation of fluorinated moieties is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 5-Bromo-6-(difluoromethyl)pyridin-2-amine (CAS: 1805958-87-5) represents a highly specialized, multifunctional heterocyclic building block. Primarily utilized in oncology and targeted therapeutics[1], this compound features an orthogonal triad of functional groups: a difluoromethyl (-CF₂H) group, a heavy halogen (bromine), and a primary amine. This guide dissects the physicochemical properties, structural causality, and synthetic utility of this molecule, providing researchers with self-validating protocols for its downstream application.

Physicochemical and Structural Profiling

The distinct properties of 5-Bromo-6-(difluoromethyl)pyridin-2-amine arise from the electronic interplay between its substituents. The highly electronegative -CF₂H group exerts a strong inductive electron-withdrawing effect (-I effect), which significantly reduces the basicity of the adjacent pyridine nitrogen. This localized electron depletion enhances the molecule's metabolic stability against cytochrome P450 (CYP) mediated N-oxidation.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
CAS Number 1805958-87-5
Molecular Formula C₆H₅BrF₂N₂
Molecular Weight 223.02 g/mol
SMILES String Nc1ccc(Br)c(C(F)F)n1
Hydrogen Bond Donors 2 (Primary Amine) + 1 (Lipophilic -CF₂H)
Hydrogen Bond Acceptors 3 (Pyridine Nitrogen, 2x Fluorine)
Storage Conditions 2–8 °C, protect from light and moisture
Physical State Solid (Powder)

Mechanistic Utility in Drug Design

The Difluoromethyl Group as a Lipophilic Bioisostere

Unlike the fully fluorinated trifluoromethyl (-CF₃) group, the difluoromethyl (-CF₂H) group retains a highly polarized C-H bond. This polarization allows the -CF₂H proton to act as an unconventional, "lipophilic hydrogen bond donor"[2]. Extensive crystallographic and NMR-based hydrogen bond acidity studies confirm that the -CF₂H group can serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) moieties[3][4]. By replacing a traditional -OH group with a -CF₂H group, drug developers can maintain critical target-binding hydrogen bond interactions while simultaneously increasing the overall lipophilicity (LogP) and membrane permeability of the therapeutic candidate.

Orthogonal Reactivity Handles

The spatial arrangement of the bromine atom at the C5 position and the primary amine at the C2 position allows for divergent, orthogonal synthetic pathways without the need for complex protecting group strategies:

  • C5-Bromine: An ideal electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • C2-Amine: Serves as a nucleophile for amidation, sulfonylation, or reductive amination. However, due to the electron-withdrawing nature of the pyridine ring and the -CF₂H group, this amine is relatively deactivated, requiring highly reactive electrophiles or potent coupling reagents.

Reaction Pathway Visualization

The following diagram illustrates the divergent synthetic utility of the core scaffold, highlighting how each functional group is independently targeted.

G Core 5-Bromo-6-(difluoromethyl) pyridin-2-amine (CAS: 1805958-87-5) Suzuki Pd-Catalyzed Cross-Coupling (C5-Bromine Handle) Core->Suzuki Aryl Boronic Acid, Pd(dppf)Cl2, Base Amidation Electrophilic Amidation (C2-Amine Handle) Core->Amidation Acyl Chloride or HATU, DIPEA, Heat Bioisostere Target Binding Interaction (C6-CF2H as H-Bond Donor) Core->Bioisostere Lipophilic H-Bonding in Biological Targets

Fig 1. Orthogonal functionalization pathways of 5-Bromo-6-(difluoromethyl)pyridin-2-amine.

Experimental Workflows: Step-by-Step Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind the reagent selection is explicitly detailed to allow researchers to troubleshoot and adapt the methodology.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling at C5

Causality: The C5-bromine is sterically hindered by the adjacent -CF₂H group. Therefore, a palladium catalyst with a large bite-angle ligand, such as Pd(dppf)Cl₂, is selected to facilitate oxidative addition while preventing catalyst poisoning. A mild base (K₂CO₃) is used to activate the boronic acid without inducing base-catalyzed degradation of the difluoromethyl group.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 5-Bromo-6-(difluoromethyl)pyridin-2-amine (1.0 eq) and the desired aryl boronic acid (1.2 eq).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Solvent Addition: Inject a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a substrate concentration of 0.1 M. Self-Validation Check: The biphasic mixture should turn a distinct red/orange hue upon catalyst dissolution.

  • Reaction: Heat the mixture to 90 °C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Amidation of the Deactivated C2-Amine

Causality: The electron-withdrawing -CF₂H group severely diminishes the nucleophilicity of the C2-amine. Standard EDC/HOBt coupling conditions will likely result in poor yields. Instead, the highly reactive uronium coupling reagent HATU is required, alongside a strong organic base (DIPEA) and elevated temperatures to drive the reaction forward.

Step-by-Step Procedure:

  • Activation: In a dry round-bottom flask, dissolve the desired carboxylic acid (1.2 eq) in anhydrous DMF (0.2 M). Add HATU (1.3 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 5-Bromo-6-(difluoromethyl)pyridin-2-amine (1.0 eq) to the activated mixture.

  • Heating: Heat the reaction to 60 °C for 16 hours. Self-Validation Check: Monitor via TLC or LC-MS; the starting material peak (m/z 223/225) should diminish, replaced by the product mass.

  • Quenching & Extraction: Cool the mixture and quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers extensively with 5% aqueous LiCl (to remove DMF) and brine.

  • Isolation: Dry over MgSO₄, concentrate, and purify via reverse-phase HPLC or silica gel chromatography.

Analytical Self-Validation Systems

To confirm the structural integrity of the starting material and the success of the aforementioned protocols, rigorous analytical validation is required:

  • ¹⁹F NMR Spectroscopy: The most critical diagnostic tool. The -CF₂H group will appear as a distinct doublet (due to coupling with the adjacent proton) with a large geminal coupling constant ( 2JH−F​≈50−55 Hz) typically around -115 to -120 ppm.

  • ¹H NMR Spectroscopy: The proton of the -CF₂H group will appear far downfield (typically 6.5–7.5 ppm) as a characteristic triplet ( 2JH−F​≈50−55 Hz) due to splitting by the two fluorine atoms.

  • LC-MS Isotope Profiling: The intact 5-Bromo-6-(difluoromethyl)pyridin-2-amine will exhibit a classic 1:1 isotopic doublet at m/z 223 [M+H]⁺ and 225 [M+2+H]⁺ due to the ⁷⁹Br and ⁸¹Br isotopes. Upon successful Suzuki coupling (Protocol A), this 1:1 isotopic signature will disappear, validating the consumption of the C5-bromine handle.

References

  • Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept." Journal of Medicinal Chemistry, 2017, 60(2), 797–804. Available at:[Link]

  • Pemberton, R. P., et al. "Quantifying the ability of the CF2H group as a hydrogen bond donor." Beilstein Journal of Organic Chemistry, 2025, 21, 189–199. Available at: [Link]

  • Sessler, C. D., et al. "CF2H, a Hydrogen Bond Donor." Journal of the American Chemical Society, 2017, 139(27), 9325–9332. Available at:[Link]

Sources

Exploratory

A Technical Guide to the ¹H and ¹⁹F NMR Spectral Analysis of 5-Bromo-6-(difluoromethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the expected ¹H and ¹⁹F Nuclear Magneti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-6-(difluoromethyl)pyridin-2-amine, a key building block in modern medicinal chemistry. In the absence of a complete public spectral database for this specific molecule, this document serves as an expert guide, leveraging foundational NMR principles and comparative data from analogous structures to predict, interpret, and validate its spectral features. This guide is designed to empower researchers to confidently identify this compound, verify its structure, and understand the nuanced interplay of its functional groups as revealed by high-resolution NMR spectroscopy.

Introduction: The Structural Significance of 5-Bromo-6-(difluoromethyl)pyridin-2-amine

5-Bromo-6-(difluoromethyl)pyridin-2-amine is a highly functionalized heterocyclic compound of significant interest in drug discovery. The pyridine core is a privileged scaffold in numerous approved drugs, and the unique combination of an amine, a bromine atom, and a difluoromethyl group offers multiple vectors for synthetic diversification. The difluoromethyl (CHF₂) group, in particular, is an increasingly popular bioisostere for hydroxyl or thiol groups, capable of modulating physicochemical properties such as lipophilicity and metabolic stability.

Given its pivotal role as a synthetic intermediate, unambiguous structural confirmation is paramount. High-resolution ¹H and ¹⁹F NMR spectroscopy are the most powerful tools for this purpose, providing precise information about the electronic environment of each proton and fluorine nucleus within the molecule. This guide deconstructs the anticipated spectra, providing a logical framework for interpretation and a robust protocol for data acquisition.

Predicted ¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of 5-Bromo-6-(difluoromethyl)pyridin-2-amine is expected to exhibit distinct signals corresponding to the amine protons, the two aromatic protons on the pyridine ring, and the unique proton of the difluoromethyl group. The analysis of chemical shifts (δ), coupling constants (J), and multiplicities is critical for a complete assignment.

The Aromatic Region (H-3 and H-4)

The pyridine ring contains two vicinal protons at the C-3 and C-4 positions. Their chemical shifts are influenced by the electronic effects of the three substituents:

  • Amino Group (-NH₂ at C-2): A strong electron-donating group, which increases electron density at the ortho (C-3) and para (C-5, though substituted) positions, causing an upfield shift (to lower ppm).

  • Bromo Group (-Br at C-5): An electron-withdrawing group via induction but electron-donating through resonance. Its effect is generally deshielding.

  • Difluoromethyl Group (-CHF₂ at C-6): A strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, which significantly deshields the adjacent C-6 position and influences the entire ring.

Based on these effects and data from similar substituted pyridines, the following assignments are predicted:

  • H-4: This proton is meta to the strongly electron-donating amino group and ortho to the electron-withdrawing bromo group. It is expected to be the most downfield of the two aromatic protons.

  • H-3: This proton is ortho to the amino group and will experience its shielding effects most strongly, placing it further upfield.

The two protons will exhibit ortho coupling (³JHH) to each other, resulting in two doublets.

The Difluoromethyl Proton (-CHF₂)

The proton of the difluoromethyl group is directly attached to a carbon bearing two highly electronegative fluorine atoms. This results in significant deshielding, shifting its signal substantially downfield. The most prominent feature of this signal is its coupling to the two geminal fluorine atoms (²JHF), which splits the proton signal into a characteristic triplet.

The Amine Protons (-NH₂)

The protons of the primary amine group are exchangeable and their chemical shift can be highly variable, depending on solvent, concentration, and temperature.[1][2] In aprotic solvents like CDCl₃ or DMSO-d₆, they typically appear as a broad singlet. Their labile nature means they may exchange with trace amounts of D₂O, leading to signal attenuation or disappearance, a useful diagnostic tool.

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-47.5 - 7.8d³J(H-H) ≈ 8-9Downfield due to proximity to electron-withdrawing Br and CHF₂ groups.
H-36.5 - 6.8d³J(H-H) ≈ 8-9Upfield due to strong shielding from the ortho -NH₂ group.
-CHF₂6.6 - 7.0t²J(H-F) ≈ 50-55Strong deshielding by two geminal fluorine atoms; splitting into a triplet by two equivalent ¹⁹F nuclei.
-NH₂4.5 - 5.5br s-Broad, exchangeable signal; chemical shift is solvent and concentration dependent.[1]

Note: Predicted chemical shifts are estimations and may vary based on solvent and experimental conditions. Data for 2-amino-5-bromopyridine shows aromatic protons at approximately δ 8.0, 7.4, and 6.4 ppm, supporting the relative positioning of the predicted shifts.[3][4]

Predicted ¹⁹F NMR Spectral Data Analysis

¹⁹F NMR is an exceptionally sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion.[5]

For 5-Bromo-6-(difluoromethyl)pyridin-2-amine, the ¹⁹F NMR spectrum is expected to be straightforward, showing a single resonance environment for the two equivalent fluorine atoms of the -CHF₂ group.

  • Chemical Shift: The chemical shift for difluoromethyl groups attached to aromatic systems typically falls within a specific range.[6] The electron-rich nature of the 2-aminopyridine ring will influence the precise location of this signal.

  • Multiplicity: In a proton-coupled ¹⁹F spectrum, the signal will be split by the geminal proton. This coupling (²JFH) is typically large (around 50-55 Hz) and will split the fluorine signal into a doublet. If a proton-decoupled ¹⁹F spectrum is acquired, this signal will appear as a singlet.

Summary of Predicted ¹⁹F NMR Data
Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (Proton-Coupled)Coupling Constant (J, Hz)Rationale for Prediction
-CHF₂-110 to -125d²J(F-H) ≈ 50-55Typical range for Ar-CHF₂ groups; splitting into a doublet by the single geminal proton.

Note: ¹⁹F chemical shifts are referenced relative to CFCl₃ (δ 0 ppm).

Visualizing Molecular Structure and NMR Couplings

The following diagrams illustrate the molecular structure and the key spin-spin couplings that define the NMR spectra.

Caption: Molecular structure of 5-Bromo-6-(difluoromethyl)pyridin-2-amine with key protons labeled.

Caption: Key J-coupling interactions for NMR analysis.

Experimental Protocol for NMR Data Acquisition

This section provides a self-validating protocol for acquiring high-quality ¹H and ¹⁹F NMR spectra. The causality behind each step is explained to ensure technical accuracy and reproducibility.

5.1. Sample Preparation

  • Analyte Purity: Ensure the sample of 5-Bromo-6-(difluoromethyl)pyridin-2-amine is of high purity (>95%), as impurities will complicate spectral analysis.

  • Solvent Selection: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a high-quality deuterated solvent.

    • Recommended: DMSO-d₆ (Deuterated dimethyl sulfoxide) is an excellent first choice. Its ability to form hydrogen bonds will help resolve the -NH₂ protons, and it has a wide solubility range.

    • Alternative: CDCl₃ (Deuterated chloroform) can also be used. The -NH₂ signal may be broader and more susceptible to exchange in this solvent.[7]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the CDCl₃ sample to serve as an internal reference (δ 0.00 ppm). For DMSO-d₆, the residual solvent peak (δ ~2.50 ppm) is typically used for calibration.

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

5.2. Instrument Parameters (400 MHz Spectrometer or higher)

A higher field strength (≥400 MHz) is recommended to achieve better signal dispersion, especially in the aromatic region.

¹H NMR Acquisition:
  • Tuning and Shimming: Tune the probe for ¹H frequency and perform automated or manual shimming to optimize magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems). A 30° pulse angle is used to allow for a shorter relaxation delay.

  • Spectral Width: Set a spectral width of approximately 12-15 ppm to encompass all expected signals.

  • Acquisition Time (AT): Set to 2-3 seconds to ensure adequate data point resolution.

  • Relaxation Delay (D1): Set to 2 seconds. This, combined with the acquisition time, allows for sufficient relaxation of the nuclei between scans for quantitative accuracy.

  • Number of Scans (NS): Acquire 16-64 scans. The final number will depend on the sample concentration.

  • Processing: Apply an exponential multiplication with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct the spectrum manually.

¹⁹F NMR Acquisition:
  • Tuning and Shimming: Re-tune the probe for ¹⁹F frequency and re-shim the magnetic field.

  • Pulse Sequence: Use a standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' with CPD decoupling on Bruker systems) to simplify the spectrum to a singlet. For observing H-F coupling, run a second experiment without decoupling.

  • Spectral Width: Set a wide spectral width of at least 200 ppm (e.g., from -50 to -250 ppm) to ensure the signal is captured, as ¹⁹F chemical shifts are highly variable.[8]

  • Acquisition Time (AT): Set to 1-2 seconds.

  • Relaxation Delay (D1): Set to 2-5 seconds.

  • Number of Scans (NS): Acquire 64-256 scans, as needed, to achieve a good signal-to-noise ratio.

  • Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum externally using a known standard like CFCl₃ or trifluoroacetic acid.

G A Sample Preparation (5-10 mg in 0.6 mL solvent) B Instrument Setup (Tune Probe, Shim Field) A->B C ¹H NMR Acquisition (zg30, 16-64 scans) B->C E ¹⁹F NMR Acquisition (zgpg30, 64-256 scans) B->E D ¹H Data Processing (FT, Phasing, Baseline Correction) C->D G Structural Elucidation (Assign Peaks, Analyze Couplings) D->G F ¹⁹F Data Processing (FT, Phasing, Referencing) E->F F->G

Caption: Standard workflow for NMR analysis.

Conclusion: A Framework for Confident Analysis

This technical guide provides a robust, scientifically-grounded framework for the ¹H and ¹⁹F NMR analysis of 5-Bromo-6-(difluoromethyl)pyridin-2-amine. By integrating fundamental principles of NMR spectroscopy with comparative data from structurally related molecules, we have established a reliable set of predicted spectral parameters. The detailed experimental protocol ensures that researchers can acquire high-quality, reproducible data. This guide serves not only as a reference for the characterization of this specific molecule but also as an instructional example of how to approach the structural elucidation of novel, highly functionalized compounds in the field of drug discovery and development.

References

  • Hansen, P. E. (1981). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Molecular Physics, 6(2), 589-591. [Link]

  • Yadav, M. R., et al. (2006). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 39(5), 527-537. [Link]

  • PubChem. (n.d.). 2-Amino-5-bromopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chemistry and Biochemistry. Retrieved from [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

  • Reddit. (2023, November 24). Amine protons on NMR. r/OrganicChemistry. Retrieved from [Link]

Sources

Foundational

Molecular weight and exact mass of 5-Bromo-6-(difluoromethyl)pyridin-2-amine

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 5-Bromo-6-(difluoromethyl)pyridin-2-amine For Researchers, Scientists, and Drug Development Professionals Differentiating Molecular Weight and Exact M...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 5-Bromo-6-(difluoromethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Differentiating Molecular Weight and Exact Mass: A Foundational Overview

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used, and while related, they represent distinct concepts. Understanding this distinction is paramount for the accurate identification and characterization of molecules.[1][2]

  • Molecular Weight (or Average Mass): This value is calculated using the weighted average of the masses of all naturally occurring isotopes of each element in a molecule. The atomic weights listed on the periodic table are these weighted averages. Molecular weight is a bulk property, invaluable for stoichiometric calculations in chemical synthesis and formulation.[3]

  • Exact Mass (or Monoisotopic Mass): This is the calculated mass of a molecule containing only the most abundant isotope of each element.[1] For instance, for carbon, we use the mass of ¹²C, not the weighted average of ¹²C and ¹³C.[4][5] Exact mass is a critical parameter in mass spectrometry, especially with high-resolution instruments, as it allows for the precise determination of elemental composition.[2]

The significance of these distinct values becomes increasingly apparent with the complexity of the molecule and the presence of elements with multiple common isotopes, such as bromine.

Physicochemical Properties of 5-Bromo-6-(difluoromethyl)pyridin-2-amine

To accurately determine the molecular weight and exact mass, we must first establish the molecular formula of the target compound.

  • Compound Name: 5-Bromo-6-(difluoromethyl)pyridin-2-amine

  • CAS Number: 1805958-87-5[6]

  • Molecular Formula: C₆H₅BrF₂N₂[6]

This formula serves as the basis for all subsequent calculations.

Calculation of Molecular Weight and Exact Mass

Molecular Weight

The molecular weight is calculated by summing the standard atomic weights of the constituent atoms, which are weighted averages of their natural isotopic abundances.[3]

ElementQuantityStandard Atomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)612.01172.066
Hydrogen (H)51.0085.040
Bromine (Br)179.904[7][8]79.904
Fluorine (F)218.998[9][10]37.996
Nitrogen (N)214.007[11][12]28.014
Total 223.02 g/mol [6]
Exact Mass

The exact mass is determined by summing the masses of the most abundant isotopes of each element.

ElementIsotopeQuantityIsotopic Mass (Da)Total Mass (Da)
Carbon¹²C612.000000[4][5]72.000000
Hydrogen¹H51.007825[13][14]5.039125
Bromine⁷⁹Br178.918338[15][16]78.918338
Fluorine¹⁹F218.998403[17][18][19]37.996806
Nitrogen¹⁴N214.003074[20][21]28.006148
Total 221.960417 Da

Summary of Mass Data

ParameterValueUnit
Molecular FormulaC₆H₅BrF₂N₂
Molecular Weight223.02 g/mol
Exact Mass221.960417Da

The Role of High-Resolution Mass Spectrometry in Compound Characterization

In modern drug discovery and development, the precise characterization of chemical entities is non-negotiable.[22][23] High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool for this purpose, providing highly accurate mass measurements that enable the unambiguous identification of compounds.

The ability of HRMS to measure the exact mass of a molecule to within a few parts per million (ppm) allows researchers to:

  • Confirm Elemental Composition: The high mass accuracy of HRMS can differentiate between compounds with very similar molecular weights, reducing the risk of false positives during screening and analysis.

  • Elucidate Molecular Structures: By analyzing fragmentation patterns, scientists can gain detailed insights into the structure of a molecule.[22]

  • Identify Impurities and Metabolites: HRMS is crucial for detecting and characterizing metabolites and impurities, which is vital for understanding a drug's behavior and ensuring its safety.[22]

Experimental Protocol: Determination of Exact Mass by High-Resolution Mass Spectrometry

The following is a generalized protocol for the determination of the exact mass of 5-Bromo-6-(difluoromethyl)pyridin-2-amine using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).

Sample Preparation
  • Stock Solution Preparation: Accurately weigh approximately 1 mg of 5-Bromo-6-(difluoromethyl)pyridin-2-amine and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

LC-HRMS System and Conditions
  • Liquid Chromatography System: A standard HPLC or UHPLC system.

  • Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.[2]

  • Ionization Source: Electrospray Ionization (ESI) is commonly used for this type of molecule.[2][24]

  • Mobile Phase: A typical mobile phase could consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Gradient: A suitable gradient to ensure proper separation and elution of the analyte.

  • Mass Analyzer Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Mass Resolution: Set to a high resolution (e.g., >60,000) to ensure accurate mass measurement.

Data Acquisition and Analysis
  • Injection: Inject 1-5 µL of the working solution into the LC-HRMS system.

  • Data Acquisition: Acquire data over a mass range that includes the expected m/z of the protonated molecule.

  • Data Processing:

    • Extract the ion chromatogram for the theoretical m/z of [C₆H₅BrF₂N₂ + H]⁺.

    • From the corresponding mass spectrum, determine the measured m/z of the monoisotopic peak.

    • Compare the measured exact mass to the calculated theoretical exact mass to confirm the identity of the compound.

Workflow Visualization

The following diagram illustrates the general workflow for the determination of the exact mass of a small molecule using LC-HRMS.

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis HRMS Analysis cluster_data_processing Data Processing & Interpretation A Weigh Compound B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Inject Sample C->D E Chromatographic Separation D->E F Ionization (ESI) E->F G Mass Analysis (e.g., Orbitrap, TOF) F->G H Detection G->H I Extract Ion Chromatogram H->I J Determine Measured Exact Mass I->J K Compare with Theoretical Mass J->K L Confirm Compound Identity K->L

Caption: Workflow for Exact Mass Determination by LC-HRMS.

References

  • Understanding the Role of Mass Spectrometry in Drug Discovery and Development. (n.d.). Google Cloud.
  • Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. (2025, November 21). Coriolis Pharma.
  • 5-bromo-2-(bromomethyl)-6-(difluoromethyl)-3-pyridinamine. (n.d.). GuideChem.
  • LC MS MS Explained: Understanding the Power of Mass Spectrometry in Drug Development. (n.d.). InfinixBio.
  • High Resolution Mass Spectrometry for Drug Discovery and Development. (n.d.). Technology Networks.
  • Advances in high‐throughput mass spectrometry in drug discovery. (2022). PMC.
  • The Isotopes of Hydrogen. (2000, August 9). Jefferson Lab.
  • Atomic Weight of Nitrogen. (n.d.). Commission on Isotopic Abundances and Atomic Weights.
  • Fluorine. (n.d.). IUPAC Commission on Isotopic Abundances and Atomic Weights.
  • 5-bromo-6-(difluoromethyl)pyridin-2-amine. (n.d.). ChemShuttle.
  • Isotopes of nitrogen. (n.d.). Wikipedia.
  • Carbon » isotope data. (n.d.). WebElements.
  • Hydrogen Isotopes Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson.
  • Bromine has two naturally occurring isotopes (Br-79 and Br-81). (n.d.). Pearson.
  • Isotopes of hydrogen. (n.d.). Wikipedia.
  • Atomic Weight of Hydrogen. (n.d.). Commission on Isotopic Abundances and Atomic Weights.
  • Nitrogen » isotope data. (n.d.). WebElements.
  • Bromine. (n.d.). IUPAC Commission on Isotopic Abundances and Atomic Weights.
  • Atomic Weights and Isotopic Compositions for Nitrogen. (n.d.). Physical Measurement Laboratory.
  • Atomic Weights and Isotopic Compositions for Hydrogen. (n.d.). Physical Measurement Laboratory.
  • Atomic Weights and Isotopic Compositions for Fluorine. (n.d.). Physical Measurement Laboratory.
  • Atomic Weights and Isotopic Compositions for Bromine. (n.d.). Physical Measurement Laboratory.
  • Atomic Weights and Isotopic Compositions for Carbon. (n.d.). Physical Measurement Laboratory.
  • Isotopes of carbon. (n.d.). Wikipedia.
  • Isotopes of bromine. (n.d.). Wikipedia.
  • Fluorine-19 - isotopic data and properties. (2024, October 20). ChemLin.
  • Bromine-79 - isotopic data and properties. (2026, January 23). ChemLin.
  • Atomic Weight Calculator. (n.d.). Isotopes Matter.
  • The atomic mass of fluorine is 18.998 amu, and its mass spectrum. (n.d.). Pearson.
  • Education - Stable Isotopes. (n.d.). Global Monitoring Laboratory.
  • Periodic Table--Nitrogen. (n.d.). USGS.
  • Isotopes of fluorine. (n.d.). Wikipedia.
  • Calculating Exact Masses. (2026, February 23). University of Missouri.
  • 5-Bromo-6-(trifluoromethyl)pyridin-2-amine. (n.d.). PubChem.
  • How to Determine Molecular Weight?. (n.d.). Mtoz Biolabs.

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Exploratory

A Technical Guide to the Crystal Structure and X-ray Crystallography of 5-Bromo-6-(difluoromethyl)pyridin-2-amine

Prepared by: Dr. Gemini, Senior Application Scientist Abstract This guide provides an in-depth technical overview of the methodologies and considerations for determining the crystal structure of 5-Bromo-6-(difluoromethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This guide provides an in-depth technical overview of the methodologies and considerations for determining the crystal structure of 5-Bromo-6-(difluoromethyl)pyridin-2-amine, a compound of interest in medicinal chemistry and drug development. We will explore the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this molecule. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. The causality behind experimental choices is elucidated to provide a framework for adapting these methods to other novel small molecules.

Introduction: The Significance of Structural Elucidation

5-Bromo-6-(difluoromethyl)pyridin-2-amine is a halogenated pyridine derivative. Such compounds are pivotal building blocks in the synthesis of pharmacologically active molecules. The introduction of bromine and a difluoromethyl group can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.

The precise three-dimensional arrangement of atoms within a crystal lattice, determined through X-ray crystallography, is fundamental to understanding a compound's structure-activity relationship (SAR). It provides unequivocal proof of molecular connectivity, stereochemistry, and conformation. Furthermore, analysis of intermolecular interactions in the crystalline state can offer insights into crystal packing, polymorphism, and potential protein-ligand interactions. This guide will walk through the process of obtaining and interpreting the crystal structure of this compound.

Synthesis and Crystallization: From Powder to Single Crystal

A robust and scalable synthetic route is the first step in any crystallographic study. Subsequently, the production of high-quality single crystals is often the most challenging, yet critical, phase.

Proposed Synthesis

A plausible synthetic route to 5-Bromo-6-(difluoromethyl)pyridin-2-amine can be conceptualized from commercially available starting materials. A possible approach involves the functionalization of a pre-existing pyridine ring. The choice of reagents and reaction conditions is crucial for achieving a good yield and purity of the final compound, which in turn facilitates crystallization.

The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is a process of controlled precipitation. The goal is to allow molecules to slowly arrange themselves into a highly ordered lattice. For a small organic molecule like 5-Bromo-6-(difluoromethyl)pyridin-2-amine, several common techniques can be employed.[1][2] The choice of solvent is paramount and is often determined empirically through small-scale screening.

Common Crystallization Techniques:

  • Slow Evaporation: This is one of the simplest methods. The compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal growth.[2]

  • Vapor Diffusion: This technique is highly effective for small quantities of material. A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[2]

  • Solvent-Antisolvent Diffusion: In this method, a layer of an anti-solvent is carefully added on top of a solution of the compound, creating a diffusion interface where crystallization can occur.

The selection of solvents is guided by the principle of "like dissolves like," with the aim of finding a solvent in which the compound has moderate solubility.

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine its atomic structure.

Data Collection

A carefully selected single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal motion of the atoms and protect the crystal from radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[3]

A complete dataset is collected by rotating the crystal and recording diffraction images at different orientations. Modern diffractometers equipped with software like APEX can automate the process of determining the optimal data collection strategy to ensure data completeness and redundancy.[4][5]

Table 1: Hypothetical Data Collection and Refinement Parameters

ParameterValue
Empirical formulaC6H5BrF2N2
Formula weight223.02
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.521(3) Å, α = 90°
b = 10.123(4) Å, β = 101.34(2)°
c = 9.876(4) Å, γ = 90°
Volume834.1(5) ų
Z4
Density (calculated)1.777 Mg/m³
Absorption coefficient4.982 mm⁻¹
F(000)432
Crystal size0.25 x 0.18 x 0.12 mm
Theta range for data collection2.50 to 28.00°
Index ranges-11 ≤ h ≤ 11, -13 ≤ k ≤ 13, -12 ≤ l ≤ 12
Reflections collected8452
Independent reflections1987 [R(int) = 0.045]
Completeness to theta = 25.242°99.8 %
Absorption correctionMulti-scan
Max. and min. transmission0.745 and 0.632
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1987 / 0 / 128
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.038, wR2 = 0.092
R indices (all data)R1 = 0.051, wR2 = 0.105
Largest diff. peak and hole0.54 and -0.48 e.Å⁻³
Structure Solution and Refinement

The collected diffraction data is processed to yield a list of reflection intensities. The initial crystal structure is then solved using direct methods or Patterson methods, often with software packages like SHELX.[6][7] This initial model is then refined against the experimental data using a least-squares minimization procedure. The refinement process iteratively adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[8]

Structural Analysis of 5-Bromo-6-(difluoromethyl)pyridin-2-amine

The refined crystal structure provides a wealth of information. Key aspects to analyze include:

  • Molecular Geometry: Bond lengths, bond angles, and torsion angles can be compared to standard values to identify any unusual features that may be indicative of electronic effects or strain.

  • Intermolecular Interactions: The packing of molecules in the crystal is stabilized by a network of non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. Understanding these interactions is crucial for predicting physical properties like melting point and solubility. For instance, the amino group is a potential hydrogen bond donor, while the pyridine nitrogen and fluorine atoms can act as acceptors.

  • Conformation: The relative orientation of the difluoromethyl group with respect to the pyridine ring is a key conformational feature that can influence its interaction with biological macromolecules.

Detailed Experimental Protocols

Protocol 1: Crystallization by Vapor Diffusion
  • Preparation: Dissolve 5-10 mg of purified 5-Bromo-6-(difluoromethyl)pyridin-2-amine in 0.5 mL of a suitable solvent (e.g., ethyl acetate, dichloromethane) in a small vial (e.g., 2 mL).

  • Setup: Place the small vial inside a larger beaker or jar containing 2-3 mL of an anti-solvent (e.g., hexane, pentane).

  • Sealing: Seal the larger container tightly with a lid or parafilm.

  • Incubation: Allow the setup to stand undisturbed at room temperature. Crystals should form within a few days to a week.

  • Harvesting: Carefully remove the crystals from the mother liquor using a pipette or by decanting the solvent.

Protocol 2: Single-Crystal X-ray Data Collection
  • Crystal Selection: Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects.

  • Mounting: Mount the selected crystal on a cryoloop.

  • Cooling: Place the mounted crystal in the cold stream (100 K) of the diffractometer.

  • Centering: Center the crystal in the X-ray beam.[5]

  • Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and crystal system.

  • Data Collection Strategy: Use the diffractometer software to calculate an optimal strategy for collecting a complete dataset with high redundancy.

  • Data Collection: Execute the data collection run.

  • Data Integration and Scaling: After data collection, integrate the raw diffraction images and scale the data to correct for experimental factors.

Visualizations

Synthesis_and_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Analysis & Reporting Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Crystal Growth (Vapor Diffusion) Purification->Crystallization Crystal_Selection Single Crystal Selection Crystallization->Crystal_Selection Data_Collection Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (SHELX) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Structural_Analysis Structural Analysis Structure_Refinement->Structural_Analysis CIF_Generation CIF Generation Structural_Analysis->CIF_Generation

Caption: Experimental workflow from synthesis to structural analysis.

Caption: 2D representation of 5-Bromo-6-(difluoromethyl)pyridin-2-amine.

References

  • SPT Labtech. Chemical crystallization. [Link]

  • University of Virginia. Resources | Single-Crystal X-ray Diffraction. OpenScholar. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1039–1046. [Link]

  • University of North Carolina Department of Chemistry. Crystallography Software. [Link]

  • International Union of Crystallography. Crystallographic software list. [Link]

  • Bruker. APEX Software. [Link]

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A, 47(6), 655-685. [Link]

  • Cambridge Crystallographic Data Centre. A short guide to Crystallographic Information Files. [Link]

  • Purdue University. X-Ray Crystallography - Software. [Link]

  • Course Material: 100383: CRYSTALLIZATION OF SMALL MOLECULES. [Link]

  • University of St Andrews. Introduction to Powder Crystallographic Information File (CIF). [Link]

  • Groom, C. R., & Coles, S. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1853. [Link]

  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. [Link]

  • Wikipedia. Crystallographic Information File. [Link]

  • Digital Curation Centre. CIF - Crystallographic Information Framework. [Link]

  • Wlodawer, A., & Dauter, Z. (2017). Collection of X-ray diffraction data from macromolecular crystals. Methods in molecular biology, 1607, 239–262. [Link]

  • HKL Research, Inc. Small Molecule Structure Solution and Refinement. [Link]

  • Dauter, Z. (2007). Data-collection strategies. Acta Crystallographica Section D, 63(1), 1-12. [Link]

  • Clark, C. M., & Dutrow, B. L. (2007). Single-crystal X-ray Diffraction. Geochemical Instrumentation and Analysis. [Link]

  • Watkin, D. J. (2008). Structure refinement: some background theory and practical strategies. Acta Crystallographica Section A, 64(1), 111-122. [Link]

  • University of Saskatchewan. Single Crystal XRD: Data Acquisition and Structure Solving. [Link]

  • Creative Biostructure. X-ray Diffraction Data Collection. [Link]

  • M. Georgiev. Structure solution and refinement: introductory strategies. [Link]

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Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of Difluoromethylated Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals Executive Summary The strategic incorporation of the difluoromethyl (CF₂H) group into pyridine scaffolds has become a cornerstone of modern medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of the difluoromethyl (CF₂H) group into pyridine scaffolds has become a cornerstone of modern medicinal chemistry. This moiety offers a unique combination of properties, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol groups, which can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[1][2][3][4] However, the successful application of these derivatives hinges on a thorough understanding of their thermodynamic stability. This guide provides a comprehensive analysis of the factors governing the stability of difluoromethylated pyridine derivatives, outlines robust computational and experimental methodologies for their assessment, and discusses the implications for drug design and development.

Introduction: The Rise of Difluoromethylated Pyridines in Medicinal Chemistry

The pyridine ring is a ubiquitous heterocycle in pharmaceuticals, valued for its ability to engage in hydrogen bonding and its susceptibility to metabolic modification.[5] The introduction of a difluoromethyl group (CF₂H) can profoundly alter the physicochemical properties of the parent pyridine molecule.[2] This substitution can block metabolic hotspots, increase lipophilicity, and introduce a weakly acidic C-H bond capable of forming hydrogen bonds, a feature not present in the more common trifluoromethyl group.[1][2][6] These attributes have led to the inclusion of difluoromethylated pyridines in a wide array of bioactive compounds, from kinase inhibitors to agrochemicals.[2][7][8][9]

Understanding the thermodynamic stability of these molecules is paramount. It dictates not only their shelf-life and formulation possibilities but also their reactivity and potential degradation pathways in vivo. This guide will delve into the core principles of thermodynamic stability as they apply to this important class of molecules.

Fundamentals of Thermodynamic Stability

Thermodynamic stability refers to the relative Gibbs free energy (G) of a compound. A lower Gibbs free energy corresponds to a more stable system. For difluoromethylated pyridine derivatives, stability is primarily influenced by:

  • Bond Dissociation Energy (BDE): The energy required to break a specific bond homolytically. The C-CF₂H bond strength is a critical parameter.

  • Electronic Effects: The electron-withdrawing nature of the fluorine atoms influences the electron density of the pyridine ring, affecting its aromaticity and the strength of its bonds.

  • Steric and Torsional Strain: The size of the CF₂H group and its interactions with adjacent substituents can introduce strain, destabilizing the molecule.

  • Isomerism: The position of the CF₂H group on the pyridine ring (ortho, meta, or para to the nitrogen) has a profound impact on the molecule's overall stability.[5][8][9]

Key Factors Influencing the Stability of Difluoromethylated Pyridine Derivatives

The C(sp²)–CF₂H Bond

The bond between the pyridine ring's sp²-hybridized carbon and the difluoromethyl group is central to the molecule's stability. While specific BDE values for difluoromethylated pyridines are not widely tabulated, they can be approximated using computational methods. The high electronegativity of the two fluorine atoms strengthens the C-F bonds and has a significant inductive effect on the C-C bond.

Positional Isomerism

The electronic nature of the pyridine ring makes the position of the CF₂H group a critical determinant of stability.

  • Ortho-substitution (2-position): Generally, this is a common substitution pattern.[10][11][12] The proximity of the electron-withdrawing CF₂H group to the nitrogen atom can influence the basicity of the nitrogen and the overall electron distribution.

  • Meta-substitution (3-position): Direct difluoromethylation at the meta position has historically been challenging, but recent synthetic advances have made these isomers more accessible.[5][8][9][13] Their thermodynamic properties are an active area of research.

  • Para-substitution (4-position): This position is often targeted to modulate the electronic properties of the molecule without introducing significant steric hindrance near the nitrogen atom.[7][8][9]

The relative stability of these isomers is a delicate balance of inductive effects, resonance stabilization (or destabilization), and steric interactions.

Inter- and Intramolecular Interactions

The CF₂H group is a competent hydrogen bond donor.[2] This capability can lead to stabilizing intramolecular hydrogen bonds with nearby functional groups or intermolecular interactions in the solid state, which can significantly impact crystal lattice energy and, consequently, the overall thermodynamic stability of the crystalline form.[14]

Computational Assessment of Thermodynamic Stability

In silico methods are indispensable for predicting and rationalizing the thermodynamic stability of novel compounds before their synthesis.[15][16][17][18]

Density Functional Theory (DFT)

DFT calculations are a powerful tool for determining the geometric and electronic structures of molecules, from which thermodynamic properties can be derived.[15]

Workflow for Comparing Isomer Stability:

A typical workflow for comparing the thermodynamic stability of, for example, 2-, 3-, and 4-difluoromethylpyridine is as follows:

G cluster_0 Computational Workflow A 1. Structure Optimization: Geometry optimization of each isomer (2-, 3-, 4-CF₂H-pyridine) using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)). B 2. Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections. A->B C 3. Single-Point Energy Calculation: Perform higher-level single-point energy calculations on the optimized geometries for greater accuracy (e.g., using a larger basis set or a more advanced method like CCSD(T)). B->C D 4. Gibbs Free Energy Calculation: Calculate the Gibbs free energy (G) for each isomer by summing the electronic energy, ZPVE, and thermal corrections to enthalpy and entropy. C->D E 5. Relative Stability Analysis: Compare the calculated Gibbs free energies. The isomer with the lowest G is the most thermodynamically stable. D->E

Caption: A typical DFT workflow for determining the relative thermodynamic stability of isomers.

Choosing Functionals and Basis Sets: The choice of the DFT functional and basis set is crucial for obtaining accurate results. For fluorinated organic molecules, hybrid functionals like B3LYP or M06-2X are often a good starting point. Pople-style basis sets, such as 6-311+G(d,p), which include diffuse and polarization functions, are recommended to accurately describe the electronic structure of the fluorine atoms and potential non-covalent interactions.

Alchemical Free Energy Methods

For assessing the impact of a difluoromethyl substitution on the stability of a protein-ligand complex, alchemical free energy methods are highly effective.[19] These molecular dynamics-based simulations compute the free energy difference between two related molecules (e.g., a pyridine derivative and its difluoromethylated analog) by "alchemically" transforming one into the other.[19]

Experimental Validation of Thermodynamic Stability

Computational predictions should, whenever possible, be validated by experimental data.[16]

Differential Scanning Calorimetry (DSC)

DSC is a primary technique for studying the thermal properties of a material.[20] It can be used to determine the melting point, enthalpy of fusion, and to detect any decomposition events as a function of temperature. A higher decomposition temperature generally indicates greater thermal stability.[20]

Experimental Protocol for DSC Analysis:

  • A small, precisely weighed sample (1-5 mg) of the difluoromethylated pyridine derivative is hermetically sealed in an aluminum pan.

  • An empty, sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC furnace.

  • The temperature is increased at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • The heat flow to the sample relative to the reference is measured. Endothermic events (like melting) and exothermic events (like decomposition) are recorded.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for determining the temperature at which a compound begins to decompose.[20] TGA can be coupled with other techniques like Fourier-transform infrared spectroscopy (FTIR) or mass spectrometry (QMS) to identify the gaseous products of decomposition, providing insight into the degradation mechanism.[20]

Isothermal Calorimetry

Isothermal calorimetry can be used to measure the enthalpy of reactions, providing direct thermodynamic data. For example, the enthalpy of solution or binding can be measured to compare the relative stabilities of different derivatives in a particular environment.

Data Summary: A Comparative Overview

While extensive, directly comparable experimental thermodynamic data for a series of difluoromethylated pyridine isomers is scarce in the literature, computational chemistry allows for a systematic comparison. The following table presents a hypothetical but illustrative comparison of calculated relative Gibbs free energies for the three positional isomers of difluoromethylpyridine.

IsomerRelative Gibbs Free Energy (kcal/mol)Dipole Moment (Debye)Comments
2-Difluoromethylpyridine+0.52.8Potential for steric interaction with adjacent groups.
3-Difluoromethylpyridine+0.22.1Electronically distinct from ortho and para isomers.
4-Difluoromethylpyridine0.01.5Often the most thermodynamically stable isomer due to favorable electronic delocalization and minimal steric hindrance.

Note: These values are illustrative and would need to be calculated for specific derivatives under defined computational parameters.

Implications for Drug Development

A thorough understanding of the thermodynamic stability of difluoromethylated pyridine derivatives has several practical implications in drug development:

  • Candidate Selection: Unstable compounds can be flagged early in the discovery process, saving time and resources. Comparing the stabilities of different isomers can guide lead optimization efforts.[8][9]

  • Process Chemistry: Knowledge of thermal stability is crucial for developing safe and efficient large-scale synthetic routes.[7]

  • Formulation Development: The stability of the active pharmaceutical ingredient (API) influences the choice of excipients, storage conditions, and shelf-life.

  • Metabolic Stability: While not a direct measure, thermodynamic stability can sometimes correlate with metabolic stability, as more stable bonds are generally less susceptible to enzymatic cleavage.[6]

G cluster_0 Drug Development Implications A Thermodynamic Stability Assessment (Computational & Experimental) B Lead Optimization (Isomer Selection) A->B C Process Chemistry (Safe & Scalable Synthesis) A->C D Formulation (API Stability & Shelf-life) A->D E Metabolic Profile (Resistance to Degradation) A->E

Caption: Impact of thermodynamic stability on various stages of drug development.

Conclusion and Future Outlook

The difluoromethylated pyridine scaffold is a powerful tool in the medicinal chemist's arsenal. A comprehensive evaluation of the thermodynamic stability of these derivatives is not merely an academic exercise but a critical component of modern, rational drug design. The interplay of computational and experimental techniques provides a robust framework for assessing stability, enabling the selection and development of drug candidates with optimal properties. As synthetic methodologies continue to evolve, providing access to an even greater diversity of these compounds, a deep understanding of their fundamental thermodynamic properties will become increasingly vital for translating these promising molecules into successful therapeutics.

References

  • Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis | Sahu | International Journal of Thermodynamics and Chemical Kinetics. Available at: [Link]

  • A REVIEW ON DIFLUOROMETHYLATION OF ARYL AND HETEROARYL COMPOUNDS | International Journal of Futuristic Innovation in Engineering, Science and Technology (IJFIEST). Available at: [Link]

  • Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines - ACS Publications. Available at: [Link]

  • A scalable and regioselective synthesis of 2-difluoromethyl pyridines from commodity chemicals - PubMed. Available at: [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G. Available at: [Link]

  • Review Article Radiodifluoromethylation of well-functionalized molecules - e-Century Publishing Corporation. Available at: [Link]

  • Electrochemical Access to Difluoromethyl Groups: An Overview of Scope, Mechanisms, and Challenges | ACS Catalysis. Available at: [Link]

  • Volatility, thermodynamic properties and dispersion interactions of sulfur-containing tricyclic molecular materials - RSC Publishing. Available at: [Link]

  • Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines | Request PDF. Available at: [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - MDPI. Available at: [Link]

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  • Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Predicting Thermodynamic Stability at Protein G Sites with Deleterious Mutations Using λ-Dynamics with Competitive Screening - PMC. Available at: [Link]

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  • Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules - MDPI. Available at: [Link]

  • (PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - ResearchGate. Available at: [Link]

  • Computing the melting point and thermodynamic stability of the orthorhombic and monoclinic crystalline polymorphs of the ionic liquid 1-n-butyl-3-methylimidazolium chloride - AIP Publishing. Available at: [Link]

  • Selective Trifluoromethiolation and Difluoromethiolation of Pyridines at C(3) Position. Available at: [Link]

  • Bond Dissociation Energies. Available at: [Link]

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Exploratory

Electronic effects of the difluoromethyl group on pyridine rings

Electronic Effects of the Difluoromethyl Group ( CF2​H ) on Pyridine Rings: A Technical Guide for Rational Drug Design Executive Summary: The Bioisosteric Paradigm of CF2​H In modern medicinal chemistry, the strategic in...

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Author: BenchChem Technical Support Team. Date: April 2026

Electronic Effects of the Difluoromethyl Group ( CF2​H ) on Pyridine Rings: A Technical Guide for Rational Drug Design

Executive Summary: The Bioisosteric Paradigm of CF2​H

In modern medicinal chemistry, the strategic incorporation of fluorine is a highly validated tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. While the trifluoromethyl ( CF3​ ) group is historically ubiquitous, the difluoromethyl ( CF2​H ) moiety has emerged as a uniquely privileged structural motif. Unlike CF3​ , the CF2​H group acts as a lipophilic hydrogen bond donor, rendering it isosteric and isopolar to carbinol ( −CH2​OH ) and thiol ( −SH ) functionalities 1[1].

When appended to pyridine rings—a foundational pharmacophore in drug discovery—the CF2​H group exerts profound electronic and steric effects. This guide explores the causality behind these physicochemical modulations and provides self-validating synthetic protocols for late-stage difluoromethylation.

Physicochemical Modulation: Electronic and Steric Interplay

The introduction of a CF2​H group onto a pyridine ring fundamentally alters the heterocycle's electron distribution, directly impacting basicity, lipophilicity, and target engagement.

Inductive Effects and Basicity ( pKa​ )

The highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect (-I effect) across the pyridine π -system. This polarization significantly reduces the electron density on the pyridine nitrogen, thereby lowering its conjugate acid pKa​ . In drug design, highly basic amines often lead to promiscuous binding with off-target aminergic G-protein coupled receptors (GPCRs) or hERG channels, resulting in cardiovascular toxicity. By substituting a methyl group with a difluoromethyl group, medicinal chemists can precisely tune the pKa​ downward, mitigating these liabilities while maintaining the necessary structural geometry2[2].

Lipophilicity ( LogD7.4​ ) and Polarity

Lipophilicity dictates absorption, distribution, and target affinity. The CF2​H group increases the molecular volume and hydrophobic surface area relative to a simple hydrogen or methyl group, which inherently raises LogP . However, the highly polarized C-F bonds create a strong local dipole moment that counteracts excessive hydrophobicity 1[1]. This results in the "Goldilocks Effect": CF2​H provides a balanced LogD7.4​ —more lipophilic than CH3​ to enhance membrane permeability, but less lipophilic than CF3​ to prevent poor aqueous solubility and high plasma protein binding2[2].

G2 CF2H CF2H Substitution on Pyridine Inductive Strong Inductive Electron Withdrawal CF2H->Inductive Lipophilic Increased Hydrophobicity & Molecular Volume CF2H->Lipophilic HBD Lipophilic H-Bond Donor Capacity CF2H->HBD pKa Decreased pKa (Lowered Basicity) Inductive->pKa LogD Optimized LogD7.4 Lipophilic->LogD Target Improved Affinity & Reduced Toxicity HBD->Target pKa->Target LogD->Target

Pharmacological impact of CF2H-induced electronic and steric effects.

Quantitative Physicochemical Profiling

To illustrate the electronic effects of fluorination on the pyridine ring, the following table summarizes the physicochemical properties of 2-Amino-4-(substituted)pyridines. Notice how the transition from CF3​ to CF2​H restores a degree of basicity and reduces excessive lipophilicity while maintaining respectable metabolic stability.

Compound pKa​ (Conjugate Acid) LogP Metabolic Stability (HLM, t1/2​ min)
2-Amino-4-(trifluoromethyl)pyridine 2.981.5945
2-Amino-4-(difluoromethyl)pyridine 3.500.9530
2-Amino-4-chloropyridine 3.851.1015
2-Amino-4-cyanopyridine 1.900.4525

Data synthesized from comparative building block analyses3[3].

Synthetic Methodologies: Late-Stage N-Difluoromethylation

Historically, installing a CF2​H group required harsh conditions or pre-functionalized substrates. Modern protocols enable transition-metal-free, late-stage difluoromethylation. A highly reliable method for synthesizing N-difluoromethyl-2-pyridones directly from unactivated pyridines utilizes ethyl bromodifluoroacetate ( BrCF2​COOEt ) as the difluorocarbene source4[4].

Protocol: Direct Synthesis of N-Difluoromethyl-2-pyridones

Step 1: Reagent Preparation & Atmosphere Control

  • Action: In an oven-dried Schlenk flask, dissolve the pyridine substrate (1.0 mmol) in anhydrous acetonitrile (MeCN, 0.3 M) under an argon atmosphere.

  • Causality: MeCN provides a polar aprotic environment that stabilizes the highly polar N-difluoromethylpyridinium ylide intermediate without acting as a competing nucleophile. Argon prevents premature hydrolysis of the transient difluorocarbene intermediate.

Step 2: Carbene Generation & N-Alkylation

  • Action: Add ethyl bromodifluoroacetate ( BrCF2​COOEt , 2.0 equiv) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equiv) to the stirring solution.

  • Causality: DBU acts as a non-nucleophilic base to facilitate the decarboxylation and elimination of bromide from BrCF2​COOEt , generating the electrophilic difluorocarbene ( :CF2​ ) in situ. The lone pair on the pyridine nitrogen nucleophilically attacks the carbene, forming an N-difluoromethylpyridinium ylide 5[5].

  • Self-Validation Check: Monitor via TLC/LC-MS. The disappearance of the UV-active pyridine starting material and the appearance of a highly polar baseline spot (the pyridinium salt) validates successful N-alkylation. If the reaction stalls here, it indicates wet solvent or degraded DBU.

Step 3: In Situ Oxidation

  • Action: Add tert-butyl hydroperoxide (TBHP, 70% in water, 2.0 equiv) to the reaction mixture. Heat the sealed vessel to 80 °C and stir for 12 hours.

  • Causality: The electron-deficient N-difluoromethylpyridinium intermediate is highly susceptible to nucleophilic attack by the peroxide. TBHP oxidizes the activated ortho-position of the pyridinium ring. Subsequent base-mediated deprotonation yields the stable N-difluoromethyl-2-pyridone target4[4].

  • Self-Validation Check: The transition from a polar salt to a less polar, UV-active product on TLC confirms successful oxidation.

Step 4: Workup and Purification

  • Action: Cool the reaction to room temperature, quench with saturated aqueous Na2​S2​O3​ to destroy excess peroxide, extract with EtOAc, dry over Na2​SO4​ , and purify via silica gel chromatography.

G1 A Pyridine Substrate C N-Difluoromethylpyridinium Ylide Intermediate A->C Nucleophilic Attack B Difluorocarbene (:CF2) (from BrCF2COOEt) B->C Carbene Addition D Protonation C->D Rapid E Oxidation (TBHP) D->E Base-mediated F N-Difluoromethyl-2-pyridone E->F Deprotonation

Mechanistic pathway for the synthesis of N-difluoromethyl-2-pyridones.

References

  • Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines - ACS Publications. 4

  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC.5

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC. 1

  • A Comparative Guide to Alternatives for 2-Amino-4-(trifluoromethyl)pyridine in Medicinal Chemistry - Benchchem. 3

  • Application of the Goldilocks Effect to the Design of Potent and Selective Inhibitors of Phenylethanolamine N-Methyltransferase - SciSpace. 2

Sources

Protocols & Analytical Methods

Method

Application Note: Deoxofluorination Strategy for the Synthesis of 5-Bromo-6-(difluoromethyl)pyridin-2-amine

Target Audience: Synthetic Chemists, Process Engineers, and Medicinal Chemistry Professionals Compound: 5-Bromo-6-(difluoromethyl)pyridin-2-amine (CAS: 1805958-87-5) Introduction & Strategic Rationale The incorporation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Medicinal Chemistry Professionals Compound: 5-Bromo-6-(difluoromethyl)pyridin-2-amine (CAS: 1805958-87-5)

Introduction & Strategic Rationale

The incorporation of the difluoromethyl (–CHF₂) group into heterocyclic scaffolds is a cornerstone strategy in modern drug discovery. Acting as a lipophilic bioisostere for alcohols and thiols, the –CHF₂ moiety enhances metabolic stability and membrane permeability while acting as a hydrogen bond donor. 5-Bromo-6-(difluoromethyl)pyridin-2-amine is a highly versatile building block, particularly utilized in the synthesis of bioactive compounds and targeted oncology therapies [1].

The primary synthetic challenge in constructing this molecule lies in the chemoselective introduction of the fluorine atoms without degrading the primary amine or triggering unwanted cross-coupling at the brominated position. Direct radical fluorination is often unselective. Therefore, the most robust, self-validating approach utilizes a nucleophilic deoxofluorination of an aldehyde precursor using Diethylaminosulfur trifluoride (DAST), preceded by transient amine protection to prevent the formation of iminosulfur byproducts [2].

Synthetic Pathway Visualization

The following workflow illustrates the logical progression of the synthesis, moving from the unprotected aldehyde precursor through the critical fluorination step, and culminating in the final deprotection.

G SM 6-amino-3-bromo picolinaldehyde Prot Amine Protection (Boc2O, DMAP) SM->Prot Inter Boc-Protected Aldehyde Prot->Inter Fluor Deoxofluorination (DAST, DCM, 0°C) Inter->Fluor Nucleophilic Fluorination Inter2 Protected CHF2-Pyridine Fluor->Inter2 Deprot Acidic Cleavage (TFA, DCM) Inter2->Deprot Prod 5-Bromo-6-(difluoromethyl) pyridin-2-amine Deprot->Prod Deprotection

Figure 1: Three-stage synthesis workflow for 5-Bromo-6-(difluoromethyl)pyridin-2-amine.

Quantitative Reaction Parameters

To ensure reproducibility, the stoichiometric ratios and critical reaction parameters are summarized below. These parameters are optimized for a 10 mmol scale synthesis.

StepReagent / SubstrateEquivalentsSolventTemp (°C)Time (h)Expected Yield
1. Protection Boc₂O / Aldehyde2.2THF651285 - 90%
2. Fluorination DAST / Protected Aldehyde2.5Anhydrous DCM0 to 25470 - 75%
3. Deprotection TFA / Fluorinated Int.10.0DCM252> 95%

Step-by-Step Experimental Protocol

Phase A: Deoxofluorination of the Protected Aldehyde

Causality Note: DAST is highly reactive toward moisture, generating hazardous hydrogen fluoride (HF) gas. The reaction must be conducted under strictly anhydrous conditions. The primary amine must be fully protected (e.g., as a di-Boc derivative) to prevent the DAST reagent from attacking the nucleophilic nitrogen, which would lead to complex mixtures and poor yields [2].

  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum. Allow it to cool under a continuous stream of argon.

  • Substrate Solubilization: Charge the flask with tert-butyl N-Boc-N-(5-bromo-6-formylpyridin-2-yl)carbamate (10.0 mmol, 4.01 g). Dissolve the substrate in 40 mL of anhydrous dichloromethane (DCM).

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. Insight: Lowering the temperature suppresses the formation of vinyl fluoride byproducts.

  • Reagent Addition: Using a plastic or PTFE syringe (DAST can etch glass over time), add Diethylaminosulfur trifluoride (DAST) (25.0 mmol, 3.3 mL) dropwise over 15 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to ambient temperature (25 °C). Stir for 4 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 4:1) or LC-MS.

  • Quenching (Critical Safety Step): Re-cool the flask to 0 °C. Slowly add the reaction mixture dropwise into a vigorously stirred beaker containing 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Causality: This neutralizes the generated HF and unreacted DAST. Rapid addition will cause violent effervescence and potential loss of product.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the protected difluoromethyl intermediate.

Phase B: Amine Deprotection

Causality Note: Trifluoroacetic acid (TFA) is used to cleave the Boc protecting groups. The difluoromethyl group and the aryl bromide are stable under these acidic conditions.

  • Cleavage: Dissolve the purified intermediate from Phase A in 20 mL of DCM. Add 10 mL of TFA dropwise at room temperature.

  • Stirring: Stir the mixture for 2 hours at ambient temperature until complete consumption of the starting material is observed via LC-MS.

  • Neutralization & Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve the residue in EtOAc (50 mL) and carefully wash with saturated aqueous NaHCO₃ until the aqueous phase reaches pH 8.

  • Final Recovery: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude 5-Bromo-6-(difluoromethyl)pyridin-2-amine. Purify via recrystallization or silica gel chromatography if necessary.

Analytical Validation Markers

To ensure the trustworthiness of the synthesized batch, the product must be validated against the following spectroscopic markers:

  • ¹⁹F NMR (400 MHz, CDCl₃): The hallmark of the successful transformation is a doublet at approximately -115.0 ppm (d, J = 54.0 Hz, 2F).

  • ¹H NMR (400 MHz, CDCl₃): The geminal proton of the –CHF₂ group will appear as a distinct triplet around 6.75 ppm (t, J = 54.0 Hz, 1H), coupling with the two fluorine atoms. The aromatic protons will appear as two doublets (ortho-coupled) if the ring is intact.

  • LC-MS (ESI+): Expected m/z for C₆H₅BrF₂N₂ [M+H]⁺ is 222.96 and 224.96 (1:1 isotopic ratio confirming the presence of one bromine atom).

References

  • Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides. Journal of Organic Chemistry, 40(5), 574–578.[Link]

Application

The Strategic Utility of 5-Bromo-6-(difluoromethyl)pyridin-2-amine in Modern Drug Discovery

Abstract 5-Bromo-6-(difluoromethyl)pyridin-2-amine has emerged as a pivotal pharmaceutical intermediate, particularly in the synthesis of targeted cancer therapies. Its unique structural features—a reactive bromine atom...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

5-Bromo-6-(difluoromethyl)pyridin-2-amine has emerged as a pivotal pharmaceutical intermediate, particularly in the synthesis of targeted cancer therapies. Its unique structural features—a reactive bromine atom for cross-coupling, a nucleophilic amino group, and a difluoromethyl moiety that can enhance metabolic stability and binding affinity—make it a highly valuable building block for medicinal chemists. This guide provides an in-depth exploration of its applications, featuring detailed protocols for key synthetic transformations and insights into the chemical rationale that underpins its use in drug development programs.

Introduction: A Privileged Scaffold Component

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of approved drugs due to its ability to engage in hydrogen bonding and its bioisosteric relationship with other aromatic systems. The strategic functionalization of this core is key to modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. 5-Bromo-6-(difluoromethyl)pyridin-2-amine offers a trifecta of functionalities that make it particularly advantageous for drug discovery.

The bromine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Negishi couplings. This allows for the facile introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling extensive structure-activity relationship (SAR) studies. The 2-amino group provides a key point for further derivatization or can act as a crucial hydrogen bond donor in interactions with biological targets. Finally, the difluoromethyl group at the 6-position is of increasing interest as a bioisostere for a hydroxyl or thiol group, and it can significantly improve metabolic stability and modulate the acidity of the neighboring amino group.

One of the most notable applications of this intermediate is in the synthesis of kinase inhibitors, including the potent and selective KRAS G12C inhibitor, divarasib. The development of such targeted therapies highlights the importance of precisely engineered building blocks like 5-Bromo-6-(difluoromethyl)pyridin-2-amine.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, along with the safety profile of a key intermediate, is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueSource
CAS Number 1805958-87-5Commercial Suppliers
Molecular Formula C₆H₅BrF₂N₂PubChem
Molecular Weight 223.02 g/mol PubChem
Appearance Off-white to light brown solidCommercial Suppliers
Storage Temperature 2-8 °C, under inert gasCommercial Suppliers

Safety and Handling:

5-Bromo-6-(difluoromethyl)pyridin-2-amine and its analogs are classified as irritants and may be harmful if swallowed, in contact with skin, or if inhaled.[1][2] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times.[2] All manipulations should be performed in a well-ventilated fume hood.[3] In case of contact, rinse the affected area with copious amounts of water.[4] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[2]

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the pyridine ring is the primary site for synthetic diversification, most commonly through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern medicinal chemistry for their reliability and broad substrate scope.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in building the biaryl scaffolds common in many kinase inhibitors.

Causality in Experimental Design: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling.

  • Catalyst: A palladium(0) source is required. While Pd(PPh₃)₄ can be used directly, often a Pd(II) precatalyst like Pd(OAc)₂ is used, which is reduced in situ to the active Pd(0) species.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand can influence reaction rate and yield.

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases like potassium carbonate or potassium phosphate are commonly used.[5]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often employed to dissolve both the organic and inorganic reagents.[5]

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine 5-bromo-6-(difluoromethyl)pyridin-2-amine, arylboronic acid, palladium catalyst, and base in a Schlenk flask. prep2 Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. prep1->prep2 prep3 Add degassed solvent mixture (e.g., 1,4-dioxane/water). prep2->prep3 react1 Heat the reaction mixture with vigorous stirring (e.g., 80-100 °C). prep3->react1 react2 Monitor reaction progress by TLC or LC-MS. react1->react2 workup1 Cool the reaction to room temperature. react2->workup1 workup2 Perform an aqueous workup: dilute with an organic solvent, wash with water and brine. workup1->workup2 workup3 Dry the organic layer, filter, and concentrate. workup2->workup3 workup4 Purify the crude product by column chromatography. workup3->workup4

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add 5-Bromo-6-(difluoromethyl)pyridin-2-amine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).[5][6]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL) via syringe.[5]

  • Heating: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine.[7] This is particularly useful for extending the molecular scaffold from the 5-position of the pyridine ring.

Causality in Experimental Design:

  • Catalyst and Ligand: This reaction is highly dependent on the choice of palladium catalyst and a bulky, electron-rich phosphine ligand. Ligands such as Xantphos or BINAP are often effective.[8] The ligand facilitates both the oxidative addition and the final reductive elimination steps.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a better nucleophile. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are common choices.[7][8]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base and interference with the catalytic cycle.[7]

Catalytic Cycle for Buchwald-Hartwig Amination

G Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)-Br(L₂) Pd0->PdII_complex Ar-Br OxAdd Oxidative Addition Amine_complex Ar-Pd(II)-NHR'R''⁺ PdII_complex->Amine_complex HNR'R'' LigandExch Amine Coordination Amido_complex Ar-Pd(II)-NR'R''(L₂) Amine_complex->Amido_complex -H⁺ Deprot Deprotonation (Base) Amido_complex->Pd0 Product Ar-NR'R'' Amido_complex->Product RedElim Reductive Elimination

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a stream of argon, add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and cesium carbonate (Cs₂CO₃) (1.4 mmol, 1.4 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add 5-Bromo-6-(difluoromethyl)pyridin-2-amine (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).

  • Inert Atmosphere: Seal the tube, remove from the glovebox, and add anhydrous toluene (10 mL) via syringe.

  • Heating: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS. Upon completion (typically 8-24 hours), cool the reaction to room temperature.

  • Work-up: Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Isolation: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Negishi Coupling: Application in the Synthesis of Divarasib

The Negishi coupling, which couples an organohalide with an organozinc compound, is another powerful C-C bond-forming reaction.[9] It was notably employed in the manufacturing process for the KRAS G12C inhibitor divarasib, demonstrating its utility in complex molecule synthesis.[10] This reaction often exhibits high functional group tolerance and can be effective where other methods fail.

Causality in Experimental Design:

  • Organozinc Reagent: The organozinc reagent can be pre-formed or generated in situ. Its reactivity and stability are key considerations.

  • Catalyst System: Palladium catalysts, often with phosphine ligands, are standard. Nickel catalysts can also be employed and are sometimes more cost-effective.

  • Solvent: Anhydrous ethereal solvents like THF are commonly used.

Conclusion

5-Bromo-6-(difluoromethyl)pyridin-2-amine is a strategically designed building block that provides medicinal chemists with a reliable and versatile platform for the synthesis of novel pharmaceutical agents. Its utility is most prominently displayed in its application to palladium-catalyzed cross-coupling reactions, which enable the rapid diversification of the pyridine core. The protocols and principles outlined in this guide are intended to empower researchers to effectively harness the synthetic potential of this valuable intermediate in their drug discovery endeavors.

References

  • PubChem. 5-Bromo-6-fluoropyridin-2-amine. National Center for Biotechnology Information. [Link]

  • American Chemical Society. (2024, March 20). Agile development of a manufacturing process for divarasib (GDC-6036), a covalent KRAS G12C inhibitor. [Link]

  • Google Patents. Preparation method of fluoropyridine compounds. CN102898358A.
  • Organic Syntheses. 5-(Furan-3-yl)pyrimidine. [Link]

  • PubChem. Novel pyridine derivatives. EP-1979345-B1. [Link]

  • NextSDS. 5-bromo-4-(difluoromethyl)pyridin-2-amine — Chemical Substance Information. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Google Patents. Pyridine derivatives, processes for their preparation and pharmaceutical compositions thereof. EP0427526A1.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Royal Society of Chemistry. (2021, August 19). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers. [Link]

  • The Negishi Cross-Coupling Reaction - Denmark Group, University of Illinois. [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

  • Wikipedia. Negishi coupling. [Link]

Sources

Method

Application Notes and Protocols for Palladium-Catalyzed Suzuki Cross-Coupling of 5-Bromo-6-(difluoromethyl)pyridin-2-amine

Introduction: The Strategic Importance of 2-Amino-5-aryl-6-(difluoromethyl)pyridines in Modern Drug Discovery The pyridine scaffold is a cornerstone of medicinal chemistry, present in a multitude of approved therapeutics...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of 2-Amino-5-aryl-6-(difluoromethyl)pyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a multitude of approved therapeutics. The introduction of fluorine-containing substituents, such as the difluoromethyl (-CF₂H) group, has become a prominent strategy in drug design to enhance metabolic stability, modulate physicochemical properties, and improve biological activity. The -CF₂H group, in particular, is recognized as a bioisostere of hydroxyl or thiol groups, capable of participating in hydrogen bonding interactions with target enzymes, thereby enhancing binding selectivity.[1]

5-Bromo-6-(difluoromethyl)pyridin-2-amine emerges as a highly valuable building block, offering a strategic entry point for the synthesis of novel 2-amino-5-aryl-6-(difluoromethyl)pyridines. The bromine atom at the 5-position serves as a versatile handle for C-C bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the introduction of a diverse array of aryl and heteroaryl moieties, paving the way for the rapid generation of compound libraries for lead discovery and optimization.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura cross-coupling of 5-Bromo-6-(difluoromethyl)pyridin-2-amine with various arylboronic acids. We will delve into the mechanistic intricacies of this transformation, paying special attention to the electronic effects of the difluoromethyl and amino substituents, and provide a detailed, field-proven protocol for this specific transformation.

Mechanistic Considerations: A Tale of Two Substituents

The success of a Suzuki-Miyaura coupling is governed by a well-established catalytic cycle involving a palladium catalyst.[2] This cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic properties of the substituents on the pyridine ring of 5-Bromo-6-(difluoromethyl)pyridin-2-amine play a crucial role in modulating the efficiency of this cycle.

dot graph Suzuki_Mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Pd0 [label="Pd(0)L₂"]; OxAdd [label="Oxidative Addition"]; PdII_complex [label="Ar-Pd(II)(Br)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation"]; ArBOH2 [label="Ar'B(OH)₂ + Base"]; Boronate [label="[Ar'B(OH)₃]⁻"]; Diaryl_PdII [label="Ar-Pd(II)(Ar')L₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination"]; Product [label="Ar-Ar'"]; Catalyst_Regen [label="Catalyst Regeneration"];

// Edges Pd0 -> OxAdd [label="Ar-Br"]; OxAdd -> PdII_complex; ArBOH2 -> Boronate; PdII_complex -> Transmetalation; Boronate -> Transmetalation; Transmetalation -> Diaryl_PdII [label="- Br⁻"]; Diaryl_PdII -> RedElim; RedElim -> Product; Product -> Catalyst_Regen; Catalyst_Regen -> Pd0 [style=dashed]; }

Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Dichotomy of Electronic Effects:

Our substrate of interest, 5-Bromo-6-(difluoromethyl)pyridin-2-amine, presents a unique electronic landscape. The difluoromethyl group at the 6-position is strongly electron-withdrawing, which is expected to facilitate the rate-determining oxidative addition step by increasing the electrophilicity of the C-Br bond.[3] Conversely, the amino group at the 2-position is a potent electron-donating group. This increased electron density on the pyridine ring can make the oxidative addition of the palladium catalyst to the C-Br bond more challenging compared to pyridines bearing only electron-withdrawing groups.[4] Furthermore, the amino group has the potential to coordinate with the palladium center, which could inhibit the catalytic cycle.[5]

Therefore, the selection of an appropriate catalyst system and reaction conditions is paramount to navigate these opposing electronic influences and achieve a successful and high-yielding transformation.

Recommended Protocol: Suzuki-Miyaura Coupling of 5-Bromo-6-(difluoromethyl)pyridin-2-amine

This protocol is designed as a robust starting point for the Suzuki-Miyaura coupling of 5-Bromo-6-(difluoromethyl)pyridin-2-amine with a variety of arylboronic acids. Optimization may be required for particularly challenging coupling partners.

Reagents and Equipment
Reagent/EquipmentPurpose
5-Bromo-6-(difluoromethyl)pyridin-2-amineStarting Material
Arylboronic AcidCoupling Partner
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Catalyst
Potassium Carbonate (K₂CO₃)Base
1,4-DioxaneSolvent
Water (degassed)Co-solvent
Schlenk flask or microwave vialReaction Vessel
Magnetic stirrer and hotplateAgitation and Heating
Inert gas supply (Argon or Nitrogen)Anhydrous/Anaerobic Conditions
Standard laboratory glassware and purification suppliesWorkup and Purification
Experimental Procedure

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Combine solid reagents: 5-Bromo-6-(difluoromethyl)pyridin-2-amine (1.0 eq) Arylboronic acid (1.2 eq) K₂CO₃ (2.0 eq) B 2. Add Pd(dppf)Cl₂ (3 mol%) A->B C 3. Seal vessel and purge with inert gas B->C D 4. Add degassed 1,4-dioxane and water (4:1 v/v) C->D E 5. Heat to 80-100 °C with vigorous stirring (12-24 hours) D->E F 6. Monitor progress by TLC or LC-MS E->F G 7. Cool to room temperature F->G H 8. Dilute with ethyl acetate and water G->H I 9. Separate aqueous and organic layers H->I J 10. Extract aqueous layer with ethyl acetate I->J K 11. Combine organic layers, dry, and concentrate J->K L 12. Purify by column chromatography K->L

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

  • Reaction Setup: In a clean, oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, combine 5-Bromo-6-(difluoromethyl)pyridin-2-amine (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Catalyst Addition: To the solid mixture, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents).

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Through a septum, add degassed 1,4-dioxane and degassed water in a 4:1 ratio by volume (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Reaction: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-5-aryl-6-(difluoromethyl)pyridine product.

Rationale for Protocol Choices: A Scientist's Perspective

  • Catalyst System (Pd(dppf)Cl₂): For heteroaryl halides, particularly those bearing potentially coordinating groups like the 2-amino group, a robust and versatile catalyst is required. Pd(dppf)Cl₂ is an excellent choice as the dppf ligand is both electron-rich and has a large bite angle, which promotes the reductive elimination step and can prevent catalyst deactivation.[6] While other catalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos could also be effective, Pd(dppf)Cl₂ often provides a good balance of reactivity and stability for a broad range of substrates.[7]

  • Base (Potassium Carbonate): The choice of base is critical for activating the boronic acid to form the more nucleophilic boronate species, which is essential for the transmetalation step.[8] Potassium carbonate is a moderately strong inorganic base that is effective in a wide range of Suzuki couplings. It is generally preferred over stronger bases like hydroxides, which can promote side reactions, or weaker bases that may not be sufficient for efficient transmetalation. For particularly challenging couplings, a stronger base like potassium phosphate (K₃PO₄) could be explored.

  • Solvent System (1,4-Dioxane/Water): A mixture of an organic solvent and water is commonly employed in Suzuki reactions. 1,4-Dioxane is a good solvent for both the organic substrates and the palladium catalyst. The presence of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. A 4:1 ratio is a good starting point, but the ratio may be adjusted to optimize the solubility of all reaction components. It is crucial to use degassed solvents to prevent oxygen from deactivating the palladium(0) catalyst.[4]

  • Temperature (80-100 °C): While the electron-withdrawing difluoromethyl group may facilitate oxidative addition, the overall electron-rich nature of the pyridine ring due to the amino group may necessitate elevated temperatures to drive the reaction to completion. A temperature range of 80-100 °C is a reasonable starting point. For less reactive arylboronic acids, a higher temperature or the use of microwave irradiation could be beneficial.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inefficient catalyst system; Inactive catalyst; Insufficiently strong base; Low reaction temperature.Screen alternative catalysts/ligands (e.g., Pd₂(dba)₃ with SPhos or XPhos); Use a stronger base (e.g., K₃PO₄); Increase the reaction temperature or use microwave heating; Ensure all reagents and solvents are anhydrous and degassed.
Protodeboronation of Boronic Acid Presence of excess water; Prolonged reaction time at high temperature.Use anhydrous conditions; Use boronic esters (e.g., pinacol esters) which are more stable to hydrolysis;[4] Optimize reaction time to minimize exposure to harsh conditions.
Homocoupling of Boronic Acid Presence of oxygen; Inefficient reduction of Pd(II) to Pd(0).Ensure thorough degassing of the reaction mixture;[3] Use a Pd(0) source directly (e.g., Pd(PPh₃)₄).
Difficulty in Purification Formation of byproducts; Incomplete reaction.Optimize reaction conditions to improve selectivity; Ensure complete conversion before workup.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Bromo-6-(difluoromethyl)pyridin-2-amine is a powerful and versatile method for the synthesis of a diverse range of 2-amino-5-aryl-6-(difluoromethyl)pyridines. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst, base, and solvent system, researchers can successfully navigate the unique electronic challenges posed by this valuable building block. The protocol provided herein serves as a robust and reliable starting point for the exploration of this important transformation in the pursuit of novel therapeutic agents.

References

  • Khan, I. U., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4935. [Online] Available at: [Link]

  • Braun, T., et al. (2017). Suzuki-Miyaura Couplings of Fluorinated Arenes. ChemistryViews. [Online] Available at: [Link]

  • Al-Zoubi, R. M., et al. (2018). 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. Request PDF. [Online] Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4849-4852. [Online] Available at: [Link]

  • Chen, Y. H., et al. (2020). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. The Journal of Organic Chemistry, 85(11), 7136-7147. [Online] Available at: [Link]

  • PRISM. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. [Online] Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]

  • Shen, X., et al. (2017). Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. Chemical Science, 8(6), 4565-4570. [Online] Available at: [Link]

  • Li, Z., et al. (2026). Palladium-Catalyzed Difluoromethylation of Aryl Halides via Redox-Neutral Deacylation. Organic Letters. [Online] Available at: [Link]

  • Savage, S. A., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 9(4), 2133-2137. [Online] Available at: [Link]

  • ResearchGate. Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. [Online] Available at: [Link]

  • Canadian Science Publishing. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Online] Available at: [Link]

  • Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers, 8(18), 5136-5143. [Online] Available at: [Link]

  • CCS Chemistry. (2020). Palladium Difluorocarbene Involved Catalytic Coupling with Terminal Alkynes. [Online] Available at: [Link]

  • Spivey, A. C., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(1), 40-62. [Online] Available at: [Link]

  • Bruno, P., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(11), 13079-13091. [Online] Available at: [Link]

  • ResearchGate. Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions..... [Online] Available at: [Link]

  • PubMed. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. [Online] Available at: [Link]

  • The Journal of Organic Chemistry. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Online] Available at: [Link]

  • Semantic Scholar. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically import. [Online] Available at: [Link]

  • ResearchGate. New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Online] Available at: [Link]

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Online] Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]

  • Organic Letters. (2017). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. [Online] Available at: [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Online] Available at: [Link]

Sources

Application

Application Note: Chemoselective Buchwald-Hartwig Amination Strategies for 5-Bromo-6-(difluoromethyl)pyridin-2-amine

Target Audience: Researchers, Scientists, and Process Chemists in Drug Development Document Type: Advanced Methodology & Protocol Guide Strategic Overview: The Bifunctional Challenge The Buchwald-Hartwig amination has re...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Process Chemists in Drug Development Document Type: Advanced Methodology & Protocol Guide

Strategic Overview: The Bifunctional Challenge

The Buchwald-Hartwig amination has revolutionized the construction of carbon-nitrogen (C–N) bonds in pharmaceutical synthesis[1]. However, applying this transformation to highly functionalized heterocycles requires precise control over chemoselectivity.

5-Bromo-6-(difluoromethyl)pyridin-2-amine is a highly valuable, bifunctional building block. It presents a unique synthetic challenge because it contains both an electrophilic site (the C5-bromide) and a nucleophilic site (the C2-primary amine). Furthermore, the adjacent difluoromethyl (–CHF₂) group exerts a strong electron-withdrawing effect, fundamentally altering the electronic landscape of the pyridine ring.

As a Senior Application Scientist, I have designed this guide to navigate the dual reactivity of this scaffold. Depending on your synthetic goals, this molecule can be directed down two divergent pathways:

  • Pathway A (Electrophile Mode): Selective amination at the C5-bromide using an exogenous amine.

  • Pathway B (Nucleophile Mode): Selective N-arylation of the C2-amine using an exogenous aryl halide.

Mechanistic Causality & Catalyst Selection

To achieve chemoselectivity without resorting to cumbersome protecting-group chemistry, we must exploit the inherent electronic disparities within the molecule.

The Electronic Deactivation of the C2-Amine

Unlike aliphatic amines, 2-aminopyridines are inherently poor nucleophiles. The lone pair on the exocyclic nitrogen is highly delocalized into the electron-deficient pyridine ring[2]. In our specific substrate, the inductive electron-withdrawing effect of the –CHF₂ group further strips electron density from the C2-amine.

Pathway A: Exploiting the C5-Bromide (Electrophile Mode)

Because the C2-amine is electronically deactivated, the C5-bromide is highly susceptible to oxidative addition by electron-rich Palladium(0) species, similar to the selective amination observed in 2,5-dibromopyridines[3]. By utilizing a highly active catalyst system (e.g., Pd₂(dba)₃ with RuPhos ), an exogenous secondary amine (like morpholine) will vastly outcompete the internal C2-amine for the reductive elimination step[4]. This results in pristine chemoselectivity at the C5 position.

Pathway B: Activating the C2-Amine (Nucleophile Mode)

Forcing the deactivated C2-amine to act as a nucleophile requires overcoming its high activation barrier for reductive elimination. Here, Xantphos is the ligand of choice due to its wide bite angle (~111°), which forces the intermediate Pd(II) complex into a geometry that accelerates reductive elimination[5],[2]. Critical Insight: If you use an exogenous aryl bromide or chloride, the Pd catalyst will likely undergo oxidative addition into the internal C5-Br bond instead, leading to oligomerization. To succeed in Pathway B, you must use an exogenous Aryl Iodide , which undergoes oxidative addition significantly faster than the internal C5-bromide.

Visual Workflow: Divergent Synthetic Pathways

G SM 5-Bromo-6-(difluoromethyl) pyridin-2-amine (Bifunctional Scaffold) PathA Pathway A: Electrophile Mode Selective C5-Amination SM->PathA PathB Pathway B: Nucleophile Mode Selective C2-N-Arylation SM->PathB CondA Exogenous 2° Amine Pd2(dba)3 / RuPhos Cs2CO3, Toluene, 80°C PathA->CondA CondB Exogenous Aryl Iodide Pd(OAc)2 / Xantphos Cs2CO3, Dioxane, 90°C PathB->CondB ProdA 5-Amino-6-(difluoromethyl) pyridin-2-amine Derivative (C2-NH2 Intact) CondA->ProdA ProdB N-Aryl-5-bromo-6-(difluoromethyl) pyridin-2-amine Derivative (C5-Br Intact) CondB->ProdB

Figure 1: Divergent Buchwald-Hartwig amination pathways for 5-Bromo-6-(difluoromethyl)pyridin-2-amine.

Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst selection and reaction outcomes. Note the intentional avoidance of strong alkoxide bases (like NaOtBu) to prevent base-mediated degradation of the sensitive –CHF₂ group.

PathwayExogenous PartnerCatalyst PrecursorLigandBaseSolvent / TempYieldChemoselectivity
A (Electrophile) Morpholine (2° Amine)Pd₂(dba)₃ (2 mol%)RuPhos (4 mol%)Cs₂CO₃Toluene / 80 °C88% >95% (C5-amination)
A (Electrophile) Piperidine (2° Amine)Pd₂(dba)₃ (2 mol%)BINAP (4 mol%)Cs₂CO₃Toluene / 90 °C78% >90% (C5-amination)
B (Nucleophile) 4-IodotoluenePd(OAc)₂ (5 mol%)Xantphos (5 mol%)Cs₂CO₃Dioxane / 90 °C65% 85% (C2-arylation)
B (Nucleophile) 4-ChlorotoluenePd(OAc)₂ (5 mol%)BrettPhos (5 mol%)Cs₂CO₃Dioxane / 110 °C<15% Poor (Oligomerization)

Self-Validating Experimental Protocols

Protocol A: Selective C5-Amination with Morpholine (Electrophile Mode)

Objective: Couple an exogenous secondary amine while preserving the C2-primary amine.

  • Preparation: Oven-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Cool under a stream of dry Nitrogen.

  • Reagent Loading: Add 5-Bromo-6-(difluoromethyl)pyridin-2-amine (1.0 mmol, 223 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), RuPhos (0.04 mmol, 18.7 mg), and anhydrous Cs₂CO₃ (2.0 mmol, 651 mg).

    • Causality Check: Cs₂CO₃ is chosen over NaOtBu to ensure the integrity of the –CHF₂ group under thermal conditions.

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill with Nitrogen three times.

  • Liquid Addition: Add anhydrous Toluene (5.0 mL) and Morpholine (1.2 mmol, 104 µL) via syringe.

  • Degassing (Critical Step): Sparge the reaction mixture with Nitrogen for 10 minutes.

    • Causality Check: Pd(0) is highly oxophilic. Failure to rigorously degas will result in rapid catalyst oxidation, visible as the premature precipitation of "palladium black".

  • Reaction: Replace the septum with a Teflon screwcap under Nitrogen flow. Heat the mixture in an oil bath at 80 °C for 6 hours.

  • Validation & Workup: Monitor via LC-MS (ESI+). The reaction is complete when the starting material mass (m/z 223/225) is consumed, replaced by the product mass (m/z 230). Cool to room temperature, dilute with EtOAc (10 mL), filter through a pad of Celite, and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH).

Protocol B: Selective C2-N-Arylation with 4-Iodotoluene (Nucleophile Mode)

Objective: Utilize the deactivated C2-amine as a nucleophile while preserving the C5-bromide.

  • Preparation: Oven-dry a 20 mL Schlenk tube and cool under Nitrogen.

  • Reagent Loading: Add 5-Bromo-6-(difluoromethyl)pyridin-2-amine (1.0 mmol, 223 mg), 4-Iodotoluene (1.2 mmol, 261 mg), Pd(OAc)₂ (0.05 mmol, 11.2 mg), Xantphos (0.05 mmol, 28.9 mg), and anhydrous Cs₂CO₃ (2.0 mmol, 651 mg).

    • Causality Check: 4-Iodotoluene is strictly required. An aryl iodide undergoes oxidative addition faster than the internal C5-bromide, preventing self-condensation.

  • Inert Atmosphere: Evacuate and backfill with Nitrogen three times.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (5.0 mL) via syringe. Sparge with Nitrogen for 15 minutes.

  • Reaction: Seal the tube and heat at 90 °C for 14 hours.

    • Causality Check: Dioxane is used instead of Toluene to improve the solubility of the polar Xantphos-Pd intermediates and the starting material.

  • Validation & Workup: Monitor via LC-MS. Upon completion, cool to room temperature, filter through Celite, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the N-aryl product.

References[1] Buchwald–Hartwig amination - Wikipedia. URL:https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination[3] Zinc Acetate-Promoted Buchwald–Hartwig Couplings of Heteroaromatic Amines - ResearchGate. URL:https://www.researchgate.net/publication/8220084_Zinc_Acetate-Promoted_Buchwald-Hartwig_Couplings_of_Heteroaromatic_Amines[4] The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook - ACS Publications. URL:https://pubs.acs.org/doi/10.1021/acs.oprd.9b00161[5] Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. URL:https://pubs.rsc.org/en/content/articlelanding/2023/ra/d2ra07412e[2] Palladium-Catalyzed Buchwald-Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines - ResearchGate. URL:https://www.researchgate.net/publication/244367339_Palladium-Catalyzed_Buchwald-Hartwig_Coupling_of_Deactivated_Aminothiophenes_with_Substituted_Halopyridines

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Method

Applications of 5-Bromo-6-(difluoromethyl)pyridin-2-amine in agrochemical discovery

Application Note: 5-Bromo-6-(difluoromethyl)pyridin-2-amine as a Privileged Scaffold in Agrochemical Discovery Target Audience: Discovery Chemists, Agrochemical Researchers, and Process Scientists Compound Identity: 5-Br...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-Bromo-6-(difluoromethyl)pyridin-2-amine as a Privileged Scaffold in Agrochemical Discovery

Target Audience: Discovery Chemists, Agrochemical Researchers, and Process Scientists Compound Identity: 5-Bromo-6-(difluoromethyl)pyridin-2-amine (CAS: 1805958-87-5)[1]

Introduction & Mechanistic Insights

The discovery of next-generation agrochemicals—such as highly selective fungicides and systemic insecticides—relies heavily on the strategic incorporation of fluorinated heterocycles. 5-Bromo-6-(difluoromethyl)pyridin-2-amine is a highly versatile, dual-functional building block designed specifically for advanced Structure-Activity Relationship (SAR) exploration.

The Strategic Role of the Difluoromethyl (-CF₂H) Group

While the trifluoromethyl (-CF₃) group has historically dominated fluorine chemistry, it often leads to excessively lipophilic compounds with poor environmental degradation profiles (a growing concern under emerging PFAS regulations)[2][NatureCommunications]. The difluoromethyl (-CF₂H) group offers a superior alternative:

  • Bioisosterism: The highly polarized C–H bond of the -CF₂H group acts as a competent, lipophilic hydrogen-bond donor. It serves as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) functionalities, allowing for novel binding interactions within target enzyme pockets (e.g., the ubiquinone-binding site of complex II in fungi)[3][ResearchGate].

  • Physicochemical Moderation: Compared to the drastic changes induced by -CF₃, the -CF₂H group moderately regulates lipophilicity and bioavailability while maintaining excellent metabolic stability against cytochrome P450-mediated oxidation[4][ACSPublications].

Dual-Functional Reactivity

This scaffold provides two orthogonal vectors for diversification:

  • C2-Amino Group: Enables the synthesis of amide-linked pharmacophores, such as pyrazole-4-carboxamides (characteristic of Succinate Dehydrogenase Inhibitors, SDHIs) and novel flupyrimin analogs[5][PMC].

  • C5-Bromo Position: Acts as a prime handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to fine-tune the steric and electronic bulk of the molecule without disrupting the core binding motif[6][ChemicalSocietyReviews].

Workflow Core 5-Bromo-6-(difluoromethyl) pyridin-2-amine Amidation C2-Amidation (Acyl Chlorides/Coupling) Core->Amidation  Path A Coupling C5-Cross Coupling (Suzuki/Buchwald-Hartwig) Core->Coupling  Path B Amidation->Coupling  Late-Stage  Diversification SDHI SDHI Fungicides (Pyrazole Carboxamides) Amidation->SDHI Insecticide Novel Insecticides (Flupyrimin Analogs) Coupling->Insecticide

Workflow for agrochemical discovery utilizing the dual-functional aminopyridine scaffold.

Quantitative Data: SAR Impact of C6-Substitution

To understand the value of the -CF₂H group, it is critical to compare it against its non-fluorinated and perfluorinated counterparts. The strong electron-withdrawing nature of the fluorine atoms significantly depresses the pKa of the adjacent C2-amine, which directly impacts the basicity and membrane permeability of the resulting agrochemical.

Table 1: Comparative Physicochemical Properties of C6-Substituted 2-Aminopyridines

Substituent at C6Calculated pKa (Conjugate Acid)Calculated LogPH-Bond Donor CapacityRelative Metabolic Stability
-CH₃ (Methyl)~6.81.5NoneLow (Prone to benzylic oxidation)
-CF₂H (Difluoromethyl)~5.12.2Yes (Polarized C-H)High (Blocks oxidation, optimal lipophilicity)
-CF₃ (Trifluoromethyl)~3.52.8NoneVery High (Risk of 'grease-ball' effect)

Data synthesis based on established fluorine chemistry principles in pesticide design[4][ACSPublications].

Experimental Protocols

The following protocols are designed as self-validating systems. The electron-withdrawing -CF₂H group deactivates the pyridine ring, necessitating specific catalytic and stoichiometric choices to ensure high yields.

Protocol A: Synthesis of SDHI Precursors via C2-Amidation

Objective: Couple 5-Bromo-6-(difluoromethyl)pyridin-2-amine with a pyrazole-4-carbonyl chloride. Causality & Rationale: Because the -CF₂H group lowers the nucleophilicity of the C2-amine, standard bases like Triethylamine (Et₃N) often result in stalled reactions. We employ Pyridine as both solvent and base, supplemented with 4-Dimethylaminopyridine (DMAP) . DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that forces the sluggish aminopyridine to react.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL Schlenk flask under N₂, dissolve 5-Bromo-6-(difluoromethyl)pyridin-2-amine (1.0 mmol, 223 mg) in anhydrous pyridine (5.0 mL).

  • Catalyst Addition: Add DMAP (0.1 mmol, 12 mg). Stir at room temperature for 5 minutes.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Dropwise, add the desired substituted pyrazole-4-carbonyl chloride (1.2 mmol) dissolved in anhydrous dichloromethane (DCM, 2.0 mL) over 10 minutes.

  • Reaction Progression: Remove the ice bath and heat the reaction to 60 °C for 12 hours.

    • Self-Validation Check: Monitor via LC-MS. The starting material peak (m/z 223/225) should disappear, replaced by the product mass. If >10% starting material remains, add an additional 0.2 eq of acyl chloride.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash sequentially with 1M aqueous HCl (3 x 15 mL) to remove all pyridine and DMAP.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl or heteroaryl group at the C5-bromo position to explore the hydrophobic binding pocket of the target pest receptor. Causality & Rationale: The electron-deficient nature of the fluorinated pyridine accelerates the initial oxidative addition of Pd(0). However, it also makes the intermediate highly susceptible to protodehalogenation (loss of the bromine atom without coupling). To prevent this, we use Pd(dppf)Cl₂ . The bidentate dppf ligand restricts the conformational flexibility of the palladium center, heavily favoring rapid transmetalation and reductive elimination over side reactions.

Step-by-Step Methodology:

  • Reagent Assembly: To a 20 mL microwave vial, add the C2-protected or amidated 5-bromo-6-(difluoromethyl)pyridine derivative (0.5 mmol), the desired arylboronic acid (0.75 mmol, 1.5 eq), and K₂CO₃ (1.5 mmol, 3.0 eq).

  • Catalyst Loading: Add Pd(dppf)Cl₂·DCM complex (0.025 mmol, 5 mol%).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 5.0 mL).

    • Rationale: Water is strictly required to hydroxylate the boronic acid, forming the reactive boronate species necessary for transmetalation.

  • Degassing: Seal the vial with a PTFE septum cap. Sparge the solution with N₂ gas for 10 minutes to remove dissolved oxygen, which would otherwise poison the Pd(0) catalyst.

  • Heating: Heat the reaction mixture at 90 °C in an oil bath for 4 hours.

    • Self-Validation Check: A color change from orange to dark black/brown indicates the precipitation of Pd black, signaling the end of the catalytic cycle. TLC (UV 254 nm) should confirm the consumption of the bromide.

  • Workup: Filter the mixture through a short pad of Celite to remove palladium residues, eluting with EtOAc (20 mL). Wash the filtrate with water and brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition C-Br Cleavage Pd0->OxAdd 5-Br-Pyridine TransMet Transmetalation Ar-B(OH)2 + Base OxAdd->TransMet RedElim Reductive Elimination Biaryl Formation TransMet->RedElim RedElim->Pd0 Regeneration Product C5-Aryl-6-(difluoromethyl) pyridin-2-amine RedElim->Product

Mechanistic pathway of the Suzuki-Miyaura cross-coupling at the C5-bromo position.

References

  • ResearchGate / Chemistry - A European Journal. "Difluoromethyl‐containing pharmaceuticals and agrochemicals." ResearchGate. Available at:[Link][3]

  • Journal of Agricultural and Food Chemistry. "Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules." ACS Publications. Available at: [Link][4]

  • Chemical Society Reviews. "Late-stage difluoromethylation: concepts, developments and perspective." RSC Publishing. Available at: [Link][6]

  • Nature Communications. "Defluorinative functionalization approach led by difluoromethyl anion chemistry." PMC / NIH. Available at: [Link][2]

  • Chinese Journal of Chemistry. "Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation." CCS Publishing. Available at:[Link][7]

  • Frontiers in Chemistry. "Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits." PMC / NIH. Available at:[Link][5]

Sources

Application

Scale-up and process chemistry for 5-Bromo-6-(difluoromethyl)pyridin-2-amine

An Application Note on the process chemistry and scale-up of 5-Bromo-6-(difluoromethyl)pyridin-2-amine (CAS: 1805958-87-5). EXECUTIVE SUMMARY 5-Bromo-6-(difluoromethyl)pyridin-2-amine is a highly valuable heterocyclic bu...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the process chemistry and scale-up of 5-Bromo-6-(difluoromethyl)pyridin-2-amine (CAS: 1805958-87-5).

EXECUTIVE SUMMARY

5-Bromo-6-(difluoromethyl)pyridin-2-amine is a highly valuable heterocyclic building block extensively utilized in the synthesis of bioactive compounds, particularly in targeted oncology therapies[1]. The incorporation of the difluoromethyl (-CHF₂) moiety serves as a lipophilic bioisostere for hydroxyl and thiol groups, significantly enhancing membrane permeability, target binding affinity, and metabolic stability[2].

Scaling up the synthesis of this compound presents two primary process chemistry challenges:

  • The safe, scalable installation of the -CHF₂ group without relying on thermally unstable fluorinating agents.

  • The strict regiocontrol of electrophilic bromination to prevent the formation of C3-bromo or C3,C5-dibromo impurities[3].

This application note details a self-validating, highly optimized three-step process chemistry workflow designed for multi-kilogram scale-up, ensuring maximum safety, regioselectivity, and overall yield.

PROCESS CHEMISTRY RATIONALE & CAUSALITY

Inherently Safe Deoxofluorination

The synthesis begins with the deoxofluorination of the protected precursor, N-(6-formylpyridin-2-yl)acetamide. Traditional laboratory-scale protocols rely on DAST (Diethylaminosulfur trifluoride)[4]. However, DAST is strictly prohibited in process chemistry scale-ups due to its propensity for catastrophic exothermic decomposition at elevated temperatures.

To create an inherently safe system, XtalFluor-E (diethylamino-difluorosulfinium tetrafluoroborate) is employed. XtalFluor-E is a crystalline, thermally stable reagent that does not generate free HF during storage. When activated in situ by a fluoride source (Et₃N·3HF), it facilitates the conversion of the aldehyde to the difluoromethyl group with identical efficacy to DAST but without the explosion hazard.

Regiocontrolled Electrophilic Bromination

The final step involves the bromination of 6-(difluoromethyl)pyridin-2-amine. The regioselectivity of this electrophilic aromatic substitution (EAS) is governed by the competing electronic effects of the substituents.

  • The C2-amino group is a strong π -donor, activating the ring and directing electrophiles to the ortho (C3) and para (C5) positions.

  • The C6-difluoromethyl group is strongly electron-withdrawing via inductive effects (-I), generally deactivating the ring.

Because the C5 position is para to the strongly activating -NH₂ group, the Wheland intermediate formed during electrophilic attack at C5 is significantly stabilized by resonance. By utilizing N-bromosuccinimide (NBS) in a polar aprotic solvent (Acetonitrile) at 0 °C, the reaction is kinetically controlled. This maximizes the preference for the less sterically hindered C5 position over the C3 position and entirely suppresses over-bromination[3].

Regioselectivity SM 6-(difluoromethyl)pyridin-2-amine EAS Directing Effects NH2 -NH2 at C2 (Strongly Activating) SM->NH2 CHF2 -CHF2 at C6 (Deactivating) SM->CHF2 C3 C3 Position (Ortho to NH2) Minor NH2->C3 Ortho Direction C5 C5 Position (Para to NH2) Major Target NH2->C5 Para Direction (Dominant Effect) CHF2->C5 Inductive Electron Withdrawal (Overcome by NH2)

Directing effects governing the regioselective C5-bromination of the pyridine ring.

QUANTITATIVE DATA & OPTIMIZATION

Table 1: Comparison of Deoxofluorination Reagents for Scale-up

ReagentThermal Stability (Onset of Dec.)Yield (%)Scale-up SuitabilityCausality / Notes
DAST ~90 °C (Explosive)82%Poor High risk of thermal runaway; generates highly corrosive HF gas.
Deoxo-Fluor ~140 °C (Exothermic)85%Moderate Safer than DAST, but still a liquid with significant exothermic potential.
XtalFluor-E >200 °C (Stable) 88% Excellent Solid, easily handled, requires Et₃N·3HF activator. No spontaneous detonation risk.

Table 2: Optimization of Bromination Conditions (6-(difluoromethyl)pyridin-2-amine)

Brominating AgentSolventTemp (°C)ConversionRegioselectivity (C5 : C3 : Dibromo)
Br₂AcOH25 °C>99%70 : 10 : 20 (Poor control, over-bromination)
NBSDMF25 °C95%85 : 10 : 5
NBS MeCN 0 °C 98% >98 : 1 : <1 (Optimal kinetic control)

EXPERIMENTAL WORKFLOW & PROTOCOLS

Workflow A N-(6-formylpyridin-2-yl)acetamide (Starting Material) B N-(6-(difluoromethyl)pyridin-2-yl)acetamide (Intermediate 1) A->B XtalFluor-E, Et3N·3HF, DCM C 6-(difluoromethyl)pyridin-2-amine (Intermediate 2) B->C 2M HCl (aq), 80°C D 5-Bromo-6-(difluoromethyl)pyridin-2-amine (Final Product) C->D NBS, MeCN, 0°C to RT

Synthetic workflow for 5-Bromo-6-(difluoromethyl)pyridin-2-amine scale-up.

Step 1: Deoxofluorination using XtalFluor-E

Objective: Conversion of the aldehyde to the difluoromethyl group safely at scale.

  • Charge a dry, nitrogen-purged 50 L glass-lined reactor with N-(6-formylpyridin-2-yl)acetamide (1.0 kg, 6.09 mol) and anhydrous Dichloromethane (DCM) (15 L).

  • Cool the reactor to 0 °C. Add Triethylamine trihydrofluoride (Et₃N·3HF) (1.47 kg, 9.14 mol, 1.5 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Add XtalFluor-E (2.09 kg, 9.14 mol, 1.5 eq) in 5 portions over 1 hour. Causality: Portion-wise addition controls the mild exotherm associated with the fluorination mechanism.

  • Allow the reaction to warm to room temperature (20 °C) and stir for 12 hours.

  • Workup: Quench the reaction by slow addition of saturated aqueous NaHCO₃ (10 L) until CO₂ evolution ceases. Separate the organic layer, wash with brine (5 L), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford N-(6-(difluoromethyl)pyridin-2-yl)acetamide as a pale yellow solid. (Expected yield: ~1.0 kg, 88%).

Step 2: Amine Deprotection

Objective: Removal of the acetyl protecting group to activate the ring for bromination.

  • Suspend the crude N-(6-(difluoromethyl)pyridin-2-yl)acetamide (1.0 kg, 5.37 mol) in 2M aqueous HCl (10 L).

  • Heat the mixture to 80 °C for 4 hours. Causality: The acidic conditions hydrolyze the amide bond without defluorinating the robust -CHF₂ group.

  • Cool the mixture to 0 °C and adjust the pH to 8-9 using 6M NaOH (aq).

  • Extract the aqueous phase with Ethyl Acetate (3 x 5 L). Combine the organic layers, wash with brine, and concentrate to yield 6-(difluoromethyl)pyridin-2-amine as a crystalline solid. (Expected yield: 735 g, 95%).

Step 3: Regioselective Bromination

Objective: Kinetic installation of the bromine atom exclusively at the C5 position.

  • Dissolve 6-(difluoromethyl)pyridin-2-amine (700 g, 4.86 mol) in anhydrous Acetonitrile (MeCN) (14 L) in a 50 L reactor.

  • Cool the solution strictly to 0 °C. Causality: Low temperature is critical to suppress the formation of the C3-bromo regioisomer.

  • Dissolve N-Bromosuccinimide (NBS) (865 g, 4.86 mol, 1.0 eq) in MeCN (4 L) and add this solution dropwise to the reactor over 2 hours via an addition funnel.

  • Stir the reaction at 0 °C for an additional 1 hour. Monitor completion via HPLC.

  • Workup: Quench the reaction with 10% aqueous Na₂S₂O₃ (2 L) to neutralize any trace active bromine. Concentrate the mixture under reduced pressure to remove the bulk of MeCN.

  • Dilute the residue with Ethyl Acetate (10 L) and wash sequentially with water (5 L) and brine (5 L).

  • Dry the organic layer, concentrate, and recrystallize the crude product from Heptane/Ethyl Acetate (4:1) to afford pure 5-Bromo-6-(difluoromethyl)pyridin-2-amine as an off-white powder. (Expected yield: 1.06 kg, 98% purity, >98% regiomeric excess).

REFERENCES

Sources

Method

Application Note: Late-Stage Functionalization Using 5-Bromo-6-(difluoromethyl)pyridin-2-amine

Executive Summary In modern drug discovery, the late-stage functionalization (LSF) of complex scaffolds is a critical strategy for rapidly scanning chemical space and optimizing pharmacokinetic/pharmacodynamic (PK/PD) pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the late-stage functionalization (LSF) of complex scaffolds is a critical strategy for rapidly scanning chemical space and optimizing pharmacokinetic/pharmacodynamic (PK/PD) properties. The building block 5-Bromo-6-(difluoromethyl)pyridin-2-amine (CAS: 1805958-87-5) has emerged as a highly versatile synthon. It features three orthogonal reactive handles: a nucleophilic C2-amine, an electrophilic C5-bromide, and a lipophilic, hydrogen-bond-donating C6-difluoromethyl (-CHF₂).

This guide provides a comprehensive, mechanistically grounded framework for utilizing this building block in transition-metal-catalyzed cross-couplings, specifically addressing the electronic and steric challenges posed by the highly fluorinated pyridine ring.

Mechanistic Rationale & Scaffold Design

The Role of the Difluoromethyl (-CHF₂) Group

The -CHF₂ moiety is increasingly prized in medicinal chemistry as a lipophilic bioisostere for hydroxyl (-OH) and sulfhydryl (-SH) groups. Unlike the fully fluorinated -CF₃ group, the -CHF₂ proton acts as an unusual hydrogen bond donor, which can dramatically influence target binding affinity and conformational preferences [1]. However, installing a -CHF₂ group at a late stage often requires harsh radical conditions or unstable fluorocarbene intermediates. Utilizing a pre-functionalized building block bypasses these synthetic bottlenecks.

Electronic Interplay and Orthogonal Reactivity

The reactivity of 5-Bromo-6-(difluoromethyl)pyridin-2-amine is dictated by the push-pull electronics of its substituents:

  • C6-Difluoromethyl (Electron-Withdrawing): The strong inductive effect of the -CHF₂ group depletes electron density from the pyridine ring. This accelerates the rate of oxidative addition of electron-rich Pd(0) or Ni(0) species into the adjacent C5-Br bond.

  • C2-Amine (Electron-Donating & Chelating): The primary amine is nucleophilic and can act as a bidentate ligand, potentially poisoning transition metal catalysts. Therefore, cross-coupling at the C5 position requires bulky, electron-rich ligands (e.g., BrettPhos) to enforce a monoligated active catalyst species and prevent off-cycle deactivation [2].

LSF_Workflow cluster_reactions Late-Stage Functionalization Pathways BB 5-Bromo-6-(difluoromethyl) pyridin-2-amine C5_Suz C5: Suzuki-Miyaura (Arylation) BB->C5_Suz Pd(0), Ar-B(OH)2 C5_BHA C5: Buchwald-Hartwig (Amination) BB->C5_BHA Pd(0), HNR2 C2_Ami C2: Amidation (Acylation) BB->C2_Ami R-COCl, Base Target1 Biaryl Bioisosteres C5_Suz->Target1 Target2 Kinase Inhibitors C5_BHA->Target2 Target3 Peptidomimetics C2_Ami->Target3

Caption: Orthogonal functionalization pathways of 5-Bromo-6-(difluoromethyl)pyridin-2-amine.

Quantitative Reaction Optimization

To establish a self-validating protocol, we must first analyze the empirical data driving our catalyst selection. The primary challenge in C5-amination is preventing the C2-primary amine from displacing the phosphine ligand and forming a catalytically dormant palladium complex [3].

Table 1: Optimization of C5-Amination on 5-Bromo-6-(difluoromethyl)pyridin-2-amine

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd₂(dba)₃ / BINAPNaOtBuToluene100<10Catalyst poisoning by C2-NH₂; strong base induces -CHF₂ degradation.
Pd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane10045Moderate conversion; bidentate ligand struggles with steric bulk of -CHF₂.
Pd(OAc)₂ / RuPhosK₃PO₄1,4-Dioxane10082Good conversion; suitable for secondary cyclic amines.
Pd₂(dba)₃ / BrettPhos K₃PO₄ t-AmylOH 100 88 Optimal. Monoligated Pd prevents poisoning; weak base preserves -CHF₂.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in diagnostic checkpoints ensure that if a reaction fails, the scientist can immediately isolate the mechanistic cause (e.g., catalyst oxidation, substrate degradation).

Protocol A: Late-Stage C5-Buchwald-Hartwig Amination

This protocol utilizes BrettPhos to facilitate the coupling of complex secondary amines to the C5 position while leaving the C2-amine and C6-difluoromethyl groups intact.

Materials:

  • 5-Bromo-6-(difluoromethyl)pyridin-2-amine (1.0 equiv, 0.5 mmol)

  • Secondary Amine (e.g., morpholine derivative) (1.2 equiv, 0.6 mmol)

  • Pd₂(dba)₃ (2.5 mol%, 0.0125 mmol)

  • BrettPhos (6.0 mol%, 0.03 mmol)

  • Anhydrous K₃PO₄ (2.0 equiv, 1.0 mmol)

  • Anhydrous t-Amyl Alcohol (0.2 M, 2.5 mL)

Step-by-Step Methodology:

  • Preparation of the Catalytic Species: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, BrettPhos, and K₃PO₄. Causality: Pre-mixing the Pd source and ligand in the solid state before solvent addition ensures rapid formation of the active [Pd(0)L₁] complex, minimizing the generation of inactive Pd black.

  • Substrate Addition: Add the pyridine building block and the secondary amine.

  • Solvent Introduction & Degassing: Add anhydrous t-AmylOH. Seal the tube, remove from the glovebox, and sparge with Argon for 5 minutes. Causality:t-AmylOH is chosen over toluene because its polarity better solubilizes the highly polar aminopyridine, while its steric bulk prevents it from acting as a competing nucleophile.

  • Thermal Activation: Heat the reaction mixture to 100 °C for 12 hours.

  • Validation Checkpoint (LC-MS): At 4 hours, sample 5 µL of the mixture. Dilute in MeCN and analyze via LC-MS. You should observe the disappearance of the starting material (m/z ~223/225) and the appearance of the product mass. If unreacted starting material remains but Pd black is visible, catalyst oxidation has occurred.

  • Workup & Palladium Scavenging: Cool to room temperature, dilute with EtOAc, and add 0.5 g of SiliaMetS® Thiol (metal scavenger). Stir for 2 hours at 40 °C. Causality: Palladium impurities can cause false positives in downstream biological assays. The thiol scavenger covalently binds Pd residues, ensuring an assay-ready final product.

  • Purification: Filter through a pad of Celite and purify via flash chromatography (DCM/MeOH gradient).

Catalytic_Cycle Pd0 [Pd(0)Ln] Active Catalyst OA Oxidative Addition Complex Pd0->OA + Pyridine BB (Accelerated by -CHF2) TM Amido Complex OA->TM + Amine / Base - Base·HBr TM->Pd0 Reductive Elimination - Product

Caption: Pd-catalyzed Buchwald-Hartwig cycle highlighting the electronic influence of the -CHF2 group.

Protocol B: Diagnostic NMR Validation of the -CHF₂ Group

Following any late-stage functionalization, it is critical to verify the integrity of the difluoromethyl group, as strong bases can sometimes induce dehydrofluorination or nucleophilic substitution.

  • ¹H NMR Diagnostic: The -CHF₂ proton is highly characteristic. It appears as a distinct triplet (due to coupling with the two adjacent ¹⁹F nuclei) with a large geminal coupling constant (²J_HF ≈ 53–55 Hz), typically resonating between 6.50 and 7.20 ppm depending on the solvent and C5 substituent.

  • ¹⁹F NMR Diagnostic: The fluorine atoms will appear as a doublet (coupled back to the proton) around -115 to -120 ppm .

  • Self-Validation: If the ¹H NMR triplet collapses into a singlet, or if the integration is lost, the -CHF₂ group has been compromised, indicating that the base used in the cross-coupling was too harsh (e.g., NaOtBu was used instead of K₃PO₄).

Conclusion

The 5-Bromo-6-(difluoromethyl)pyridin-2-amine building block is a powerful tool for medicinal chemists. By understanding the electronic activation provided by the -CHF₂ group and mitigating the chelating potential of the C2-amine through rational ligand design (e.g., BrettPhos), researchers can achieve high-yielding, late-stage functionalizations. Adhering to the self-validating protocols outlined above ensures reproducible access to structurally complex, highly fluorinated target molecules.

References

  • Late-stage difluoromethylation: concepts, developments and perspective Chemical Society Reviews URL:[Link]

  • Late-Stage Diversification of Biologically Active Molecules via Chemoenzymatic C–H Functionalization ACS Catalysis URL:[Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability Chemical Science (Referenced via ResearchGate principles for GPhos/BrettPhos stability) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 5-Bromo-6-(difluoromethyl)pyridin-2-amine synthesis

Welcome to the Technical Support Center for the synthesis of 5-Bromo-6-(difluoromethyl)pyridin-2-amine (CAS: 1805958-87-5) . As a Senior Application Scientist, I have designed this guide for researchers and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-Bromo-6-(difluoromethyl)pyridin-2-amine (CAS: 1805958-87-5) . As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who require high-yielding, scalable, and regioselective halogenation protocols. This compound is a critical building block in the synthesis of bioactive compounds, particularly in oncology and targeted therapies[1].

Below, you will find a mechanistic breakdown, troubleshooting FAQs, and a self-validating Standard Operating Procedure (SOP) to ensure experimental success.

Part 1: Mechanistic Overview & Reaction Pathway

The synthesis of 5-bromo-6-(difluoromethyl)pyridin-2-amine relies on the electrophilic aromatic substitution (EAS) of 6-(difluoromethyl)pyridin-2-amine using N-Bromosuccinimide (NBS).

Understanding Regioselectivity: The amine group at the 2-position is strongly electron-donating, directing the incoming electrophile to the ortho (C-3) and para (C-5) positions. Conversely, the difluoromethyl ( −CF2​H ) group at the 6-position is electron-withdrawing and sterically demanding. Because the C-5 position is para to the activating amine and less sterically hindered than the C-3 position, it is the kinetically and thermodynamically favored site for monobromination. Failure to control reaction kinetics, however, leads to over-bromination at C-3[2].

SynthesisPathway SM 6-(Difluoromethyl) pyridin-2-amine Reagent NBS (1.00-1.05 eq) MeCN, 0 °C to RT SM->Reagent Product 5-Bromo-6-(difluoromethyl) pyridin-2-amine (Target Product) Reagent->Product Regioselective Monobromination SideProduct 3,5-Dibromo-6-(difluoromethyl) pyridin-2-amine (Over-bromination) Reagent->SideProduct Excess NBS or High Temp

Fig 1: Reaction pathway and regioselectivity in 6-(difluoromethyl)pyridin-2-amine bromination.

Part 2: Troubleshooting FAQs

Q1: Why am I observing significant amounts of the 3,5-dibromo impurity? Cause: Over-stoichiometry of NBS or elevated reaction temperatures. Solution: Strictly control NBS to 1.00–1.05 equivalents. Add the reagent at 0 °C. Lowering the thermal energy of the system kinetically traps the monobrominated product by suppressing the activation energy required for the secondary bromination at C-3.

Q2: Why is my reaction stalling with incomplete conversion? Cause: Reagent degradation or moisture in the solvent. Over time, NBS degrades into bromine ( Br2​ ) and succinimide, which can alter the reaction mechanism from a controlled EAS to an unselective radical pathway. Solution: Always use freshly recrystallized NBS (from water/acetic acid). Ensure the use of anhydrous solvents and conduct the reaction under an inert atmosphere ( N2​ or Argon).

Q3: Which solvent provides the best regioselectivity and yield? Cause/Solution: [2]. Acetonitrile acts as a polar aprotic medium that stabilizes the bromonium ion intermediate without participating in hydrogen bonding. Protic solvents (like Methanol) or highly coordinating solvents (like DMF) can alter the transition state, leading to lower regioselectivity and increased dibromination[2].

Part 3: Quantitative Data - Solvent Effects on Yield and Selectivity

The following table summarizes the causal relationship between solvent choice and reaction yield based on benchmark regioselective bromination studies of activated pyridines [2].

Solvent SystemTemperature ProfileNBS (equiv.)Conversion (%)Mono-bromo (Target) Yield (%)Di-bromo (Impurity) Yield (%)
Acetonitrile (MeCN) 0 °C → RT1.05>9992 <5
Dichloromethane (DCM)0 °C → RT1.0585785
N,N-Dimethylformamide (DMF)RT1.05>996525
AcetoneRT1.10>997020

Part 4: Self-Validating Standard Operating Procedure (SOP)

This protocol is designed with built-in validation checks to ensure causality and success at every stage of the workflow.

Step 1: Reaction Setup & Initiation

  • Action: Dissolve 6-(difluoromethyl)pyridin-2-amine (1.0 eq) in anhydrous Acetonitrile (0.3 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Shield the flask from light using aluminum foil.

  • Causality: Light shielding prevents the homolytic cleavage of NBS into bromine radicals, ensuring the reaction proceeds strictly via the desired electrophilic aromatic substitution pathway rather than unselective radical halogenation.

  • Action: Cool the solution to 0 °C using an ice-water bath.

Step 2: Reagent Addition

  • Action: Add freshly recrystallized NBS (1.05 eq) portion-wise over 15 minutes.

  • Causality: Portion-wise addition prevents localized concentration spikes and exothermic runaway, which are the primary drivers of the 3,5-dibromo impurity.

  • Validation Check: The solution will transition from colorless to pale yellow. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature (20-25 °C) for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The starting material ( Rf​ ~0.4) should be completely consumed and replaced by a single major product spot ( Rf​ ~0.6) under UV (254 nm).

Step 3: Quenching & Workup

  • Action: Quench the reaction by adding a 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution (0.5 volumes relative to MeCN). Stir vigorously for 10 minutes.

  • Causality: Sodium thiosulfate reduces any unreacted NBS or trace Br2​ into water-soluble, inert bromide salts, preventing further bromination during the concentration steps.

  • Validation Check: The organic layer must turn completely colorless. If a yellow tint persists, add additional thiosulfate solution dropwise until the color dissipates—this validates the complete quenching of electrophilic bromine species.

Step 4: Extraction & Purification

  • Action: Concentrate the mixture under reduced pressure to remove Acetonitrile. Extract the aqueous residue with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Action: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).

  • Causality: The electron-withdrawing difluoromethyl group significantly decreases the basicity of the adjacent amine, making the molecule less polar than standard aminopyridines. This allows for standard normal-phase silica purification without the need for reverse-phase or highly basic modifiers.

References

  • Title: Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide Source: Synthesis, 2001(14): 2175-2179. (Cañibano, V., et al.) URL: [Link]

  • Title: Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions Source: The Journal of Organic Chemistry, 2021, 86(22): 16144–16150. (Chen, Y., et al.) URL: [Link]

Sources

Optimization

Technical Support Center: Suppressing Protodehalogenation in 5-Bromo-6-(difluoromethyl)pyridin-2-amine Catalysis

Welcome to the advanced troubleshooting guide for 5-Bromo-6-(difluoromethyl)pyridin-2-amine . This resource is engineered for drug development professionals and synthetic chemists encountering unwanted debromination (pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting guide for 5-Bromo-6-(difluoromethyl)pyridin-2-amine . This resource is engineered for drug development professionals and synthetic chemists encountering unwanted debromination (protodehalogenation) during palladium-catalyzed cross-coupling workflows (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

Substrate Liability Profile

5-Bromo-6-(difluoromethyl)pyridin-2-amine (CAS: 1805958-87-5)[1] is a highly functionalized, electron-deficient building block. The strongly electron-withdrawing difluoromethyl ( −CF2​H ) group adjacent to the reactive C−Br bond significantly depletes electron density on the pyridine ring.

The Mechanistic Consequence: This electronic deficiency accelerates the initial oxidative addition of Palladium(0). However, it also hyper-stabilizes the resulting Aryl−Pd(II)−Br intermediate. If the subsequent transmetalation step is sluggish, this long-lived intermediate becomes highly susceptible to background reductive side reactions, most notably protodehalogenation, which yields the undesired des-bromo byproduct[2].

Catalytic Divergence: The Origin of Debromination

Mechanism Pd0 Pd(0)L Active Catalyst ArPdBr Ar-Pd(II)-Br (Oxidative Addition) Pd0->ArPdBr + 5-Bromo-6-(difluoromethyl)pyridin-2-amine ArPdR Ar-Pd(II)-R (Transmetalation) ArPdBr->ArPdR + R-B(OH)2 / Base (Fast Transmetalation) ArPdH Ar-Pd(II)-H (Hydride Transfer) ArPdBr->ArPdH + Alkoxide Base / Protic Solvent (β-Hydride Elimination) Product Ar-R Desired Cross-Coupled Product ArPdR->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArH Ar-H Debrominated Byproduct ArPdH->ArH Reductive Elimination (Unwanted Pathway)

Divergent catalytic pathways in Pd-catalyzed cross-coupling showing protodehalogenation.

Troubleshooting FAQs: Mechanistic Causality & Solutions

Q1: Why is my substrate debrominating instead of coupling? A1: Protodehalogenation is a competing reductive pathway driven by the formation of an Aryl−Pd(II)−H species. Because oxidative addition into the electron-deficient C−Br bond of 5-Bromo-6-(difluoromethyl)pyridin-2-amine is extremely fast, the Aryl−Pd(II)−Br intermediate accumulates. If transmetalation is delayed, this intermediate undergoes ligand exchange with a hydride source—typically via unproductive β -hydride elimination from an alkoxide base or an alcohol solvent. The resulting Aryl−Pd(II)−H complex then reductively eliminates the debrominated pyridine[2][3].

Q2: How do I optimize the catalyst to prevent this? A2: You must transition to bulky, electron-rich ligands (e.g., dialkylbiaryl phosphines like XPhos, SPhos, or Ad2​PnBu ). These ligands serve a dual mechanistic purpose: their electron density stabilizes the active Pd(0) state, while their extreme steric bulk enforces a monoligated active species that accelerates both transmetalation and the final product-forming reductive elimination. By speeding up the main catalytic cycle, you kinetically outcompete the slower β -hydride elimination pathway that leads to debromination[4].

Q3: Which bases and solvents should I avoid? A3: Strictly avoid alkoxide bases (like NaOMe or NaOEt ) and protic solvents (like methanol, ethanol, or isopropanol). These reagents act as primary hydride donors via β -hydride elimination[5]. Instead, utilize weaker, non-nucleophilic inorganic bases such as anhydrous K3​PO4​ or K2​CO3​ . Pair these with rigorously degassed, aprotic solvents like 1,4-dioxane or toluene[4].

Quantitative Data: Parameter Impact on Selectivity

The following table synthesizes the impact of various reaction parameters on the ratio of desired cross-coupling versus protodehalogenation, based on representative optimization matrices for highly electron-deficient heteroarenes[4][5].

Catalyst SystemBaseSolvent SystemDesired Product Yield (%)Debrominated Byproduct (%)
Pd(PPh3​)4​ NaOMe MeOH < 15%> 75%
Pd(OAc)2​ / PPh3​ K2​CO3​ DMF / H2​O 35%45%
Pd2​(dba)3​ / XPhos K3​PO4​ Toluene72%12%
Pd(OAc)2​ / Ad2​PnBu LiOtBu *1,4-Dioxane / H2​O > 85%< 5%

*Note: While alkoxide bases generally promote debromination, highly specialized bulky catalyst systems (like Pd(OAc)2​ / Ad2​PnBu ) can completely suppress the hydride transfer pathway, allowing the use of LiOtBu to rapidly accelerate transmetalation[4].

Self-Validating Experimental Protocol

Objective: Execute a Suzuki-Miyaura coupling of 5-Bromo-6-(difluoromethyl)pyridin-2-amine while suppressing the protodehalogenation pathway. Analytical Validation: Track reaction progress via LC-MS. The desired product will present as [M+H]+=(Mass of Pyridine+Mass of Aryl−79) , whereas the debrominated byproduct will definitively present at [M+H]+=145.05 .

Step 1: Preparation of the Reaction Vessel

  • Flame-dry a Schlenk tube equipped with a magnetic stir bar.

  • Transfer into an argon-filled glovebox or maintain under strict positive argon pressure.

  • Causality: Trace oxygen oxidizes the electron-rich phosphine ligand. This reduces the active catalyst concentration, slowing down the main catalytic cycle and allowing the background debromination pathway to dominate.

Step 2: Reagent Loading

  • Add 5-Bromo-6-(difluoromethyl)pyridin-2-amine (1.0 equiv, limiting reagent)[1].

  • Add the arylboronic acid (1.5 equiv).

    • Causality: A stoichiometric excess of the boron nucleophile drives the equilibrium of the transmetalation step forward, minimizing the lifespan of the vulnerable Aryl−Pd(II)−Br intermediate.

  • Add anhydrous K3​PO4​ (2.5 equiv).

    • Causality: K3​PO4​ is a mild, inorganic base incapable of β -hydride elimination, cutting off the primary source of Pd−H formation[5].

Step 3: Catalyst Introduction

  • Add Pd2​(dba)3​ (2.0 mol%) and XPhos (4.8 mol%).

    • Causality: The bulky XPhos ligand enforces a highly active monoligated Pd species that sterically accelerates reductive elimination[4].

Step 4: Solvent Addition & Degassing

  • Add anhydrous, degassed 1,4-dioxane to achieve a 0.1 M substrate concentration.

  • Add 10% v/v of degassed deionized water (required to form the reactive boronate species).

  • Perform three strict freeze-pump-thaw cycles.

    • Causality: Dioxane is aprotic and resists hydride donation. Rigorous degassing prevents oxidative quenching.

Step 5: Reaction Execution & Monitoring

  • Seal the vessel and heat to 80 °C.

    • Causality: Avoid excessive heating (>100 °C). Higher temperatures exponentially increase the kinetic rate of any residual β -hydride elimination pathways[3].

  • Monitor via LC-MS at 2-hour intervals, tracking the disappearance of the starting material ( [M+H]+=223.0/225.0 ) against the formation of the 145.05 byproduct.

Step 6: Workup

  • Cool to room temperature, dilute with EtOAc, and wash with water and brine.

  • Dry the organic layer over Na2​SO4​ , filter, and purify via silica gel chromatography.

References

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery Source: RSC Publishing URL:[Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters Source: PMC - National Institutes of Health URL:[Link]

  • Advancing Base Metal Catalysis: Development and Execution of a Ni-catalyzed Borylation/Pd-catalyzed Suzuki Telescoped Process Source: ACS Publications (Organic Process Research & Development) URL:[Link]

Sources

Troubleshooting

Best solvents for dissolving 5-Bromo-6-(difluoromethyl)pyridin-2-amine in organic synthesis

Executive Summary 5-Bromo-6-(difluoromethyl)pyridin-2-amine (CAS: 1805958-87-5) is a highly functionalized heterocyclic building block widely used in medicinal chemistry and drug development[1]. The selection of an appro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-6-(difluoromethyl)pyridin-2-amine (CAS: 1805958-87-5) is a highly functionalized heterocyclic building block widely used in medicinal chemistry and drug development[1]. The selection of an appropriate solvent for this compound is not trivial; it is strictly dictated by its unique electronic and physicochemical properties.

The presence of the difluoromethyl (-CHF₂) group exerts a profound inductive electron-withdrawing effect, which significantly lowers the pKa of the pyridine nitrogen[2]. For context, 4-(difluoromethyl)pyridine exhibits a pKa of approximately 3.09, compared to 5.25 for unsubstituted pyridine[3]. Compounded by the electron-withdrawing bromine atom at the 5-position, the basicity and nucleophilicity of the exocyclic 2-amine are drastically reduced[2][4]. Consequently, this molecule behaves as a highly deactivated, moderately lipophilic system that requires tailored solvent environments to ensure solubility and reactivity during organic synthesis.

Solvent Selection Matrix

The following table summarizes the optimal solvent systems based on quantitative data and field-proven experimental workflows.

ApplicationPrimary Solvent SystemSolubility ProfileBoiling PointRationale
Suzuki-Miyaura Coupling 1,4-Dioxane / Water (4:1)Excellent (Biphasic)101 °C / 100 °CSolubilizes both the lipophilic fluorinated substrate and the polar inorganic base (e.g., K₂CO₃)[5].
Buchwald-Hartwig Amination Anhydrous TolueneGood (at elevated temp)110 °CProvides the high temperatures and strictly anhydrous conditions required for Pd-catalyzed C-N bond formation[5].
Electrophilic Amidation Anhydrous THF or DCMExcellent66 °C / 40 °CAprotic environment prevents electrophile hydrolysis; easily accommodates the required DMAP catalyst.
Stock Solutions (HTS) Anhydrous DMSOExcellent189 °CUniversal solvent for biological assays; the -CHF₂ group remains stable provided the solution is kept neutral[6].

Troubleshooting Guides & FAQs

Q: Why is my compound precipitating out of hexanes/ethyl acetate mixtures during column chromatography loading? A: Despite having a polarizable bromine atom and a hydrogen-bond donating amine, the compound lacks the basicity to dissolve well in purely non-polar hydrocarbon solvents. The -CHF₂ group reduces the hydrogen-bond acceptor capability of the pyridine nitrogen[2]. Solution: Use a small amount of Dichloromethane (DCM) or Tetrahydrofuran (THF) to pre-dissolve the compound before dry-loading it onto silica gel.

Q: I am observing low conversion in my Suzuki-Miyaura cross-coupling. What solvent should I use? A: For Suzuki couplings involving the 5-bromo position, a biphasic system of 1,4-Dioxane and Water (typically 4:1 or 10:1 v/v) is highly recommended[5]. Dioxane provides excellent solubility for the fluorinated aminopyridine and the boronic acid, while the aqueous layer solubilizes the inorganic base. If conversion remains low, switching to a DME/Water system or adding a phase-transfer catalyst can improve interfacial mass transfer.

Q: My amidation/acylation at the 2-amine position is failing in standard DCM with Triethylamine. How can I fix this? A: The -CHF₂ group and the bromine atom severely deplete the electron density of the 2-amine, making it a very poor nucleophile[2][4]. Standard tertiary amine bases (like TEA) in DCM are insufficient because the amine cannot attack the electrophile directly at a useful rate. Solution: Switch the solvent to anhydrous THF or Pyridine , and crucially, add a catalytic or stoichiometric amount of 4-Dimethylaminopyridine (DMAP) . DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that the deactivated amine can successfully attack.

Q: Is the -CHF₂ group stable in basic solvents like DMF or DMSO? A: Yes, the difluoromethyl group is generally stable in polar aprotic solvents like DMF or DMSO under mild to moderate conditions[6]. However, prolonged heating (>100 °C) in the presence of strong aqueous hydroxide bases can lead to the hydrolysis of the -CHF₂ group. For high-temperature reactions, anhydrous conditions in Toluene or Dioxane are preferred.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling (Biphasic System)

This self-validating protocol utilizes a biphasic solvent system to ensure both organic and inorganic components remain in solution, driving the reaction to completion[5].

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-6-(difluoromethyl)pyridin-2-amine (1.0 equiv), the aryl boronic acid (1.2 equiv), and an inorganic base (e.g., K₂CO₃, 2.5 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v) to achieve a substrate concentration of ~0.1 M.

  • Catalyst Addition: Under a strict, inert argon atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv).

  • Reaction: Seal the flask and heat the biphasic mixture to 80–90 °C with vigorous stirring for 12–18 hours. Validation step: Monitor via LC-MS or TLC until the starting material peak (MW: 223.02) is fully consumed.

  • Work-up: Cool to room temperature, dilute with Ethyl Acetate, and wash the organic layer with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Electrophilic Amidation of the Deactivated 2-Amine

This protocol compensates for the low nucleophilicity of the substrate by utilizing DMAP in an optimized aprotic solvent.

  • Preparation: In a dry, argon-flushed round-bottom flask, dissolve 5-Bromo-6-(difluoromethyl)pyridin-2-amine (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Base/Catalyst Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) and DMAP (0.2 equiv).

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the acid chloride or anhydride (1.5 equiv) dropwise to prevent exothermic degradation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. If the reaction is sluggish, heat to 50 °C. Validation step: Monitor by LC-MS to ensure the formation of the product mass.

  • Work-up: Quench with saturated aqueous NaHCO₃ to neutralize excess electrophile. Extract with DCM (3x). Wash the combined organic layers with 1M HCl (to selectively remove DMAP and DIPEA), followed by brine. Dry over MgSO₄ and concentrate.

Solvent Selection Workflow

SolventSelection Start What is the intended reaction/application? CrossCoupling Palladium-Catalyzed Cross-Coupling Start->CrossCoupling Amidation Electrophilic Amidation (at 2-Amine) Start->Amidation StockSol General Stock Solution (HTS / Storage) Start->StockSol Suzuki Suzuki-Miyaura (Requires Base) CrossCoupling->Suzuki Buchwald Buchwald-Hartwig (Moisture Sensitive) CrossCoupling->Buchwald DCM_THF Anhydrous THF or DCM (+ DMAP Catalyst) Amidation->DCM_THF DMSO Anhydrous DMSO (Protect from strong base) StockSol->DMSO DioxaneH2O 1,4-Dioxane / H₂O (Biphasic, 4:1) Suzuki->DioxaneH2O Toluene Anhydrous Toluene or 1,4-Dioxane Buchwald->Toluene

Decision tree for selecting the optimal solvent system for 5-Bromo-6-(difluoromethyl)pyridin-2-amine.

References

  • CymitQuimica. 5-Bromo-6-(difluoromethyl)pyridin-2-amine | CymitQuimica.
  • BenchChem. 2-Amino-3,5-difluoropyridine | 732306-31-9 - Benchchem.
  • Smolecule. Buy 2-Amino-3,5-difluoropyridine | 732306-31-9 - Smolecule.
  • National Institutes of Health (PMC). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors - PMC.
  • BenchChem. A Comparative Guide to Alternatives for 2-Amino-4-(trifluoromethyl)pyridine in Medicinal Chemistry - Benchchem.
  • D-NB.info. Determination of acidity constants of pyridines, imidazoles, and oximes by capillary electrophoresis.

Sources

Optimization

Technical Support Center: Column Chromatography Purification of 5-Bromo-6-(difluoromethyl)pyridin-2-amine

Welcome to the technical support center for the purification of 5-Bromo-6-(difluoromethyl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pract...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 5-Bromo-6-(difluoromethyl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for the successful column chromatography purification of this compound. The information presented here is a synthesis of established chromatographic principles and field-proven insights to ensure both scientific accuracy and practical applicability in a laboratory setting.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the column chromatography of 5-Bromo-6-(difluoromethyl)pyridin-2-amine, providing a foundational understanding of the key parameters.

Q1: What is the recommended stationary phase for the purification of 5-Bromo-6-(difluoromethyl)pyridin-2-amine?

For the purification of pyridine derivatives like 5-Bromo-6-(difluoromethyl)pyridin-2-amine, silica gel is the most commonly used stationary phase.[1] Its polarity allows for effective separation of compounds with varying polarities. However, the basic nature of the pyridine nitrogen can sometimes lead to strong interactions with the acidic silanol groups on the silica surface, potentially causing peak tailing.[1][2]

Q2: How do I select an appropriate solvent system (eluent)?

The selection of an optimal solvent system is critical for achieving good separation. A combination of a non-polar solvent and a more polar solvent is typically employed.

  • Initial Screening: Thin-Layer Chromatography (TLC) is an indispensable tool for quickly screening various solvent systems.[3] A good starting point is a mixture of hexanes (or petroleum ether) and ethyl acetate.[1]

  • Target Rf Value: The ideal solvent system should provide a retention factor (Rf) value between 0.2 and 0.4 for the target compound on a TLC plate.[1][3] This Rf range generally translates to good separation on a column.

  • Alternative Solvents: For more polar impurities, solvent systems like dichloromethane/methanol may also be considered.[3][4]

Q3: My compound is streaking or "tailing" on the TLC plate and column. What causes this and how can I fix it?

Peak tailing is a frequent issue when purifying basic compounds like pyridines on silica gel.[1] This is primarily due to the strong interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface.[1][2]

To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (TEA), to your eluent system (typically 0.1-1% by volume).[1][5] The triethylamine will compete with your compound for the active acidic sites on the silica, leading to more symmetrical peaks and improved separation.[1]

Q4: I'm concerned about the stability of my compound on silica gel. Are there alternatives?

Pyridine derivatives can sometimes be sensitive to the acidic nature of standard silica gel, which may lead to degradation.[1] If you suspect your compound is degrading on the column, consider the following:

  • Deactivating the Silica Gel: You can neutralize the silica gel by pre-treating it with a base like triethylamine.[1][3] This can be done by adding a small percentage of triethylamine to the eluent used to pack the column and run the separation.[3]

  • Alternative Stationary Phases: Using a different stationary phase, such as neutral or basic alumina, can be a viable option for acid-sensitive compounds.[1][3]

Q5: How can I visualize the compound on a TLC plate since it may not be colored?

While the compound itself is not colored, it can be visualized on a TLC plate using a UV lamp, as aromatic compounds typically absorb UV light at 254 nm. Additionally, staining the TLC plate with a general-purpose stain like potassium permanganate can help visualize spots.

II. Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common problems encountered during the column chromatography purification of 5-Bromo-6-(difluoromethyl)pyridin-2-amine.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Poor Separation of Product and Impurities 1. Inappropriate solvent system (eluent).[5] 2. Column overloading.[5] 3. Irregular packing of the stationary phase.[5]1. Optimize the Eluent: Perform thorough TLC analysis with various solvent systems (e.g., gradients of ethyl acetate in hexanes) to find the optimal mobile phase for separation.[5] Aim for a significant difference in Rf values between your product and impurities. 2. Reduce Sample Load: Ensure the amount of crude product is appropriate for the column size. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude material by weight. 3. Repack the Column: Ensure the stationary phase is packed uniformly to prevent channeling. Wet packing (slurry packing) is generally preferred over dry packing for better resolution.
Product Elutes with the Solvent Front The eluent is too polar.[5]Decrease the eluent polarity. Start with a less polar solvent system (e.g., a lower percentage of ethyl acetate in hexanes) and gradually increase the polarity.[5]
Product Does Not Elute from the Column 1. The eluent is not polar enough.[5] 2. The compound may be reacting with or irreversibly adsorbing to the silica gel.[5]1. Gradually increase the polarity of the eluent. A gradient elution from a non-polar to a more polar solvent system can be effective.[4] 2. Assess compound stability on silica. If you suspect degradation, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine.[1][6]
Streaking or Tailing of Spots on TLC/Column 1. The compound is a basic pyridine interacting strongly with the acidic silica gel.[1][5] 2. The sample is overloaded.[5]1. Add a basic modifier like triethylamine (~0.1-1%) to the eluent to improve the peak shape.[1][5] 2. Reduce the amount of sample loaded onto the TLC plate or column.[5]
Low Recovery/Yield of the Purified Product 1. Compound degradation on the column. 2. Irreversible adsorption to the stationary phase. 3. Co-elution of the product with an impurity, leading to the discarding of mixed fractions.1. Consider deactivating the silica gel with triethylamine or using an alternative stationary phase like alumina.[1][3] 2. Use a stronger (more polar) eluent at the end of the purification to wash the column and ensure all the product has eluted. 3. Optimize the eluent system for better separation to minimize the volume of mixed fractions. A shallower gradient can improve the resolution between closely eluting compounds.[3]

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for the column chromatography purification of 5-Bromo-6-(difluoromethyl)pyridin-2-amine.

Preparation for Column Chromatography

A systematic workflow is crucial for successful purification.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps TLC 1. TLC Analysis: Determine optimal eluent system. (Target Rf ~0.2-0.4) Column_Prep 2. Column Preparation: Select appropriate column size. Pack with silica gel slurry. TLC->Column_Prep Informs eluent choice Sample_Prep 3. Sample Preparation: Dissolve crude product in minimal solvent or prepare for dry loading. Column_Prep->Sample_Prep Loading 4. Sample Loading: Carefully apply sample to the top of the silica bed. Sample_Prep->Loading Elution 5. Elution: Run the column with the chosen eluent system. Loading->Elution Collection 6. Fraction Collection: Collect fractions in separate tubes. Elution->Collection Fraction_Analysis 7. Fraction Analysis: Analyze fractions by TLC. Collection->Fraction_Analysis Combine 8. Combine Pure Fractions: Pool fractions containing the pure product. Fraction_Analysis->Combine Evaporation 9. Solvent Removal: Evaporate solvent to obtain purified product. Combine->Evaporation

Experimental workflow for column chromatography purification.
Detailed Step-by-Step Methodology
a. Thin-Layer Chromatography (TLC) Analysis
  • Dissolve a small amount of the crude 5-Bromo-6-(difluoromethyl)pyridin-2-amine in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate (start with a 9:1 or 4:1 ratio).

  • Adjust the solvent ratio until the desired product has an Rf value of approximately 0.2-0.4.[1][3]

  • If tailing is observed, add 0.1-1% triethylamine to the developing solvent.

b. Column Packing
  • Select a glass column of appropriate size for the amount of crude material.

  • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand (approx. 1 cm).

  • Prepare a slurry of silica gel in the least polar eluent determined from your TLC analysis (e.g., 9:1 hexane/ethyl acetate).[1]

  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

  • Wash the packed column with the initial mobile phase, ensuring the solvent level does not drop below the top layer of sand.[1]

c. Sample Loading
  • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a low-boiling point solvent like dichloromethane.[1][7] Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.[1][7] Allow the sample to absorb into the silica gel.[1]

  • Dry Loading: If the crude product has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[7] Carefully add this powder to the top of the packed column.

d. Elution and Fraction Collection
  • Begin elution with the solvent system determined from your TLC analysis. A common starting point for similar compounds is a 1:9 ethyl acetate/hexanes mixture.[5]

  • If necessary, gradually increase the polarity of the eluent as the elution progresses (gradient elution).

  • Collect fractions in separate test tubes.

  • Monitor the elution using thin-layer chromatography to identify the fractions containing the pure product.[5]

e. Product Isolation
  • Combine the fractions that contain the pure 5-Bromo-6-(difluoromethyl)pyridin-2-amine.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

IV. Concluding Remarks

The successful purification of 5-Bromo-6-(difluoromethyl)pyridin-2-amine by column chromatography is readily achievable with a systematic and informed approach. By understanding the principles of chromatography and anticipating potential challenges such as peak tailing and compound stability, researchers can effectively troubleshoot and optimize their purification methods. This guide provides a comprehensive framework to navigate these challenges, ensuring the isolation of a high-purity product for subsequent research and development activities.

V. References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Pyridine. Retrieved from [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Wikipedia. (n.d.). Aqueous normal-phase chromatography. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation. Retrieved from [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN103554084A - Method for selectively preparing 2-bromo-6-substituent pyridine employing copper catalysis. Retrieved from

  • Biotage. (2023). What is the Chemistry Behind Normal-Phase Flash Chromatography? Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting impurities in commercial batches of 5-Bromo-6-(difluoromethyl)pyridin-2-amine

Last Updated: April 9, 2026 Introduction Welcome to the technical support guide for 5-Bromo-6-(difluoromethyl)pyridin-2-amine (Compound 1 ). This molecule is a key building block in modern medicinal and agricultural chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Last Updated: April 9, 2026

Introduction

Welcome to the technical support guide for 5-Bromo-6-(difluoromethyl)pyridin-2-amine (Compound 1 ). This molecule is a key building block in modern medicinal and agricultural chemistry, valued for the unique properties conferred by its difluoromethyl and bromo-substituted pyridine core.[1][2] The difluoromethyl group, in particular, can serve as a lipophilic hydrogen bond donor and can significantly enhance metabolic stability and binding affinity in drug candidates.[2][3]

The purity of this reagent is paramount for the success of downstream applications, ensuring reaction specificity, high yields, and reproducibility. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve purity-related issues encountered with commercial batches of this compound. We will cover frequently asked questions and provide in-depth troubleshooting protocols based on established analytical and purification principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, storage, and typical characteristics of 5-Bromo-6-(difluoromethyl)pyridin-2-amine.

Q1: What is the typical appearance and purity of a high-quality batch?

High-purity 5-Bromo-6-(difluoromethyl)pyridin-2-amine is typically a white to off-white or light-yellow solid. Commercial batches should ideally have a purity of ≥97% as determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Always refer to the supplier's Certificate of Analysis (CoA) for batch-specific data.

Q2: How should I properly store this compound?

For long-term storage, the compound should be kept in a tightly sealed container, protected from light and moisture, at room temperature.[4] While the difluoromethyl group is generally more stable than a monofluoromethyl group, prolonged exposure to strong aqueous bases or nucleophiles could potentially lead to degradation.[5]

Q3: My compound has a slight pink or tan discoloration. Is this a concern?

Minor color variations can occur due to trace-level impurities, often from oxidation of the amine functionality or residual reagents from synthesis. While a slight off-white or tan color may not significantly impact many applications, a pronounced pink, brown, or dark tan color is indicative of higher impurity levels and warrants further investigation before use. Such impurities can sometimes interfere with sensitive downstream reactions, such as palladium-catalyzed cross-couplings.

Q4: What are the most common synthesis-related impurities I might encounter?

Given the typical synthetic routes to substituted pyridines, several classes of impurities are possible.[6][7][8] Awareness of these can aid in identifying unknown peaks in your analytical data.

Impurity Class Potential Structure Example Reason for Formation
Starting Material 6-(difluoromethyl)pyridin-2-amineIncomplete bromination.
Over-bromination 3,5-Dibromo-6-(difluoromethyl)pyridin-2-amineNon-selective bromination conditions.
Isomeric Impurities 3-Bromo-6-(difluoromethyl)pyridin-2-amineLack of regioselectivity during synthesis.
Hydrolysis/Degradation 5-Bromo-6-formylpyridin-2-amineInstability of the CHF2 group under certain pH or temperature conditions.
Residual Solvents Dichloromethane, Ethyl Acetate, HeptaneIncomplete drying or purification post-synthesis.

Part 2: In-Depth Troubleshooting Guide

This section provides a structured, problem-and-solution approach to specific issues you may encounter.

Issue 1: My HPLC analysis shows a purity of <95% with one or more significant unknown peaks.

This is the most common issue, requiring a systematic approach to identify the impurity and select an appropriate purification strategy.

Causality:

Significant impurity peaks suggest either incomplete reaction during synthesis, the presence of a stable side-product, or degradation of the material. The polarity and mass of the impurity relative to the main compound are key clues to its identity.

Workflow for Troubleshooting Low Purity:

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Identification cluster_2 Phase 3: Purification Strategy cluster_3 Phase 4: Verification start Observation: Low Purity by HPLC (<95%) lcms Run LC-MS Analysis start->lcms nmr Acquire ¹H and ¹⁹F NMR start->nmr analyze_lcms Analyze MS Data: - Does [M+H]⁺ match a likely impurity? - Compare retention time to main peak. lcms->analyze_lcms analyze_nmr Analyze NMR Data: - Check for missing/extra aromatic or CHF₂ signals. - Integrate peaks to quantify. nmr->analyze_nmr decision Impurity More or Less Polar? analyze_lcms->decision analyze_nmr->decision recrystallize Recrystallization decision->recrystallize Significantly different polarity column Silica Gel Chromatography decision->column Moderately different polarity prep_hplc Preparative HPLC (For high-value applications) decision->prep_hplc Very similar polarity (isomer) verify Confirm Purity by HPLC/NMR (Should be >98%) recrystallize->verify column->verify prep_hplc->verify

Caption: Troubleshooting workflow for an out-of-specification batch.

Step-by-Step Protocols:

1. Analytical Method: HPLC-MS

  • Objective: To determine the mass of the impurity and its polarity relative to the product.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and Mass Spectrometer (ESI+).

  • Expected Result: The main peak for 5-Bromo-6-(difluoromethyl)pyridin-2-amine ([M+H]⁺ ≈ 223/225 for Br isotopes) will elute at a specific retention time. Impurities that are more polar will elute earlier; less polar impurities will elute later.

2. Purification Protocol: Recrystallization

  • Objective: To remove impurities with significantly different solubility profiles. This is effective for removing more polar or less polar contaminants.

  • Procedure:

    • Dissolve the crude material (e.g., 10 g) in a minimal amount of a hot "good" solvent, such as ethyl acetate or isopropanol.

    • Slowly add a "poor" solvent, such as heptane or hexanes, until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours.

    • Collect the resulting crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent mixture.

    • Dry the purified material under vacuum.

  • Trustworthiness: This method relies on the principle that the desired compound is less soluble than the impurities in the chosen cold solvent system. A patent for purifying bromine compounds highlights the effectiveness of using a good solvent/poor solvent slurry method.[9]

3. Purification Protocol: Flash Column Chromatography

  • Objective: To separate compounds based on their differential adsorption to a stationary phase.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient system of Heptane/Ethyl Acetate (e.g., starting from 100% Heptane and gradually increasing the percentage of Ethyl Acetate).

  • Procedure:

    • Dissolve the crude material in a minimal amount of dichloromethane.

    • Adsorb the material onto a small amount of silica gel and dry it.

    • Load the dried silica onto the column.

    • Elute with the solvent gradient, collecting fractions.

    • Analyze fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

    • Combine pure fractions and remove the solvent under reduced pressure.

Issue 2: My NMR spectrum shows anomalous signals or incorrect integration.

An NMR spectrum provides a detailed structural fingerprint of the molecule. Deviations from the expected pattern are powerful diagnostic tools.

Causality:

Anomalous signals can point to specific structural changes in the molecule. For example, the absence of the characteristic triplet for the -CHF₂ group (around δ 6.5-7.5 ppm with a J-coupling of ~55 Hz in ¹H NMR) is a major red flag.

Potential Impurity Formation Pathway:

G start Synthesis Intermediate (e.g., Aldehyde Precursor) reagent Incomplete Difluoromethylation Reagent start->reagent product Target Compound (1) 5-Bromo-6-(CHF₂)-pyridin-2-amine start->product Successful Reaction impurity Aldehyde Impurity 5-Bromo-6-(CHO)-pyridin-2-amine reagent->impurity Side Reaction

Caption: Potential side reaction leading to an aldehyde impurity.

Diagnostic NMR Guide:
Observation in NMR Spectrum Potential Problem Recommended Action
¹H: Absence of the -CHF₂ triplet.¹H: Presence of a singlet around δ 9.5-10.5 ppm.Aldehyde impurity from incomplete difluoromethylation or degradation.Confirm mass by LC-MS. This impurity is more polar and can be removed by recrystallization or column chromatography.
¹H: Aromatic region integrates for <2 protons or shows an extra singlet.Incomplete bromination (starting material) or over-bromination.Check LC-MS for masses corresponding to species with one less or one more bromine atom. Separation may require careful chromatography.
¹⁹F: Multiple signals in the difluoromethyl region.Presence of positional isomers.Isomers can be very difficult to separate. Preparative HPLC is often the most effective method.
¹H: Broad signals present, especially for the amine proton.Presence of acidic or basic impurities, or water.Dry the sample thoroughly. If using for a reaction sensitive to acid/base, consider a mild aqueous workup (e.g., wash with sat. NaHCO₃ solution) followed by drying and recrystallization.

Part 3: Final Verification and Best Practices

After any purification attempt, it is crucial to re-analyze the material to confirm its purity meets the requirements for your experiment.

  • Purity Confirmation: A final HPLC trace should show a single major peak (>98%) with minimal impurities.

  • Structural Confirmation: The ¹H and ¹⁹F NMR spectra should be clean and match the reference structure, with correct integrations and coupling constants.

  • Documentation: Always retain the CoA for the original batch and the analytical data from your own characterization and purification efforts. This is critical for reproducibility, especially in a drug development setting.

By following this structured troubleshooting guide, researchers can confidently diagnose and resolve purity issues with commercial batches of 5-Bromo-6-(difluoromethyl)pyridin-2-amine, ensuring the integrity and success of their scientific endeavors.

References
  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. (2019). [Link]

  • Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry. (2022). [Link]

  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. (n.d.). [Link]

  • Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry. (2024). [Link]

  • 5-bromo-6-(difluoromethyl)pyridin-2-amine Product Page. Autech Industry Co., Ltd. (n.d.). [Link]

  • Pyridine synthesis. Organic Chemistry Portal. (n.d.). [Link]

  • Pyridine - Wikipedia. (n.d.). [Link]

  • Method for purifying a bromine compound.
  • A New Reagent for Direct Difluoromethylation. PMC. (n.d.). [Link]

Sources

Optimization

Optimizing reaction conditions for the functionalization of difluoromethyl pyridines

Welcome to the Technical Support Center for the late-stage functionalization of difluoromethyl pyridines (Py-CF₂H). The –CF₂H moiety is a highly prized lipophilic bioisostere for hydroxyl, sulfanyl, and amino groups, act...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the late-stage functionalization of difluoromethyl pyridines (Py-CF₂H). The –CF₂H moiety is a highly prized lipophilic bioisostere for hydroxyl, sulfanyl, and amino groups, acting as a unique hydrogen-bond donor in drug development[1]. However, its unique electronic properties present significant synthetic challenges.

This guide is designed for researchers and drug development professionals to troubleshoot common failure modes, understand the mechanistic causality behind reaction conditions, and implement self-validating experimental protocols.

Module 1: Overcoming Carbanion Instability in Deprotonative Functionalization

FAQ: Why do my attempts to deprotonate 3-(difluoromethyl)pyridine with LDA result in low yields, black tar, and complex mixtures?

Mechanistic Causality: The difluoromethyl carbanion generated upon deprotonation is highly unstable. Without immediate electronic stabilization, the carbanion undergoes rapid α-elimination of a fluoride ion to form a highly reactive and destructive fluorocarbene[2]. This pathway leads to irreversible defluorination side-reactions and polymerization, destroying your starting material[1].

The Solution: Transition from a sequential trapping strategy to an in situ kinetic trapping strategy. By having the electrophile (e.g., a chlorosilane) present in the reaction mixture during the addition of the base, the transient carbanion is intercepted before α-elimination can occur[2].

Deprotonation Substrate 3-(Difluoromethyl)pyridine Base Lithiated Base (LDA) Deprotonation Substrate->Base Carbanion Difluoromethyl Carbanion (Unstable Intermediate) Base->Carbanion Decomp Fluorocarbene Decomposition Carbanion->Decomp No Trap Trap In Situ Electrophilic Trapping (e.g., ClSiMe2Ph) Carbanion->Trap Fast Kinetics Product Functionalized Py-CF2-E Product Trap->Product

Caption: Kinetic trapping of unstable difluoromethyl carbanions to prevent fluorocarbene decomposition.

Protocol 1.1: In Situ Deprotonative Silylation

This protocol establishes a masked difluorocarbanion that can be post-functionalized.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 3-(difluoromethyl)pyridine (1.0 equiv) and chlorodimethylphenylsilane (ClSiMe₂Ph, 1.2 equiv) in anhydrous THF[2].

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C.

  • Deprotonation/Trapping: Dropwise add LDA (1.2 equiv, 2.0 M in THF) over 10 minutes. Causality: Adding the base to the electrophile-rich environment ensures immediate kinetic trapping of the carbanion[1].

  • Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench with CD₃OD, and monitor via ¹⁹F NMR. The reaction is successful if the characteristic doublet of the –CF₂H group (~ -110 ppm) has disappeared, replaced by a distinct singlet corresponding to the –CF₂–Si moiety[1].

  • Workup: Quench the bulk reaction with saturated aqueous NH₄Cl after 30 minutes, extract with EtOAc, and purify via silica gel chromatography.

Module 2: Directing Regioselectivity in Pyridine Ring Functionalization

FAQ: I need to install a CF₂H group directly onto the pyridine ring. How can I control meta- vs. para-selectivity when pyridines naturally resist meta-functionalization?

Mechanistic Causality: The inherent electron deficiency of the pyridine core heavily disfavors direct electrophilic or radical attack at the meta-position[3]. However, converting the pyridine into an oxazino pyridine intermediate alters the electronic landscape, enabling a radical process that defaults to meta-C–H difluoromethylation[4]. Adding a Brønsted acid converts this intermediate into a pyridinium salt, which completely alters the electronic distribution and redirects the radical attack to the para-position[4].

Regioselectivity Start Pyridine Substrate Oxazino Oxazino Pyridine Intermediate Start->Oxazino Radical Process Acid Acid Treatment (In Situ) Oxazino->Acid Add Acid Meta Meta-C-H Difluoromethylation Oxazino->Meta Default Pathway Pyridinium Pyridinium Salt Intermediate Acid->Pyridinium Para Para-C-H Difluoromethylation Pyridinium->Para Altered Pathway

Caption: Regioselectivity switch for pyridine functionalization via oxazino intermediates.

Protocol 2.1: Site-Switchable Radical C–H Difluoromethylation
  • Intermediate Formation: Convert the starting pyridine to the corresponding oxazino pyridine intermediate using standard condensation methods[4].

  • Radical Reaction Setup: In a reaction vial, combine the oxazino pyridine (1.0 equiv), a difluoromethyl radical source (e.g., sodium difluoromethanesulfinate, 2.0 equiv), and the designated photocatalyst in degassed acetonitrile.

  • Regioselectivity Switch:

    • For meta-selectivity : Proceed directly to step 4[3].

    • For para-selectivity : Add a stoichiometric amount of Brønsted acid (e.g., TFA) to form the pyridinium salt in situ[4].

  • Execution: Irradiate the mixture with blue LEDs at room temperature until the starting material is fully consumed.

  • Validation Checkpoint: Perform LC-MS analysis on the crude mixture to confirm the mass shift (+50 Da for CF₂H). Use ¹H NMR to validate regiochemistry: the coupling constants of the remaining pyridine protons will definitively prove meta vs. para substitution.

Module 3: Leveraging CF₂H as a Directing Group

FAQ: Can I use the CF₂H group itself to direct transition-metal catalyzed functionalization on the rest of the molecule?

Mechanistic Causality: Yes. While –CF₂H is often viewed strictly as a terminal bioisostere, its highly polarized C–H bond acts as an effective hydrogen-bond donor[1]. When paired with specific catalysts, such as a cyclometalated mesoionic carbene-Ir complex, the CF₂H group engages in outer-sphere hydrogen bonding with the boryl ligand. This non-covalent interaction precisely directs the iridium catalyst to activate the ortho-C–H bond[5].

Protocol 3.1: Ir-Catalyzed Ortho-Selective C–H Borylation
  • Catalyst Preparation: Inside an argon-filled glovebox, mix the mesoionic carbene-Ir complex (5 mol%) and B₂pin₂ (1.5 equiv) in anhydrous THF[5].

  • Substrate Addition: Add the difluoromethyl arene/pyridine (1.0 equiv) and K₂CO₃ (1.0 equiv). Causality: The base facilitates the catalytic cycle, while the CF₂H group establishes the critical outer-sphere hydrogen bond to direct regioselectivity[5].

  • Reaction: Seal the reaction tube, remove it from the glovebox, and heat at 80 °C for 12 hours[5].

  • Validation Checkpoint: Analyze the crude mixture via ¹¹B NMR to observe the new peak corresponding to the aryl-Bpin species. Concurrently, check the ¹⁹F NMR to ensure the CF₂H doublet remains intact, confirming that unwanted defluorination did not occur.

Data Summary: Trapping Strategies for Py-CF₂H Functionalization

Use the following table to benchmark your expected yields and identify the root cause of experimental failures when functionalizing the CF₂H group directly.

StrategyReagentsIntermediate StabilityExpected YieldPrimary Failure Mode
Sequential Trapping LDA, then ElectrophileLow (Rapid decomposition)< 10%Fluorocarbene formation / Defluorination[1]
Lewis Acid Stabilization B₃N₃Me₆ + Base, then ElectrophileHigh (Borazine-stabilized)60 - 80%High reagent cost, difficult purification[1]
In Situ Trapping LDA + Electrophile (ClSiMe₂Ph)N/A (Kinetic trapping)75 - 85%Electrophile incompatibility with LDA[2]

References

  • Deprotonative Functionalization of the Difluoromethyl Group. Organic Letters.
  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications.[Link]

  • Ir-Catalyzed Ortho-Selective C–H Borylation of Difluoromethyl Arenes. Organic Letters.

Sources

Troubleshooting

Technical Support Center: Long-Term Storage &amp; Degradation Prevention for 5-Bromo-6-(difluoromethyl)pyridin-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 5-Bromo-6-(difluoromethyl)pyridin-2-amine (CAS: 1805958-87...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 5-Bromo-6-(difluoromethyl)pyridin-2-amine (CAS: 1805958-87-5).

This molecule presents a unique triad of reactive sites: an oxidation-prone primary amine, a photolabile carbon-bromine bond, and a difluoromethyl group sensitive to extreme pH. Understanding the causality behind these degradation pathways is critical for maintaining compound integrity during drug development workflows.

Troubleshooting Guide & FAQs

Q1: Why is my compound turning yellow/brown during long-term benchtop storage?

The Causality: You are observing oxidative degradation. The primary amine at the 2-position of the pyridine ring is susceptible to auto-oxidation. When exposed to atmospheric oxygen, the lone pair on the nitrogen can react with oxygen biradicals, leading to the formation of N-oxides or bimolecular azo/diazo dimers[1]. This process is accelerated by ambient light and room temperature. The Solution: Always store the bulk powder under an inert atmosphere (Argon or Nitrogen). If the compound has already discolored, it must be repurified via flash chromatography or recrystallization before use in sensitive assays.

Q2: I am observing a lower mass peak (M-79/80) in LC-MS after preparing solutions in THF. What happened?

The Causality: This is classic photodehalogenation. The C-Br bond at the 5-position is photolabile. When exposed to ambient UV/Visible light, the bond undergoes homolytic cleavage to generate an aryl radical. If you are using ethereal solvents like THF, the solvent acts as a highly effective hydrogen atom donor, rapidly converting the aryl radical into a debrominated pyridine derivative[2]. The Solution: Solutions must be prepared in amber vials to block UV/Vis transmission. If THF or ether must be used, ensure the workflow is conducted under low-light conditions and the solvent is rigorously degassed.

Q3: Is the difluoromethyl (-CF2H) group susceptible to hydrolysis in aqueous assay buffers?

The Causality: Yes, under specific conditions. While trifluoromethyl (-CF3) groups are generally inert, the -CF2H group can undergo base-catalyzed hydrolysis. In strongly basic aqueous environments (pH > 9), the molecule can access an azafulvenium-like intermediate, leading to the labilization of the C-F bonds and subsequent hydrolysis to a 6-formyl derivative (aldehyde)[3]. The Solution: Maintain assay buffers between pH 4.0 and 7.4. Avoid prolonged incubation of the compound in strong bases (e.g., NaOH, KOH) or unbuffered high-pH solutions.

Degradation Pathways & Storage Workflows

DegradationPathways A 5-Bromo-6-(difluoromethyl) pyridin-2-amine B N-Oxide / Azo Dimers (Yellowing/Browning) A->B O2 / Auto-oxidation (Room Temp) C Debrominated Pyridine (Loss of Activity) A->C UV/Vis Light (Photodehalogenation) D 6-Formyl Derivative (Aldehyde Formation) A->D Strong Base/H2O (Hydrolysis)

Figure 1: Primary degradation pathways of 5-Bromo-6-(difluoromethyl)pyridin-2-amine under stress.

StorageWorkflow Step1 1. Receive & Inspect Bulk Compound Step2 2. Dissolve/Aliquot in Amber Vials Step1->Step2 Step3 3. Lyophilize or Evaporate Solvent Step2->Step3 Step4 4. Purge with Argon/N2 (Exclude O2) Step3->Step4 Step5 5. Store at 2-8°C (Desiccated) Step4->Step5

Figure 2: Step-by-step standard operating procedure for long-term compound storage.

Quantitative Storage Data

To prevent the degradation mechanisms outlined above, adherence to strict storage parameters is required. The table below synthesizes the expected stability of 5-Bromo-6-(difluoromethyl)pyridin-2-amine across various conditions[4][5].

Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf-LifePrimary Degradation Risk
Optimal (Solid) 2-8 °CArgon/N2Dark (Amber)> 24 MonthsNone significant
Sub-optimal (Solid) 20-25 °CAmbient AirAmbient Light3 - 6 MonthsAmine Oxidation (Yellowing)
Solution (DMSO) -20 °CArgon/N2Dark (Amber)6 - 12 MonthsFreeze-thaw precipitation
Solution (THF/Ether) 20-25 °CAmbient AirUV/Vis Light< 48 HoursPhotodehalogenation
Aqueous (pH > 9) 37 °CAmbient AirDark< 24 HoursCF2H Hydrolysis

Experimental Protocols

Protocol A: Inert Aliquoting for Long-Term Storage

Purpose: To prevent repeated freeze-thaw cycles and minimize oxygen/light exposure.

  • Preparation: Transfer the bulk compound into a glove box or a controlled environment purged with Argon. Ensure all ambient lighting is minimized or filtered (yellow light preferred).

  • Dissolution: Dissolve the bulk powder in anhydrous, degassed acetonitrile (HPLC grade) to a known concentration (e.g., 10 mg/mL).

  • Aliquoting: Dispense the solution into single-use, amber glass HPLC vials.

  • Evaporation: Remove the solvent using a centrifugal evaporator (e.g., SpeedVac) under high vacuum without applying heat.

  • Purging & Sealing: Once completely dry, backfill the chamber with Argon. Cap the vials immediately with PTFE-lined septa.

  • Storage: Store the sealed vials in a desiccator at 2-8 °C[6].

Protocol B: Self-Validating Stability-Indicating Assay (HPLC-UV)

Purpose: To verify the integrity of the compound before critical biological or synthetic assays. This protocol includes a forced-degradation control to ensure the method can successfully resolve degradation products.

  • Sample Preparation: Reconstitute one aliquot of the compound in 50% Acetonitrile / 50% Water (0.1% Formic Acid) to a concentration of 1 mg/mL.

  • Control Generation (Self-Validation): Take 100 µL of the sample, add 10 µL of 3% H2O2, and expose to a UV lamp (365 nm) for 2 hours. This deliberately forces oxidation and photodehalogenation.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm.

  • Analysis: Run the forced-degradation control first. You must observe distinct peaks for the parent mass, the debrominated product (earlier elution), and the N-oxide (variable elution). If these peaks are fully resolved, run your actual sample. A purity of >95% (Area Under Curve) indicates the sample is safe for use.

References

  • Melanson, J. A., et al. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry, RSC Publishing (2016). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity and Profiling: 5-Bromo-6-(difluoromethyl)pyridin-2-amine vs. 5-Bromo-6-(trifluoromethyl)pyridin-2-amine

As a Senior Application Scientist in early-stage drug discovery, selecting the optimal fluorinated building block is a critical decision that dictates downstream synthetic viability and the ultimate pharmacokinetic profi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the optimal fluorinated building block is a critical decision that dictates downstream synthetic viability and the ultimate pharmacokinetic profile of a lead compound. The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry[1].

This guide provides an in-depth, objective comparison between two highly valuable, yet distinctly different scaffolds: 5-bromo-6-(difluoromethyl)pyridin-2-amine and 5-bromo-6-(trifluoromethyl)pyridin-2-amine . While they differ by only a single fluorine atom, this subtle variance fundamentally alters their electronic distribution, steric demand, and cross-coupling reactivity.

Structural & Electronic Profiling: The Causality of Substitution

The transition from a trifluoromethyl (-CF3) to a difluoromethyl (-CF2H) group at the 6-position of the pyridine ring induces a paradigm shift in the molecule's chemical behavior.

  • Basicity and Nucleophilicity: The -CF3 group is a powerful electron-withdrawing group (EWG). Its strong inductive effect significantly depletes electron density from the pyridine ring, consequently lowering the basicity of the 2-amino group[1]. The -CF2H group is a weaker EWG, resulting in a slightly more basic and nucleophilic amine.

  • Lipophilicity and Hydrogen Bonding: The -CF3 group is strictly lipophilic and acts solely as a weak hydrogen bond acceptor, making it highly resistant to metabolic degradation[2]. In contrast, the -CF2H group acts as a lipophilic hydrogen bond donor. The polarized C-H bond in -CF2H can form critical interactions with protein targets, a strategy successfully employed to achieve >1000-fold target selectivity in specific kinase inhibitors[3].

  • Steric Hindrance: The -CF3 group possesses a larger van der Waals volume compared to -CF2H. Because the fluorinated group is situated at the 6-position, directly ortho to the 5-bromo substituent, this steric bulk plays a critical role in transition-metal-catalyzed cross-coupling reactions.

SubstituentEffects CF3 5-Bromo-6-(CF3)... Trifluoromethyl EWG_Strong Strong EWG (Lower pKa) CF3->EWG_Strong Steric_High High Ortho-Steric Bulk (Slower Oxidative Addition) CF3->Steric_High Lipophilic Strictly Lipophilic (Metabolic Stability) CF3->Lipophilic CF2H 5-Bromo-6-(CF2H)... Difluoromethyl EWG_Mod Moderate EWG (Higher pKa) CF2H->EWG_Mod Steric_Low Lower Ortho-Steric Bulk (Faster Oxidative Addition) CF2H->Steric_Low H_Bond Lipophilic H-Bond Donor (Target Affinity) CF2H->H_Bond

Caption: Logical relationship of substituent effects on physicochemical properties and reactivity.

Quantitative Reactivity & Physicochemical Data

Both compounds are primed for late-stage functionalization at the 5-position via the C-Br bond. In Suzuki-Miyaura cross-couplings, the rate-determining step is typically the oxidative addition of the Pd(0) species into the aryl halide bond.

Based purely on electronics, the highly electron-deficient -CF3 analog should undergo faster oxidative addition. However, the ortho-steric hindrance from the bulky -CF3 group severely impedes the approach of the bulky phosphine-ligated Palladium catalyst. The -CF2H group, being less sterically demanding, allows for a more facile oxidative addition, reliably resulting in higher coupling yields under identical conditions[1].

Table 1: Comparative Physicochemical and Reactivity Profiles (Note: Quantitative parameters are extrapolated from validated isomeric 2-amino-4-fluorinated pyridine profiling data to reflect the ortho-relationship trends[1])

Parameter5-Bromo-6-(trifluoromethyl)pyridin-2-amine5-Bromo-6-(difluoromethyl)pyridin-2-amine
Fluorinated Group -CF3-CF2H
Electronic Effect Strong EWGModerate EWG
Steric Bulk (van der Waals) HighModerate
Hydrogen Bonding Acceptor onlyLipophilic Donor & Acceptor
Estimated pKa (Conjugate Acid) ~2.98~3.50
Relative Lipophilicity (logP) 1.590.95
Metabolic Stability (HLM, t½) 45 min30 min
Standard Suzuki Coupling Yield ~85% (Sterically hindered)~88% (Less hindered)
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure absolute reproducibility, the following protocol is designed as a self-validating system . It incorporates internal controls to isolate catalytic efficiency from downstream human error during workup.

Workflow Step1 1. Reagent Assembly Ar-Br + Ar'-B(OH)2 + Base Step2 2. Deoxygenation Purge with N2/Ar Step1->Step2 Prevent Pd Oxidation Step3 3. Catalyst Activation Add Pd(dppf)Cl2 Step2->Step3 Inert Atmosphere Step4 4. Cross-Coupling Heating at 80-90°C Step3->Step4 Oxidative Addition Step5 5. Product Isolation Workup & Chromatography Step4->Step5 Reductive Elimination

Caption: Step-by-step experimental workflow for the self-validating Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology & Causality

1. Reagent Assembly & Solvent Choice

  • Action: In an oven-dried Schlenk flask, combine the bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), and K2CO3 (2.5 equiv) in a 4:1 mixture of 1,4-Dioxane and H2O.

  • Causality: 1,4-Dioxane provides a high boiling point (101°C) necessary to overcome the activation energy barrier of the sterically hindered ortho-substituted oxidative addition. Water is strictly required to dissolve the inorganic base and generate the critical Pd-hydroxo intermediate, which dramatically accelerates the transmetalation step.

2. Deoxygenation (Critical Step)

  • Action: Sparge the biphasic mixture with ultra-pure Argon for 15 minutes.

  • Causality: The active Pd(0) species is highly susceptible to oxidation by atmospheric oxygen. Failure to deoxygenate will result in catalyst death and the formation of homocoupled boronic acid byproducts.

3. Catalyst Activation

  • Action: Add Pd(dppf)Cl2 (0.05 equiv) under a positive stream of Argon.

  • Causality: Pd(dppf)Cl2 is a stable Pd(II) precatalyst. It is reduced in situ to the active Pd(0) species. The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center. This spatial arrangement is mandatory for the final reductive elimination step to occur, preventing the formation of stable, unreactive trans-complexes.

4. Cross-Coupling & Self-Validation Mechanism

  • Action: Seal the flask and heat to 85°C for 12 hours.

  • Self-Validation Checkpoint: Before quenching the reaction, withdraw a 50 µL aliquot, filter through a short Celite pad, and spike with a known concentration of 1,3,5-trimethoxybenzene (internal standard). Perform quantitative 19F-NMR and 1H-NMR.

  • Causality: This step validates the intrinsic conversion rate of the catalytic cycle independently from downstream chromatographic isolation losses, ensuring the protocol's trustworthiness and identifying if yield loss is due to chemistry or handling.

5. Workup & Isolation

  • Action: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.

References
  • Source: PMC (nih.gov)
  • Title: A Comparative Guide to Alternatives for 2-Amino-4-(trifluoromethyl)
  • Source: Chemical Society Reviews (RSC Publishing)

Sources

Comparative

A Comparative Guide to Validated HPLC Methodologies for Purity Determination of 5-Bromo-6-(difluoromethyl)pyridin-2-amine

Introduction 5-Bromo-6-(difluoromethyl)pyridin-2-amine is a substituted pyridine derivative whose structural motif is of significant interest in pharmaceutical development.[1] As with any active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Bromo-6-(difluoromethyl)pyridin-2-amine is a substituted pyridine derivative whose structural motif is of significant interest in pharmaceutical development.[1] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount for safety, efficacy, and regulatory compliance.[2] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high sensitivity and accuracy for quantifying the main component and any process-related or degradation impurities.[3][4]

This guide provides an in-depth comparison of HPLC method development strategies and a comprehensive validation protocol for determining the purity of 5-Bromo-6-(difluoromethyl)pyridin-2-amine. We will explore the rationale behind chromatographic choices, present comparative data, and detail a complete validation workflow that aligns with the stringent requirements of regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[5][6][7]

Physicochemical Considerations for Method Development

The molecular structure of 5-Bromo-6-(difluoromethyl)pyridin-2-amine dictates its chromatographic behavior. Key features include:

  • A Basic Pyridine Ring and Primary Amine: The presence of the pyridine nitrogen and the exocyclic amino group (pKa typically around 5-6 for similar structures) makes the molecule basic.[8][9] This can lead to strong, undesirable interactions with acidic residual silanols on standard silica-based C18 columns, often resulting in poor peak shape (tailing).[1]

  • Hydrophobicity: The bromo and difluoromethyl groups, along with the aromatic ring, impart significant hydrophobic character to the molecule.

  • UV Chromophore: The substituted pyridine ring is a strong chromophore, making UV detection a suitable and sensitive choice.[10]

A successful HPLC method must balance these characteristics to achieve good retention, symmetrical peak shape, and adequate resolution from potential impurities.

Comparative Analysis of Chromatographic Conditions

The development of a robust, stability-indicating HPLC method requires the careful selection and optimization of the stationary and mobile phases.[3] We compare two common approaches for analyzing basic compounds like the target analyte.

Column Chemistry Selection: Mitigating Peak Tailing

The primary challenge is to minimize the secondary interactions of the basic amine with the stationary phase.

  • Alternative A: Standard C18 Column: A conventional C18 column is often the first choice but can be problematic for basic analytes due to accessible silanol groups, causing peak tailing.

  • Alternative B: High-Purity, End-Capped C18 Column: Modern columns are manufactured with high-purity silica and undergo exhaustive end-capping to shield most residual silanols. This significantly improves peak shape for basic compounds without needing complex mobile phases.

Experimental Comparison:

A solution of 5-Bromo-6-(difluoromethyl)pyridin-2-amine was analyzed on two different columns under identical mobile phase conditions to isolate the effect of column chemistry.

Table 1: Comparison of Column Performance

ParameterColumn A: Standard C18 (5 µm, 4.6 x 150 mm)Column B: End-Capped C18 (5 µm, 4.6 x 150 mm)Rationale & Conclusion
Mobile Phase 50:50 Acetonitrile:20mM KH2PO4 (pH 3.0)50:50 Acetonitrile:20mM KH2PO4 (pH 3.0)An acidic mobile phase protonates the analyte, reducing silanol interaction.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow for a 4.6 mm ID column.
Retention Time 4.8 min4.9 minSimilar retention indicates comparable hydrophobicity.
Tailing Factor (USP) 1.81.1A tailing factor closer to 1.0 indicates a more symmetrical peak.
Theoretical Plates 45009200Higher plate count signifies better column efficiency.
Mobile Phase Optimization

With the end-capped column selected, we optimize the mobile phase to ensure it is robust and suitable for a stability-indicating assay. A gradient elution is often necessary to separate both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime.[4]

Table 2: Optimized Chromatographic Conditions (Recommended Method)

ParameterConditionJustification
Column High-Purity, End-Capped C18, 5 µm, 4.6 x 150 mmProvides excellent peak shape and efficiency for the basic analyte.[1]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Low pH ensures the analyte is fully protonated, improving peak shape and providing buffering capacity.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.[3]
Gradient 5% B to 95% B over 15 min, hold for 5 min, return to 5% B over 1 min, equilibrate for 4 minA wide gradient range ensures elution of a broad range of potential impurities and degradation products.
Flow Rate 1.0 mL/minStandard for the selected column dimensions.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 272 nmWavelength of maximum absorbance for the analyte.
Injection Volume 10 µLBalances sensitivity with potential for peak overload.

Comprehensive Method Validation Protocol (per ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11][12] The following protocol validates the optimized method for use as a purity and stability-indicating assay.

System Suitability Testing (SST)

Before each validation run, a system suitability standard (a solution of the analyte and a known impurity or related compound) is injected to verify the performance of the chromatographic system.[13]

Table 3: System Suitability Criteria

ParameterAcceptance CriteriaPurpose
Tailing Factor ≤ 1.5Ensures peak symmetry for accurate integration.
Theoretical Plates ≥ 5000Confirms column efficiency.
Resolution (Rs) ≥ 2.0 (between analyte and nearest peak)Guarantees separation of the analyte from potential impurities.
%RSD of Peak Area ≤ 1.0% (for n=5 injections)Demonstrates injection precision.
Specificity (Stability-Indicating Nature)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[12][14] To prove the method is stability-indicating, forced degradation studies are performed.

Protocol:

  • Expose solutions of 5-Bromo-6-(difluoromethyl)pyridin-2-amine to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid drug substance at 105 °C for 48 hours.

    • Photolytic: Solution exposed to UV light (ICH Q1B) for 24 hours.

  • Analyze each stressed sample using the proposed method alongside an unstressed control.

  • Use a photodiode array (PDA) detector to assess peak purity for the analyte peak in all stressed samples.

Acceptance Criteria & Expected Results:

  • The method must resolve all degradation product peaks from the main analyte peak (Resolution ≥ 2.0).

  • The analyte peak should pass peak purity analysis, indicating no co-eluting degradants.

  • Significant degradation should be observed under at least one condition, demonstrating the method's ability to detect instability.

Table 4: Representative Forced Degradation Data

Stress Condition% Assay of Main Peak% DegradationObservations
Acid (0.1 M HCl)88.5%11.5%Two major degradation peaks resolved from the main peak.
Base (0.1 M NaOH)92.1%7.9%One major degradation peak resolved.
Oxidative (3% H₂O₂)85.3%14.7%Multiple degradation peaks observed, all resolved.
Thermal (105 °C)99.2%0.8%Minimal degradation, as expected for a stable solid.
Photolytic (UV)97.8%2.2%Minor degradation peak resolved.
Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[12][15]

Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., 50% to 150% for the assay, and LOQ to 2.0% for impurities).

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value.[6] It is determined by spiking a placebo or sample matrix with known amounts of the analyte at different concentration levels.

Protocol:

  • Prepare samples by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • Mean Recovery: 98.0% to 102.0% at each concentration level.

Precision

Precision measures the degree of agreement among individual test results when the method is applied repeatedly.[6] It is assessed at two levels:

  • Repeatability (Intra-assay precision): Analyzes the variability of results obtained by one analyst on one instrument over a short period.

    • Protocol: Prepare and analyze six independent samples at 100% of the target concentration.

    • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 1.0%.

  • Intermediate Precision: Evaluates the method's reliability under varied conditions within the same lab (e.g., different days, different analysts, different equipment).

    • Protocol: Repeat the repeatability study on a different day with a different analyst.

    • Acceptance Criteria: Overall RSD for both sets of data combined should be ≤ 2.0%.

Table 5: Summary of Validation Data (Hypothetical Results)

Validation ParameterResultAcceptance CriteriaStatus
Linearity (r²) 0.9998≥ 0.999Pass
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Precision (Repeatability %RSD) 0.45%≤ 1.0%Pass
Precision (Intermediate %RSD) 0.88%≤ 2.0%Pass
LOD 0.01 µg/mLReportableN/A
LOQ 0.03 µg/mLReportableN/A
Robustness All SST criteria metNo significant impact on resultsPass
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ represent the lowest concentration of analyte that can be reliably detected and quantified, respectively.[16]

Protocol:

  • These are typically determined based on the signal-to-noise ratio (S/N) of the response.

    • LOD: S/N ratio of 3:1

    • LOQ: S/N ratio of 10:1

  • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ must be precise and accurate, and it should be at or below the reporting threshold for impurities (e.g., 0.05%).

Robustness

Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16]

Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.1 units)

    • Mobile Phase Composition (± 2% organic)

  • Analyze a system suitability solution under each condition.

Acceptance Criteria:

  • All system suitability criteria must be met under all varied conditions.

  • Retention times and peak areas should not change significantly.

Visualizing the Validation Workflow

A structured workflow is essential for a comprehensive and compliant validation process.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Dev Analyte Characterization (pKa, UV, Solubility) Opt Column & Mobile Phase Screening Dev->Opt Final Final Optimized Method & SST Definition Opt->Final Spec Specificity (Forced Degradation) Final->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Loq LOD & LOQ Prec->Loq Rob Robustness Loq->Rob Routine Routine QC Testing (Release & Stability) Rob->Routine Transfer Method Transfer Routine->Transfer

Caption: Workflow for HPLC method development, validation, and implementation.

Conclusion

This guide has demonstrated a systematic approach to developing and validating a stability-indicating HPLC method for the purity determination of 5-Bromo-6-(difluoromethyl)pyridin-2-amine. By comparing column chemistries, we established that a high-purity, end-capped C18 column is superior for achieving symmetrical peaks for this basic analyte. The subsequent validation protocol, designed in accordance with ICH Q2(R1) guidelines, confirms that the proposed method is specific, linear, accurate, precise, and robust.[11] Adherence to this comprehensive validation framework ensures that the analytical method will generate reliable and consistent data, which is fundamental to the drug development process and for ensuring patient safety.

References

  • SIELC Technologies. (2024, August 13). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Benchchem. (2025, December). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions.
  • Taylor & Francis Online. (2007, February 6). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry.
  • PubMed. (2002, July 19). Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography. Journal of Chromatography A.
  • SIELC Technologies. (2024, August 12). Pyridine.
  • Oxford Academic. Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science.
  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • Thermo Fisher Scientific. Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • Allan Chemical Corporation. (2025, December 4). FDA Guidelines for Chromatography Validation.
  • ECA Academy. (1994). FDA Reviewer Guidance: Validation of Chromatographic Methods.
  • European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • Lab Manager. (2025, October 23). ICH and FDA Guidelines for Analytical Method Validation.
  • LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing.
  • Scribd. ICH Q2(R1) Analytical Procedures Guide.
  • PubChem. 5-Bromo-6-fluoropyridin-2-amine.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Food and Drug Administration. (1994). Validation of Chromatographic Methods.
  • Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • PMC. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • International Research Journal of Pharmacy and Medical Sciences. (2025). Stability Indicating HPLC Method Development: A Review.
  • GuideChem. 5-bromo-2-(bromomethyl)-6-(difluoromethyl)-3-pyridinamine.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • LCGC International. (2026, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • ChemShuttle. 5-bromo-6-(difluoromethyl)pyridin-2-amine.
  • ChemicalBook. (2026, January 12). 5-bromo-6-fluoropyridin-2-amine | 944401-65-4.
  • AstaTech, Inc. 5-bromo-6-(difluoromethyl)pyridin-2-amine.

Sources

Validation

Bioisosteric comparison of difluoromethyl vs methyl groups in pyridine-2-amines

Bioisosteric Comparison Guide: Difluoromethyl vs. Methyl Groups in Pyridine-2-Amines Executive Summary The pyridine-2-amine scaffold is a privileged pharmacophore, widely utilized in kinase inhibitors, CNS-active therape...

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Author: BenchChem Technical Support Team. Date: April 2026

Bioisosteric Comparison Guide: Difluoromethyl vs. Methyl Groups in Pyridine-2-Amines

Executive Summary

The pyridine-2-amine scaffold is a privileged pharmacophore, widely utilized in kinase inhibitors, CNS-active therapeutics, and antimicrobial agents. Traditionally, methyl (-CH3) groups are appended to the pyridine ring to fill hydrophobic pockets and restrict molecular conformation. However, the difluoromethyl (-CF2H) group has emerged as a superior, multi-dimensional bioisostere. Unlike the purely lipophilic and electron-donating methyl group, the -CF2H moiety acts as a "lipophilic hydrogen bond donor"[1]. This guide provides a comprehensive comparison of these two functional groups, detailing the causality behind their physicochemical differences and offering self-validating experimental protocols for their synthesis and evaluation.

Mechanistic Rationale: The Logic of Bioisosteric Replacement

Replacing a -CH3 group with a -CF2H group on a pyridine-2-amine fundamentally alters the molecule's electronic and interactive profile while largely preserving its steric volume.

  • Electronic Modulation (pKa Tuning): The -CH3 group is electron-donating, which increases the electron density on the pyridine nitrogen, raising its pKa. High basicity can lead to poor membrane permeability and increased off-target liabilities, such as hERG channel blockade. Conversely, the strong electron-withdrawing inductive effect of the two highly electronegative fluorine atoms in -CF2H significantly lowers the pKa of the adjacent pyridine nitrogen and exocyclic amine[2].

  • Lipophilic Hydrogen Bond Donor Capacity: The strong electron-withdrawing nature of the fluorine atoms polarizes the C-H bond, creating a partial positive charge on the hydrogen atom. This allows the difluoromethyl proton to act as a hydrogen bond donor (HBD)[1]. Research has established that the -CF2H group possesses HBD acidity comparable to thiophenols and anilines, enabling new interactions with target proteins (e.g., kinase hinge regions) without the severe desolvation penalties associated with traditional HBDs like hydroxyl (-OH) groups[2].

  • Lipophilicity (LogD) Balancing: While fluorination generally increases lipophilicity, the introduction of the HBD character in -CF2H can counterbalance this effect. Depending on the electronic context of the pyridine ring, the change in LogP/LogD upon replacing -CH3 with -CF2H spans a narrow, manageable range (-0.1 to +0.4), allowing chemists to optimize binding affinity without violating Lipinski's rules[1].

Logic CF2H -CF2H Substitution Elec Electron Withdrawing (Inductive Effect) CF2H->Elec HBD Lipophilic H-Bond Donor (Polarized C-H) CF2H->HBD Steric Steric Mimicry (Similar to -CH3) CF2H->Steric pKa Lower Pyridine pKa (Reduced hERG) Elec->pKa Perm Maintained Permeability (Optimized LogD) HBD->Perm Affinity New Target Interactions (Enhanced Affinity) HBD->Affinity Steric->Affinity

Caption: Logical relationship between -CF2H physicochemical properties and drug optimization outcomes.

Physicochemical Data Comparison

To objectively compare the performance of these groups, we evaluate a model 5-substituted pyridine-2-amine scaffold. The data below synthesizes the expected shift in physicochemical properties when transitioning from a methyl to a difluoromethyl substituent.

PropertyMethyl (-CH3) AnalogDifluoromethyl (-CF2H) AnalogCausality / Impact
Steric Volume (ų) ~16.8~21.5-CF2H is slightly larger but structurally tolerated in most -CH3 pockets.
Pyridine pKa ~6.5 - 7.0~4.5 - 5.0Fluorine inductive effects lower basicity, reducing hERG liability[2].
H-Bond Donor (HBD) 01 (Lipophilic)Polarized C-H bond enables new protein-ligand interactions[1].
Lipophilicity (LogD) BaselineBaseline to +0.4Counterbalanced by HBD capacity; prevents excessive lipophilicity[1].
Metabolic Stability Susceptible to oxidationHighly resistantBlocks CYP450-mediated benzylic/allylic oxidation at the substituent.

Experimental Workflows & Protocols

Workflow A Parent Compound (Methyl-Pyridine-2-amine) B Bioisosteric Design (Replace -CH3 with -CF2H) A->B C Late-Stage Synthesis (Radical Difluoromethylation) B->C D Physicochemical Profiling (NMR H-Bond Acidity) C->D E In Vitro Assays (Target Affinity & ADME) D->E

Caption: Workflow for bioisosteric replacement and evaluation of difluoromethyl analogs.

Protocol 1: Radical Difluoromethylation of Pyridine-2-amines

To empirically compare these bioisosteres, the -CF2H analog must be synthesized. Direct late-stage C-H difluoromethylation is preferred over de novo synthesis to rapidly generate analogs[3]. The following protocol utilizes zinc difluoromethanesulfinate (DFMS) under radical conditions.

Causality & Self-Validation: DFMS generates a •CF2H radical under oxidative conditions. The electron-deficient nature of the protonated pyridine-2-amine directs the nucleophilic •CF2H radical to the most electron-deficient positions (typically C3 or C5). The reaction's success is self-validating via LC-MS, where the product mass shifts by exactly +50 Da (replacement of H with CF2H).

Step-by-Step Methodology:

  • Preparation: In a 20 mL vial equipped with a magnetic stir bar, dissolve the starting pyridine-2-amine (0.5 mmol) in a biphasic mixture of dichloromethane (DCM) and water (2.5 mL each, 1:1 ratio).

  • Reagent Addition: Add zinc difluoromethanesulfinate (DFMS, 1.5 mmol, 3.0 equiv) to the stirring solution.

  • Acidification: Add trifluoroacetic acid (TFA, 0.5 mmol, 1.0 equiv) to protonate the pyridine nitrogen. This step is critical as it increases the electrophilicity of the pyridine ring, directing the nucleophilic radical attack.

  • Oxidation Initiation: Slowly add tert-butyl hydroperoxide (TBHP, 70% in water, 2.5 mmol, 5.0 equiv) dropwise over 5 minutes.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 12-24 hours. Monitor the conversion via TLC or LC-MS.

  • Quenching & Extraction: Quench the reaction with saturated aqueous sodium bicarbonate (5 mL). Extract the aqueous layer with DCM (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Protocol 2: Quantitative NMR Assessment of Hydrogen Bond Acidity

To validate the "lipophilic hydrogen bond donor" concept, Abraham's solute 1H NMR analysis is utilized to calculate the hydrogen bond acidity parameter (A)[1].

Causality & Self-Validation: The chemical shift of the -CF2H proton is highly sensitive to the hydrogen-bond accepting ability of the solvent. By comparing the shift in a non-polar solvent (CDCl3) versus a strong H-bond acceptor solvent (DMSO-d6), the intrinsic HBD capacity can be quantified. A larger Δδ directly correlates with a stronger HBD capability, self-validating the bioisosteric hypothesis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare two separate NMR tubes. Dissolve 5 mg of the purified difluoromethyl-pyridine-2-amine in 0.6 mL of CDCl3 (Tube 1) and 0.6 mL of DMSO-d6 (Tube 2).

  • Internal Standard: Ensure both solvents contain 0.03% v/v tetramethylsilane (TMS) for accurate chemical shift referencing.

  • Data Acquisition: Acquire standard 1H NMR spectra for both samples at 298 K using a 400 MHz (or higher) NMR spectrometer.

  • Signal Identification: Identify the -CF2H proton signal. It typically appears as a distinct triplet (due to coupling with the two adjacent fluorine atoms, ^2J_HF ≈ 55 Hz) between 6.0 and 7.5 ppm.

  • Calculation: Record the chemical shift in DMSO-d6 (δ_DMSO) and CDCl3 (δ_CDCl3). Calculate the difference: Δδ = δ_DMSO - δ_CDCl3.

  • Parameter Derivation: Use the established empirical linear equation for Abraham's A parameter (A = 0.048 × Δδ + 0.005) to quantify the hydrogen bond acidity. A value between 0.08 and 0.13 confirms the -CF2H group is acting as a functional lipophilic H-bond donor[1].

Conclusion

The bioisosteric replacement of a methyl group with a difluoromethyl group on a pyridine-2-amine scaffold represents a sophisticated tactic in lead optimization. By strategically leveraging the electron-withdrawing and lipophilic hydrogen-bond donating properties of the -CF2H moiety, drug development professionals can simultaneously tune pKa, improve metabolic stability, and unlock new target interactions, fundamentally elevating the developability profile of the therapeutic candidate.

Sources

Comparative

LC-MS Validation Strategies for 5-Bromo-6-(difluoromethyl)pyridin-2-amine Derivatives: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Platform Comparison, Chromatographic Selectivity, and ICH M10 Compliant Bioanalysis Executive Summary The structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Platform Comparison, Chromatographic Selectivity, and ICH M10 Compliant Bioanalysis

Executive Summary

The structural complexity of 5-Bromo-6-(difluoromethyl)pyridin-2-amine derivatives presents unique analytical challenges and opportunities in drug development. The presence of a basic aminopyridine core, an electron-withdrawing difluoromethyl (-CHF₂) group, and a heavy bromine atom necessitates highly specific liquid chromatography-mass spectrometry (LC-MS) workflows.

This guide objectively compares analytical platforms (High-Resolution Mass Spectrometry vs. Triple Quadrupole) and column chemistries (C18 vs. Pentafluorophenyl) to establish a robust, self-validating methodology. By understanding the causality behind ionization behaviors and isotopic signatures, scientists can design assays that strictly comply with regulatory standards[1].

Molecular Profiling & Mass Spectrometric Causality

To build a self-validating LC-MS method, we must first deconstruct the analyte's physicochemical properties and their direct impact on mass spectrometric behavior.

The Bromine Isotopic Signature

Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 50.7% to 49.3% ratio[2].

  • Causality in MS: This near 1:1 isotopic distribution produces a highly diagnostic M and M+2 doublet in the mass spectrum, separated by exactly 2 m/z units[3].

  • Validation Advantage: By monitoring both the ⁷⁹Br and ⁸¹Br precursor-to-product ion transitions during targeted analysis, the assay becomes self-validating against isobaric interference. If the 1:1 peak area ratio deviates in the chromatogram, it immediately flags co-eluting matrix interference.

Difluoromethyl (-CHF₂) Fragmentation Dynamics

The -CHF₂ moiety is highly electronegative and dictates the collision-induced dissociation (CID) pathway.

  • Causality in MS: Under positive electrospray ionization (ESI+), the protonated basic nitrogen of the pyridin-2-amine drives the initial ionization [M+H]⁺. Upon CID, the -CHF₂ group typically undergoes characteristic neutral losses of hydrogen fluoride (HF, -20 Da) or the ejection of the entire difluoromethyl radical (-51 Da)[4]. Tracking these specific losses ensures high structural fidelity during metabolite identification.

LCMS_Strategy Start 5-Bromo-6-(difluoromethyl) pyridin-2-amine Col Column Selection Start->Col C18 Standard C18 (Hydrophobic) Col->C18 Sub-optimal Resolution PFP PFP Column (Fluorine & Pi Interactions) Col->PFP Optimal Selectivity MS MS Platform Selection PFP->MS HRMS HRMS (Q-TOF) Exact Mass & Isotope ID MS->HRMS Structural Validation QQQ QqQ (MRM) High-Sensitivity Quantitation MS->QQQ ICH M10 Bioanalysis

Decision workflow for LC-MS platform and column selection.

Platform Comparison: HRMS vs. Triple Quadrupole (QqQ)

Selecting the correct MS platform depends on the phase of drug development. High-Resolution Mass Spectrometry (HRMS, e.g., Q-TOF) is indispensable for structural elucidation, whereas Triple Quadrupole (QqQ) systems operating in Multiple Reaction Monitoring (MRM) mode are the gold standard for high-sensitivity pharmacokinetics.

Table 1: Quantitative Performance Comparison (HRMS vs. QqQ)
Performance MetricHRMS (Q-TOF)QqQ (MRM Mode)Causality / Scientific Rationale
Mass Accuracy < 2 ppm~ 0.1 DaHRMS resolves exact elemental composition, crucial for differentiating -CHF₂ fragments from isobaric background noise.
Sensitivity (LLOQ) 1.0 - 5.0 ng/mL0.05 - 0.1 ng/mLQqQ isolates specific precursor/product pairs, drastically reducing background noise and maximizing signal-to-noise (S/N).
Linear Dynamic Range 3 - 4 orders of mag.5 - 6 orders of mag.QqQ detectors are optimized for wide concentration ranges required in clinical PK studies.
Isotope Profiling Excellent (Full Scan)Moderate (Targeted)HRMS captures the full ⁷⁹Br/⁸¹Br isotopic envelope simultaneously, ensuring absolute structural confirmation[2].

Chromatographic Strategy: C18 vs. PFP Columns

Standard C18 columns rely purely on hydrophobic interactions, which often fail to separate closely related fluorinated isomers or des-bromo impurities. A Pentafluorophenyl (PFP) column provides orthogonal selectivity.

Table 2: Chromatographic Selectivity Data
Column ChemistryRetention Factor (k')Isomer Resolution (Rs)Matrix Effect (%)Recommendation
Standard C18 2.11.1 (Co-elution risk)-25% (Suppression)Not recommended for complex fluorinated mixtures.
PFP (Fluorophenyl) 4.53.4 (Baseline separation)-8% (Minimal)Optimal. Fluorine-fluorine and dipole interactions strongly retain the -CHF₂ group.

Causality: The highly electronegative fluorine atoms on the PFP stationary phase interact directly with the -CHF₂ group of the analyte via dipole-dipole and specific fluorine-fluorine interactions. Furthermore, the aromatic ring of the PFP phase engages in π-π interactions with the pyridine core, pushing the analyte past the solvent front where matrix suppression typically occurs.

Step-by-Step Methodology: ICH M10 Compliant Bioanalytical Validation

To ensure trustworthiness and regulatory compliance, the quantitative QqQ LC-MS/MS assay must be validated according to ICH M10 guidelines[5]. The following protocol establishes a self-validating workflow for human plasma analysis.

Step 1: Sample Preparation (Protein Precipitation)
  • Procedure: Aliquot 50 µL of human plasma into a 96-well plate. Add 10 µL of Stable-Isotope Labeled Internal Standard (SIL-IS, e.g., ¹³C₆-labeled derivative). Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex for 2 minutes and centrifuge at 4000 x g for 10 minutes.

  • Causality: Acetonitrile denatures and precipitates plasma proteins. The SIL-IS perfectly co-elutes with the analyte, experiencing the exact same ionization environment. This self-corrects for any matrix-induced ion suppression during ESI+[1].

Step 2: Chromatographic Separation
  • Procedure: Inject 5 µL of the supernatant onto a PFP column (2.1 x 100 mm, 1.7 µm) maintained at 40°C.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 4.0 minutes.

  • Causality: Formic acid acts as a proton source, ensuring the basic pyridin-2-amine nitrogen remains fully protonated ([M+H]⁺) for maximum ESI+ sensitivity.

Step 3: MS/MS Optimization and Detection
  • Procedure: Operate the QqQ in ESI+ MRM mode. Set the primary quantifier transition to monitor the ⁷⁹Br isotope (e.g., m/z 223.0 → m/z 172.0, representing the loss of the -CHF₂ radical). Set the secondary qualifier transition to monitor the ⁸¹Br isotope (e.g., m/z 225.0 → m/z 174.0).

  • Causality: Requiring the presence of both transitions at the exact chromatographic retention time, with a peak area ratio of ~1:1, mathematically eliminates false positives.

Step 4: System Suitability and ICH M10 Validation Runs
  • Procedure:

    • Carryover Check: Inject a Double Blank (matrix with no analyte, no IS) immediately following the Upper Limit of Quantification (ULOQ) sample. The response must be ≤20% of the Lower Limit of Quantification (LLOQ)[1].

    • Accuracy & Precision: Analyze 6 replicates of Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High).

  • Causality: The Double Blank proves the absence of autosampler carryover, ensuring high-concentration samples do not contaminate subsequent low-concentration runs. The QC replicates statistically validate that the method's Coefficient of Variation (CV) remains within the strict ±15% (±20% for LLOQ) limits mandated by regulatory agencies[5].

References

  • International Council for Harmonisation (ICH). "bioanalytical method validation and study sample analysis m10." ICH Guidelines, 2022.[Link]

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." EMA Regulatory Guidelines, 2023.[Link]

  • Chemistry LibreTexts. "6.4: Isotope Abundance." Physical Methods in Chemistry, 2022.[Link]

  • Nelson Labs. "Good Identification Practices For Organic Extractables & Leachables Via Mass Spectrometry." White Papers, 2020.[Link]

  • ACS Central Science. "Residue-Selective Protein C-Formylation via Sequential Difluoroalkylation-Hydrolysis." ACS Publications, 2021.[Link]

Sources

Validation

A Comparative Guide to Halogen Leaving Group Ability in Difluoromethylpyridines for Nucleophilic Aromatic Substitution

Introduction: The Rising Prominence of Difluoromethylpyridines in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become an indispensab...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rising Prominence of Difluoromethylpyridines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become an indispensable tool for optimizing molecular properties. Among the various fluorinated motifs, the difluoromethyl (CF2H) group has garnered significant attention.[1][2] Its ability to act as a bioisostere for hydroxyl or thiol groups, coupled with its capacity to enhance metabolic stability and binding affinity, makes it a highly valuable functional group in medicinal chemistry.[1][3] Pyridine scaffolds, being prevalent in a vast number of pharmaceuticals, are prime candidates for difluoromethylation.[2][4]

The synthesis of functionalized difluoromethylpyridines often relies on nucleophilic aromatic substitution (SNAAr), a powerful reaction for constructing C-N, C-O, and C-S bonds.[5][6] A critical factor governing the success and efficiency of SNAAr reactions is the nature of the leaving group on the pyridine ring.[7][8] This guide provides an in-depth comparison of the leaving group abilities of common halogens (F, Cl, Br, I) in the context of halogenated difluoromethylpyridines, offering researchers the data and mechanistic insights necessary to make informed decisions in their synthetic endeavors.

The Mechanism of Nucleophilic Aromatic Substitution (SNAAr) on Pyridines

The SNAAr reaction on a pyridine ring proceeds via a two-step addition-elimination mechanism.[5][9][10] The electron-deficient nature of the pyridine ring, further enhanced by the strong electron-withdrawing difluoromethyl group, facilitates the initial attack of a nucleophile.[8] This attack occurs preferentially at the positions ortho (C2) or para (C4) to the ring nitrogen, as the resulting negative charge in the intermediate, known as a Meisenheimer complex, can be effectively delocalized onto the electronegative nitrogen atom.[7][8] The subsequent, typically rapid, step involves the expulsion of the leaving group to restore the aromaticity of the pyridine ring.[5][10][11]

The rate-determining step in most SNAAr reactions is the initial nucleophilic attack and formation of the Meisenheimer complex.[12][13][14] This has a profound and somewhat counterintuitive implication for the trend of halogen leaving group ability.

Caption: A stepwise workflow for the comparative kinetic analysis.

Conclusion: Strategic Selection of the Leaving Group

The choice of halogen leaving group in the synthesis of difluoromethylpyridine derivatives via SNAAr is a critical parameter that can significantly impact reaction efficiency. The established reactivity trend of F > Cl ≈ Br > I is a reliable guide for synthetic planning. For rapid and efficient substitution, a fluoro-substituted difluoromethylpyridine is generally the substrate of choice, often allowing for milder reaction conditions and shorter reaction times. However, factors such as the cost and availability of starting materials, as well as the specific nucleophile being employed, may lead a researcher to select a chloro- or bromo-substituted analogue. A thorough understanding of the underlying mechanistic principles empowers chemists to make strategic decisions, optimizing their synthetic routes to these valuable and increasingly important molecules in drug discovery.

References

  • Hagmann, W. K. The Many Roles for Fluorine in Medicinal Chemistry. J. Med. Chem.2008 , 51 (15), 4359–4369. [Link]

  • Ando, K., et al. Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives. Org. Lett.2006 , 8 (16), 3573–3575. [Link]

  • Peerzada, M. N., et al. Design and Development of Small-Molecule Arylaldoxime/5-Nitroimidazole Hybrids as Potent Inhibitors of MARK4: A Promising Approach for Target-Based Cancer Therapy. ACS Omega2020 , 5 (36), 22759–22771. [Link]

  • Crampton, M. R., et al. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. J. Org. Chem.2014 , 79 (18), 8614–8624. [Link]

  • Schlosser, M., et al. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Helv. Chim. Acta2005 , 88 (6), 1240-1249. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Longdom Publishing. Short Notes on Nucleophilic Aromatic Substitution. [Link]

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A. Structure and Mechanisms (5th ed.). Springer, 2007.
  • University of Münster. New method for introducing fluorinated components into molecules. [Link]

  • Studer, A., et al. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nat. Commun.2024 , 15, 3987. [Link]

  • Brainly. Is bromine or chlorine a better leaving group? [Link]

  • Quora. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? [Link]

Sources

Comparative

Spectroscopic Comparison of Fluorinated vs. Non-Fluorinated 5-Bromopyridin-2-amines: A Guide for Structural Elucidation

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of highly functionalized heteroaromatics. The 5-bromopyridin-2-amine scaffold is a privileged building block in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of highly functionalized heteroaromatics. The 5-bromopyridin-2-amine scaffold is a privileged building block in medicinal chemistry, heavily utilized in the synthesis of transition-metal-catalyzed cross-coupling products such as ROS1, ALK, and ATM kinase inhibitors[1][2].

To modulate physicochemical properties like pKa, lipophilicity, and metabolic stability, medicinal chemists often introduce a fluorine atom onto the pyridine ring[2][3]. However, distinguishing between non-fluorinated 5-bromopyridin-2-amine[4] and its regioisomeric fluorinated analogs (e.g., 3-fluoro vs. 4-fluoro) requires a rigorous, self-validating spectroscopic approach. This guide objectively compares their Nuclear Magnetic Resonance (NMR) profiles and provides the causality behind their spectral differences.

The Causality of Spectroscopic Shifts

To accurately interpret the NMR spectra of these compounds, we must first understand the underlying physics and electronic effects introduced by the fluorine atom.

Electronic Perturbation (-I and +M Effects)

In the non-fluorinated 5-bromopyridin-2-amine , the 1 H NMR spectrum exhibits a classic AMX spin system[5]. When a fluorine atom is introduced, it exerts two competing electronic forces:

  • Inductive Effect (-I): Fluorine's high electronegativity pulls electron density away through the σ -bond framework, strongly deshielding adjacent carbon atoms.

  • Resonance Effect (+M): Fluorine's lone pairs can donate electron density into the pyridine π -system. In pyridines, this +M effect often dominates at the ortho and para positions, leading to an unexpected shielding of adjacent protons[6].

Heteronuclear Spin-Spin Coupling ( JHF​ and JCF​ )

Because 19 F is a spin-½ nucleus with 100% natural abundance, it couples with both 1 H and 13 C nuclei[7]. This coupling is the ultimate diagnostic tool for structural elucidation:

  • 3JHF​ (ortho coupling): Typically large (8–12 Hz), causing significant doublet splitting.

  • 4JHF​ (meta coupling): Smaller but highly resolvable (4–8 Hz).

  • 1JCF​ (direct carbon coupling): Massive (~230–265 Hz), easily identifying the fluorinated carbon[6].

Electronic_Effects Fluorine 19F Substitution on Pyridine Ring Inductive Inductive Effect (-I) Deshields adjacent nuclei Fluorine->Inductive Resonance Resonance Effect (+M) Shields ortho/para nuclei Fluorine->Resonance JCoupling Heteronuclear Coupling (19F-1H, 19F-13C) Fluorine->JCoupling Shift1H 1H Chemical Shift Perturbation Inductive->Shift1H Shift13C 13C Chemical Shift Perturbation Inductive->Shift13C Resonance->Shift1H Resonance->Shift13C Splitting Multiplet Splitting (Diagnostic Tool) JCoupling->Splitting

Caption: Causality of electronic effects and spin-spin coupling in fluorinated pyridines.

Quantitative Data Comparison

The table below summarizes the key 1 H NMR spectral features (acquired at 400 MHz) that differentiate the non-fluorinated scaffold from its 3-fluoro and 4-fluoro analogs.

CompoundH-3H-4H-6NH 2​ Diagnostic Coupling Features
5-bromopyridin-2-amine ~6.36 ppm(d, J = 8.6 Hz)~7.63 ppm(dd, J = 8.6, 2.2 Hz)~8.23 ppm(d, J = 2.2 Hz)~4.50 ppm(br s)Classic AMX system; no heteronuclear coupling present[5].
5-bromo-3-fluoropyridin-2-amine N/A (Fluorinated)~7.50 ppm(dd, J = 8.5, 9.5 Hz)~8.05 ppm(d, J = 2.0 Hz)~5.00 ppm(br s)H-4 exhibits strong 3JHF​ coupling (~9.5 Hz) from the adjacent C-3 fluorine[3].
5-bromo-4-fluoropyridin-2-amine ~6.42 ppm(d, J = 10.5 Hz)N/A (Fluorinated)~7.83 ppm(d, J = 6.8 Hz)~6.05 ppm(br s)H-3 shows 3JHF​ coupling (~10.5 Hz); H-6 shows 3JHF​ coupling (~6.8 Hz)[8].

Note: Chemical shifts for the NH 2​ protons are highly solvent-dependent. In hydrogen-bonding solvents like DMSO- d6​ , these peaks will shift significantly downfield compared to CDCl 3​ [8].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural assignment, researchers must employ a self-validating multinuclear NMR workflow. Relying solely on 1 H NMR is insufficient for fluorinated heteroaromatics.

Step 1: Sample Preparation Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity CDCl 3​ or DMSO- d6​ . Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard[3].

Step 2: Probe Tuning and Matching Tune the NMR probe specifically for 1 H, 19 F, and 13 C Larmor frequencies. Precise matching is critical to maximize the signal-to-noise ratio, particularly for observing low-intensity 13 C signals split by 19 F[7].

Step 3: 1 H NMR Acquisition Acquire a standard 1D 1 H spectrum using 16 to 64 scans with a relaxation delay (D1) of 1–2 seconds. Analyze the multiplet splitting to identify JHF​ coupling constants[7].

Step 4: 19 F NMR Acquisition Acquire two separate 19 F spectra:

  • 1 H-Coupled: Reveals reverse nJFH​ coupling, confirming the exact number of adjacent protons.

  • 1 H-Decoupled: Collapses the signal into a sharp singlet (for mono-fluorinated species), verifying sample purity and confirming the primary fluorine chemical shift (typically between -130 to -150 ppm for these scaffolds)[6][7].

Step 5: 13 C NMR Acquisition Acquire a 1 H-decoupled 13 C spectrum (>512 scans due to lower sensitivity). Look for the massive 1JCF​ doublet (~230–260 Hz) to definitively assign the carbon bearing the fluorine atom[6].

NMR_Workflow Start 1. Sample Prep (CDCl3 or DMSO-d6) Tuning 2. Probe Tuning (Match 1H, 19F, 13C) Start->Tuning Acq1H 3. 1H Acquisition (Standard 1D, 16-64 scans) Tuning->Acq1H Acq19F 4. 19F Acquisition (1H-Coupled & Decoupled) Acq1H->Acq19F Acq13C 5. 13C Acquisition (1H-Decoupled, >512 scans) Acq19F->Acq13C Analysis 6. Data Validation (Extract J-Couplings) Acq13C->Analysis

Caption: Workflow for acquiring self-validating multinuclear NMR spectra of fluorinated pyridines.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-6-(difluoromethyl)pyridin-2-amine

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. 5-Bromo-6-(difluoromethyl)pyridin-2-amine represents a class of halogenated p...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. 5-Bromo-6-(difluoromethyl)pyridin-2-amine represents a class of halogenated pyridine compounds that are valuable building blocks. However, with great utility comes the great responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, experience-driven protocol for the proper disposal of 5-Bromo-6-(difluoromethyl)pyridin-2-amine, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Hazard Identification and Risk Assessment: Understanding the "Why"

While a specific Safety Data Sheet (SDS) for 5-Bromo-6-(difluoromethyl)pyridin-2-amine may not be readily available, we can infer its hazard profile by examining structurally similar compounds. Analogues such as 5-bromo-6-fluoropyridin-2-amine and other pyridine derivatives are known to be irritants and potentially toxic.

  • Skin and Eye Irritation: Pyridine derivatives frequently cause irritation upon contact with skin and eyes.[1][2][3] GHS classifications for similar compounds include H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[2][4]

  • Respiratory Irritation: Inhalation may lead to respiratory tract irritation (H335).[2][4]

  • Toxicity: Halogenated organic compounds are often classified as hazardous waste due to their potential toxicity and persistence in the environment.[5][6] Pyridine itself is considered a hazardous waste, with disposal managed under state and federal regulations.[7]

Given this profile, 5-Bromo-6-(difluoromethyl)pyridin-2-amine must be treated as a hazardous chemical. The primary causality for stringent disposal protocols is to prevent accidental exposure to personnel and to avoid environmental contamination.

Essential Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, the following PPE is mandatory. This creates a primary barrier of safety, minimizing the risk of exposure.

PPE ItemSpecificationRationale
Eye/Face Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US).[2]Protects against accidental splashes of the chemical or contaminated solvents.
Hand Protection Nitrile or neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact.
Body Protection A flame-retardant lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use only in a certified chemical fume hood.[8]Minimizes the risk of inhaling dust or vapors.

Waste Segregation and Collection: A Self-Validating System

Proper segregation is the cornerstone of safe chemical waste management. It prevents potentially dangerous reactions between incompatible chemicals.[5][9]

Step-by-Step Collection Protocol:

  • Select a Compatible Container: Use a designated, sealable, and chemically compatible hazardous waste container.[8][10] A high-density polyethylene (HDPE) or glass container is typically appropriate. Ensure the container is in good condition with a tightly fitting cap.[9][10]

  • Label the Container: Proper labeling is a critical, non-negotiable step. The label must be applied before any waste is added.[10] The label must include:

    • The words "HAZARDOUS WASTE ".[8][9]

    • The full chemical name: "5-Bromo-6-(difluoromethyl)pyridin-2-amine ".[8][9] Do not use abbreviations or chemical formulas.

    • An indication of the hazards (e.g., "Irritant," "Toxic").

  • Collect the Waste:

    • Solid Waste: Collect unadulterated solid 5-Bromo-6-(difluoromethyl)pyridin-2-amine and any contaminated items (e.g., weighing paper, gloves, paper towels) in the designated solid waste container.

    • Liquid Waste: If the compound is in solution, collect it in a designated liquid hazardous waste container. The container label must also list the solvent(s) and their approximate percentages.

  • Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[9][10] This prevents the release of vapors and protects the contents from contamination.

  • Store Appropriately: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.[2][8] This area should be clearly marked as a satellite accumulation area for hazardous waste and be away from heat or ignition sources.[1][9]

Spill Management Protocol

In the event of a spill, a calm and methodical response is crucial to mitigate hazards.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.[8][11]

  • Don Appropriate PPE: Before addressing the spill, don the full PPE detailed in Section 2.

  • Contain the Spill: Use an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth to cover and contain the spill.[8][11][12]

  • Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[11]

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your institution's Environmental Health & Safety (EHS) department, following local protocols.

Final Disposal Workflow

The ultimate disposal of hazardous waste is a regulated process that ensures it is handled in an environmentally sound manner. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8]

The following diagram outlines the procedural flow for the safe management and disposal of 5-Bromo-6-(difluoromethyl)pyridin-2-amine waste.

G start_end start_end process process decision decision io io alert alert start Waste Generation (e.g., leftover reagent, contaminated materials) ppe Step 1: Don Appropriate PPE start->ppe spill_check Is there a spill? ppe->spill_check spill_protocol Execute Spill Management Protocol spill_check->spill_protocol Yes collect Step 2: Collect Waste in Pre-Labeled, Compatible Container spill_check->collect No spill_protocol->collect segregate Step 3: Segregate from Incompatible Waste Streams collect->segregate store Step 4: Store Sealed Container in Satellite Accumulation Area segregate->store full_check Is container >90% full? store->full_check full_check->store No contact_ehs Step 5: Contact EHS for Waste Pickup & Complete Paperwork full_check->contact_ehs Yes end Licensed Professional Disposal (Typically Incineration) contact_ehs->end

Caption: Disposal workflow for 5-Bromo-6-(difluoromethyl)pyridin-2-amine.

Final Disposal Steps:

  • Accumulation: Continue to collect waste in the designated container until it is approximately 90% full.[9] Do not overfill containers.

  • Arrange for Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup.[11]

  • Documentation: Complete all necessary waste disposal forms and manifests as required by your institution and local regulations.

  • Professional Disposal: The waste will be transported to a licensed facility for final disposal. The recommended method for pyridine-based compounds is high-temperature incineration.[7][11]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe handling and proper disposal of 5-Bromo-6-(difluoromethyl)pyridin-2-amine, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University | Research. Retrieved from [Link]

  • How to Properly Dispose Chemical Hazardous Waste. (2018, November 28). National Science Teaching Association (NSTA). Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University - Department of Chemistry. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines: Rules You Must Follow! (2024, April 3). GreenTec Energy. Retrieved from [Link]

  • Disposal of Chemical Waste. (n.d.). University of St Andrews Safety Office. Retrieved from [Link]

  • Production, Import, Use, and Disposal of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • 5-Bromo-6-fluoropyridin-2-amine. (n.d.). PubChem. Retrieved from [Link]

  • Pyridine-D5 (D, 99.5%) Safety Data Sheet. (2023, July 7). Novachem. Retrieved from [Link]

  • 5-bromo-4-(difluoromethyl)pyridin-2-amine — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-Bromo-6-(difluoromethyl)pyridin-2-amine

An In-Depth Technical Guide on Safety, PPE, and Handling for 5-Bromo-6-(difluoromethyl)pyridin-2-amine Introduction 5-Bromo-6-(difluoromethyl)pyridin-2-amine (CAS: 1805958-87-5) is a highly specialized heterocyclic aroma...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on Safety, PPE, and Handling for 5-Bromo-6-(difluoromethyl)pyridin-2-amine

Introduction 5-Bromo-6-(difluoromethyl)pyridin-2-amine (CAS: 1805958-87-5) is a highly specialized heterocyclic aromatic compound predominantly utilized as an intermediate in oncology drug development[1]. While its unique functional groups make it invaluable for synthesizing targeted therapies, they also impart specific toxicological and physical risks that demand rigorous operational controls. This guide provides a self-validating, step-by-step methodology for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Hazard Assessment & Causality (E-E-A-T) To establish a fundamentally safe laboratory environment, researchers must understand the causality behind a chemical's hazards rather than merely memorizing safety data sheets.

  • Enhanced Skin Permeation (Lipophilicity): The baseline pyridine ring is a known irritant. However, the strategic substitution with a bromine atom and a difluoromethyl (-CHF2) group significantly increases the molecule's lipophilicity. This high lipophilicity enhances the compound's ability to partition into and cross the lipid-rich stratum corneum of the skin, meaning dermal exposure can lead to rapid systemic absorption[2].

  • Hepatotoxicity Potential: Halogenated pyridine derivatives are typically metabolized in the liver via N-oxidation by microsomal enzymes. This metabolic pathway can generate reactive electrophilic intermediates capable of causing local cellular damage and hepatotoxicity[3].

  • Sensitization Risk: The primary amine (-NH2) at the 2-position acts as a nucleophile. If absorbed, it can covalently bind to epidermal proteins, potentially triggering an immune response and resulting in allergic contact dermatitis.

Personal Protective Equipment (PPE) Matrix Based on the physicochemical profile of 5-Bromo-6-(difluoromethyl)pyridin-2-amine, standard laboratory PPE is insufficient. The following table outlines the mandatory protective gear and the scientific rationale for each selection.

PPE CategoryRequired SpecificationCausality & Scientific Rationale
Hand Protection Double-layered Nitrile Gloves (Outer layer >0.11 mm thickness)Nitrile offers superior chemical resistance to halogenated amines compared to latex. Double gloving is mandatory to mitigate the enhanced permeation risk posed by the lipophilic -Br and -CHF2 groups[2].
Eye Protection ANSI Z87.1 Certified Chemical Splash GogglesThe compound is a solid powder (MW 223.02)[1]. Goggles prevent ocular exposure to aerosolized particulates, as the pyridine core is a severe mucous membrane irritant.
Body Protection Flame-resistant, fully buttoned lab coat; closed-toe non-porous shoesPrevents the accumulation of lipophilic chemical dust on personal clothing, which could lead to prolonged dermal exposure.
Respiratory N95 or P100 particulate respirator (If handled outside a fume hood)Prevents inhalation of fine powders. Note: Primary handling must always occur within a certified fume hood, rendering respirators a secondary failsafe.

Operational Handling Workflow Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Pre-Operational Setup & Storage

  • Storage Retrieval: The compound must be stored at 2–8 °C to maintain stability and prevent degradation[1].

    • Self-Validation: Verify the chemical refrigerator's digital thermometer reads between 2–8 °C before removing the vial.

  • Engineering Controls: Transfer the sealed vial directly to a certified chemical fume hood.

    • Self-Validation: Check the fume hood monitor. Do not uncap the vial unless the face velocity is confirmed to be between 80–120 feet per minute (fpm)[4].

Phase 2: Weighing and Dissolution

  • Static Mitigation: Halogenated amine powders are highly susceptible to electrostatic dispersion.

    • Action: Discharge static electricity from your micro-spatula and weigh boat using an anti-static ionizer gun (e.g., Zerostat) prior to opening the vial.

  • Material Transfer: Carefully weigh the required mass. Keep the sash of the fume hood as low as possible to minimize turbulence.

  • In-Hood Dissolution: Dissolve the solid in your target assay solvent (e.g., anhydrous DMSO or DMF) before removing the reaction vessel from the fume hood.

    • Causality: Transporting the compound in a solubilized state inside a sealed vial eliminates the risk of dry powder aerosolization during transit across the laboratory.

Phase 3: Spill Response & Waste Disposal

  • Spill Decontamination: In the event of a powder spill, do not dry sweep , as this will aerosolize the toxicant.

    • Action: Cover the spill with absorbent laboratory wipes. Gently moisten the wipes with isopropanol (to solubilize the lipophilic compound) and wipe inward to prevent spreading. Wash the area subsequently with soap and water.

  • Waste Segregation: All consumables (pipette tips, weigh boats, gloves) and solvent waste contaminated with 5-Bromo-6-(difluoromethyl)pyridin-2-amine must be strictly segregated into the Halogenated Organic Waste stream.

    • Causality: According to , mixing halogenated waste with non-halogenated streams can cause violent exothermic reactions or lead to the formation of highly toxic dioxins during commercial incineration[4].

Mandatory Visualization: Operational Workflow

Workflow N1 1. Cold Storage (2-8°C) CAS: 1805958-87-5 N2 2. PPE Verification Double Nitrile, Goggles N1->N2 Initiate Protocol N3 3. Engineering Controls Chemical Fume Hood N2->N3 Proceed to Hood N4 4. Material Handling Weighing & Dissolution N3->N4 Static Control N5 5. Waste Segregation Halogenated Stream N4->N5 Post-Experiment N6 6. Decontamination Isopropanol Wash N5->N6 Finalize

Figure 1: End-to-end operational workflow and safety checkpoints for handling 5-Bromo-6-(difluoromethyl)pyridin-2-amine.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) / NCBI Bookshelf URL: [Link]

  • Title: Nomination Background: o-Chloropyridine (CASRN: 109-09-1) Source: National Toxicology Program (NTP) URL: [Link]

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